(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUBIQNXHRPJKK-IMTBSYHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431443 | |
| Record name | (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220352-38-5 | |
| Record name | (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220352-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Difluorophenyl)cyclopropanamine, (1R,2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220352385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropanamine, 2-(3,4-difluorophenyl)-, (1R,2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANAMINE, (1R,2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIY4B72TG1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Guide to the Stereochemistry and Critical Importance of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
An In-depth Technical Guide for Drug Development Professionals
Abstract
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine, a structurally precise chiral amine, stands as a cornerstone intermediate in the synthesis of modern pharmaceuticals. Its most prominent role is as a key starting material for Ticagrelor, a P2Y12 receptor antagonist vital for the prevention of thrombotic events.[1][2][3] The absolute stereochemistry of this molecule—specifically the (1R,2S) configuration—is not a trivial detail; it is fundamentally linked to the pharmacological efficacy of the final active pharmaceutical ingredient (API).[1][4] This guide provides a detailed exploration of the molecule's stereochemical landscape, examines the causality behind various stereoselective synthetic strategies, and outlines the rigorous analytical controls required to validate its configuration and purity. It is intended to serve as a comprehensive resource for researchers, chemists, and process development scientists engaged in the synthesis and application of this critical intermediate.
Introduction: The Molecule and Its Strategic Significance
Chemical Identity and Properties
This compound is a primary amine featuring a strained cyclopropane ring substituted with a 3,4-difluorophenyl group. The free base is an oil, which presents challenges for storage and quality control.[5] Consequently, it is most commonly produced, stored, and utilized as a crystalline salt, typically the hydrochloride (HCl)[6][7][8] or a diastereomeric salt like D-mandelate, to enhance stability and handling.[5][9][10]
Key Identifiers:
-
Chemical Name: this compound
-
Molecular Formula (HCl salt): C₉H₁₀ClF₂N[6]
The Indispensable Role in Ticagrelor Synthesis
The primary industrial importance of this cyclopropanamine derivative lies in its role as a key intermediate in the multi-step synthesis of Ticagrelor.[1][5] Ticagrelor functions as a reversible antiplatelet agent, crucial for treating patients with acute coronary syndromes.[1][12] The cyclopropylamine moiety is incorporated into the core structure of Ticagrelor, and its specific spatial orientation is a prerequisite for effective binding to the P2Y12 receptor.[1][12] Therefore, the quality and stereochemical purity of this intermediate directly dictate the purity and therapeutic efficacy of the final drug product.[1]
The Strategic Function of the 3,4-Difluorophenyl Moiety
The inclusion of fluorine atoms, and specifically difluorinated phenyl rings, is a well-established strategy in modern medicinal chemistry.[13][14] The 3,4-difluorophenyl group in this molecule serves several critical functions:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[13]
-
Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the target receptor.
-
Lipophilicity Modulation: Fluorine substitution increases lipophilicity, which can enhance membrane permeability and bioavailability.[13]
The difluorophenyl group is not merely a structural placeholder; it is an integral part of the pharmacophore responsible for Ticagrelor's activity.[12]
The Core of Specificity: A Deep Dive into Stereochemistry
The biological activity of chiral drugs is intimately tied to their three-dimensional structure. For this compound, understanding its stereochemistry is paramount.
Defining the Chiral Centers
The molecule possesses two stereogenic centers at positions C1 and C2 of the cyclopropane ring. The Cahn-Ingold-Prelog (CIP) priority rules assign the absolute configuration as:
-
C1: (R) configuration
-
C2: (S) configuration
The substituents at C1 (the amino group) and C2 (the difluorophenyl group) are located on opposite faces of the cyclopropane ring plane, defining a trans relationship. This trans configuration is a critical structural feature.
The Stereoisomeric Landscape
With two chiral centers, four stereoisomers are possible. These exist as two pairs of enantiomers. The precise control of synthesis to produce only the desired (1R,2S) isomer is a significant manufacturing challenge, as the other isomers are considered process-related impurities.[15]
The Pharmacological Imperative
The precise (1R,2S) stereochemistry is essential for the therapeutic effect of Ticagrelor.[1] Biological systems, such as the P2Y12 receptor, are themselves chiral. This means they will interact differently with each stereoisomer. An incorrect stereoisomer may exhibit:
-
Reduced or No Affinity: The molecule may not fit correctly into the receptor's binding pocket, leading to a loss of efficacy.
-
Different Pharmacological Activity: In some cases, an undesired isomer can cause off-target effects or even toxicity.
Therefore, stringent control to ensure high stereochemical purity (typically ≥98.0%) is a regulatory and safety requirement.[4]
Stereoselective Synthesis Strategies
Achieving high diastereomeric and enantiomeric purity on an industrial scale requires a robust and well-designed synthetic strategy. The primary goal is to selectively form the trans cyclopropane ring and then resolve the enantiomers or, more efficiently, to introduce the chirality in a controlled manner.
Pathway A: Chiral Auxiliary-Mediated Synthesis
This classical approach involves temporarily incorporating a chiral molecule (an auxiliary) to direct the stereochemical outcome of a key reaction. After the desired stereocenter is set, the auxiliary is removed.
A documented method involves the derivatization of (E)-3-(3,4-difluorophenyl)-2-propenoic acid with a chiral alcohol like L-menthol.[16] The resulting diastereomeric ester undergoes cyclopropanation, and the desired diastereomer is isolated via crystallization. Subsequent hydrolysis and a Curtius rearrangement yield the target amine.[16]
Causality: The steric bulk of the chiral auxiliary (L-menthol) forces the cyclopropanating agent to approach the double bond from the less hindered face, leading to the preferential formation of one diastereomer. Crystallization further enhances the diastereomeric purity before the final conversion to the single enantiomer amine. While effective, this route can be lengthy and often employs hazardous reagents like sodium azide for the Curtius rearrangement.[16]
Pathway B: Asymmetric Catalysis for Stereocenter Induction
Modern synthetic chemistry often favors catalytic methods for their efficiency and atom economy. A key strategy for this molecule involves the asymmetric reduction of a ketone precursor.[5][16] This sets a crucial stereocenter early in the synthesis, which then directs the formation of the second stereocenter during cyclopropanation.
Experimental Protocol: Asymmetric Ketone Reduction (Conceptual)
This protocol is illustrative and based on principles described in the literature.[5][16] It must be adapted and optimized for specific laboratory conditions.
-
Catalyst Preparation: In an inert atmosphere (N₂ or Ar), charge a dry reaction vessel with a chiral oxazaborolidine catalyst (e.g., (R)-Corey-Bakshi-Shibata catalyst).
-
Borane Addition: Add a solution of borane-dimethyl sulfide (BMS) complex in an appropriate anhydrous solvent (e.g., THF) and stir at room temperature. The formation of the active catalyst complex is critical for stereoselectivity.
-
Substrate Addition: Cool the catalyst mixture to a low temperature (e.g., 0°C to -20°C). Slowly add a solution of 2-chloro-1-(3,4-difluorophenyl)ethanone in the same solvent. The low temperature is crucial to maximize enantioselectivity by favoring the transition state leading to the desired (R)-alcohol.
-
Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or HPLC) until the starting ketone is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of methanol, which reacts with excess borane.
-
Work-up and Isolation: After quenching, allow the mixture to warm to room temperature. Perform an aqueous work-up to remove boron byproducts and isolate the crude (R)-2-chloro-1-(3,4-difluorophenyl)ethanol.
-
Purification: Purify the product by column chromatography or crystallization to obtain the enantiomerically enriched alcohol, which serves as the precursor for the subsequent cyclopropanation step.
Comparison of Synthetic Routes
| Feature | Pathway A (Chiral Auxiliary) | Pathway B (Asymmetric Catalysis) |
| Stereocontrol | Diastereoselective crystallization | Enantioselective catalytic reduction |
| Key Reagents | L-menthol, Sodium Azide[16] | Chiral Catalyst (CBS), Borane[5][16] |
| Scalability | Moderate; relies on crystallization | High; catalytic process |
| Safety Concerns | Use of highly toxic and potentially explosive sodium azide.[16] | Use of pyrophoric borane reagents. |
| Atom Economy | Lower; stoichiometric use of chiral auxiliary. | Higher; catalytic use of chiral director. |
| Overall Yield | Often lower due to multiple steps.[16] | Generally more efficient. |
Analytical Control and Stereochemical Verification
Rigorous analytical testing is a self-validating system that ensures the identity, purity, and correct stereochemistry of every batch of the intermediate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. aartipharmalabs.com [aartipharmalabs.com]
- 3. cphi-online.com [cphi-online.com]
- 4. nbinno.com [nbinno.com]
- 5. WO2018090929A1 - Method for biologically preparing this compound d-mandelate (i) - Google Patents [patents.google.com]
- 6. scbt.com [scbt.com]
- 7. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. This compound hydrochloride | 1156491-10-9 [chemicalbook.com]
- 9. This compound (R)-2-hydroxy-2-phenylacetate | C17H17F2NO3 | CID 9944965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound (2R)-Hydroxy(phenyl)ethanoate | 376608-71-8 [chemicalbook.com]
- 11. chemscene.com [chemscene.com]
- 12. orbi.uliege.be [orbi.uliege.be]
- 13. mdpi.com [mdpi.com]
- 14. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 15. researchgate.net [researchgate.net]
- 16. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
Physical and chemical properties of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
An In-Depth Technical Guide to (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine: Properties, Synthesis, and Application
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a chiral amine of significant interest in the pharmaceutical industry. The precise stereochemistry and functional groups of this molecule make it a critical building block, most notably in the synthesis of the antiplatelet agent Ticagrelor. This document is intended for researchers, chemists, and drug development professionals, offering insights into its physicochemical properties, established synthetic routes, analytical characterization, and safe handling protocols.
Core Molecular Identity and Significance
This compound is a primary amine featuring a difluorinated phenyl ring attached to a cyclopropane backbone. The trans configuration of the phenyl and amine groups across the cyclopropane ring, along with the specific (1R,2S) stereochemistry, is fundamental to its utility.
Its primary significance lies in its role as a key intermediate for Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1] The stereochemical integrity of this intermediate is paramount, as it directly translates to the enantiomeric purity and pharmacological efficacy of the final active pharmaceutical ingredient (API).
Structural Representation
Caption: High-level overview of key synthetic routes to the target compound.
Field-Proven Synthetic Protocol: Reduction of Nitrocyclopropane Derivative
A common and scalable method involves the reduction of a nitrocyclopropane precursor. This approach avoids some of the more hazardous reagents like sodium azide used in Curtius rearrangements. [2]The following protocol is a representative example derived from public patent literature.
Objective: To synthesize this compound via reduction.
Step 1: Preparation of Methanolic HCl
-
Charge a suitable reactor with methanol.
-
Cool the methanol to 0-5°C.
-
Slowly bubble dry hydrogen chloride gas into the methanol or add acetyl chloride to achieve a 6-7% (w/w) solution. Causality: This in-situ preparation of methanolic HCl provides the acidic medium required for the subsequent reduction.
Step 2: Zinc-Mediated Reduction
-
To the pre-cooled methanolic HCl, add trans-(1R,2S)-2-(3,4-difluorophenyl)-1-nitrocyclopropane. [3]* Maintain the temperature at -5 to 0°C.
-
Portion-wise, add zinc dust over 2-3 hours, carefully controlling the exotherm. Causality: Zinc dust is an effective reducing agent for nitro groups in an acidic environment. The slow addition and low temperature are critical for controlling the reaction rate and preventing side reactions.
-
Stir the reaction mass for an additional 2 hours at -5 to 0°C until TLC or HPLC analysis confirms the disappearance of the starting material.
Step 3: Work-up and Isolation of the Free Base
-
Filter the reaction mixture through a celite or hyflo bed to remove excess zinc and zinc salts. Wash the filter cake with methanol.
-
Combine the filtrates and concentrate under reduced pressure to remove most of the methanol.
-
Cool the residue and add a 25% aqueous ammonia solution to basify the mixture to pH > 10, ensuring the temperature is kept below 30°C. Causality: Basification deprotonates the ammonium salt, liberating the free amine for extraction.
-
Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane.
-
Combine the organic layers.
Step 4: Salt Formation and Purification (e.g., Hydrochloride)
-
Extract the combined dichloromethane layers with aqueous hydrochloric acid. The product will move into the aqueous layer as the hydrochloride salt. [4]* Wash the acidic aqueous layer with dichloromethane to remove any non-basic organic impurities.
-
The resulting aqueous solution contains the hydrochloride salt of the target compound. It can be isolated by crystallization, often induced by adding an anti-solvent or by concentration. [5]
Analytical Characterization and Quality Control
Ensuring the chemical identity, purity, and stereochemical integrity of this compound is a non-negotiable aspect of its use in pharmaceutical synthesis. A multi-pronged analytical approach is required for a comprehensive quality assessment.
Sources
- 1. This compound hydrochloride | 1156491-10-9 [chemicalbook.com]
- 2. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 3. This compound (2R)-Hydroxy(phenyl)ethanoate synthesis - chemicalbook [chemicalbook.com]
- 4. This compound (2R)-Hydroxy(phenyl)ethanoate | 376608-71-8 [chemicalbook.com]
- 5. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Synthesis and Application of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine: The Chiral Heart of Ticagrelor
Abstract
This technical guide provides an in-depth exploration of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, a critical chiral intermediate in the synthesis of Ticagrelor, a potent P2Y12 receptor antagonist. We will dissect the absolute necessity of its specific stereochemistry for pharmacological efficacy, survey various synthetic methodologies from classical routes to modern enzymatic processes, and provide detailed experimental protocols. This document is intended for researchers, medicinal chemists, and process development professionals engaged in the synthesis of complex active pharmaceutical ingredients (APIs).
Introduction: The Central Role of a Chiral Intermediate
Ticagrelor is a cornerstone in the management of acute coronary syndromes, functioning as the first orally active, reversible, direct-acting P2Y12 receptor antagonist to prevent thrombotic events.[1] Its molecular architecture is complex, but its efficacy is critically dependent on the precise three-dimensional arrangement of its components. At the heart of its structure lies the this compound moiety.
The utility of this intermediate, often referred to as CPA, is not merely as a structural scaffold but as a determinant of biological activity. The specific (1R,2S) stereochemistry is fundamental to ensuring the correct orientation for high-affinity binding to the P2Y12 receptor, making the stereoselective synthesis of this intermediate a paramount challenge in the manufacturing of Ticagrelor. This guide will illuminate the chemical strategies developed to meet this challenge.
Caption: High-level overview of Ticagrelor synthesis, highlighting the coupling of the core and the CPA intermediate.
The Stereochemical Imperative: Why (1R,2S) is Non-Negotiable
In pharmacology, chirality is often the difference between a potent therapeutic and an inactive or even harmful molecule. The interaction between a drug and its biological target, such as a receptor or enzyme, is highly specific, akin to a key fitting into a lock. The P2Y12 receptor possesses a chiral binding pocket, and only the (1R,2S)-enantiomer of the cyclopropylamine fragment allows Ticagrelor to adopt the precise conformation required for effective, reversible antagonism. Any deviation from this stereochemistry, such as the presence of other stereoisomers, would constitute a critical impurity, potentially reducing efficacy and complicating the drug's pharmacological profile. Therefore, controlling the stereochemistry during the synthesis of CPA is not an optimization but a fundamental requirement.
Synthetic Strategies for (1R,2S)-CPA
The synthesis of this chiral cyclopropylamine has been approached through several distinct strategies, each with its own merits and drawbacks regarding scalability, safety, and efficiency.
Strategy 1: Classical Resolution via Diastereomeric Salts
One of the most established methods involves the synthesis of a racemic mixture of trans-2-(3,4-difluorophenyl)cyclopropanamine, followed by resolution using a chiral acid.
-
Racemate Synthesis: The synthesis often begins with 3,4-difluorobenzaldehyde, which undergoes condensation (e.g., Wittig or aldol reaction) to form an alkene like (E)-3-(3,4-difluorophenyl)acrylonitrile.[2]
-
Cyclopropanation: This alkene is then subjected to cyclopropanation, for example, using trimethylsulfoxonium iodide, to produce racemic trans-2-(3,4-difluorophenyl)cyclopropanecarbonitrile.[2]
-
Conversion to Amine: The nitrile is then converted to the amine, typically through reduction or hydrolysis to the carboxylic acid followed by a Curtius or Hofmann rearrangement.[2][3]
-
Resolution: The racemic amine is then treated with a chiral resolving agent, such as (R)-(-)-Mandelic acid (D-Mandelic acid), to form a pair of diastereomeric salts.[4][5] Due to their different physical properties, the desired (1R,2S)-amine-(R)-mandelate salt can be selectively crystallized and isolated. The free amine is then liberated by treatment with a base.
This method is robust but inherently inefficient, as it discards at least 50% of the material as the undesired enantiomer, unless a racemization and recycling protocol for the unwanted enantiomer is developed.
Strategy 2: Asymmetric Synthesis via Chiral Auxiliaries
To avoid the yield limitations of classical resolution, methods employing chiral auxiliaries have been developed. A notable example involves the use of Oppolzer's sultam.[2]
-
Auxiliary Attachment: (E)-3-(3,4-difluorophenyl)propenoic acid is coupled to the chiral sultam.
-
Diastereoselective Cyclopropanation: The resulting chiral enoate directs the incoming cyclopropanating agent to one face of the double bond, leading to a high diastereomeric excess of the desired cyclopropyl derivative.
-
Auxiliary Cleavage: The chiral auxiliary is then hydrolyzed to yield the enantiomerically enriched cyclopropanecarboxylic acid, which is subsequently converted to the amine via a Curtius rearrangement.
While effective at controlling stereochemistry, this route often involves expensive auxiliaries and additional protection/deprotection steps, making it less cost-effective for large-scale production.
Strategy 3: Asymmetric Catalysis and Biocatalysis
Modern synthetic efforts focus on more atom-economical and scalable asymmetric catalytic methods.
Caption: A modern, asymmetric route to CPA employing catalytic reduction and a rearrangement reaction.
A prominent industrial approach involves the asymmetric reduction of a ketone precursor.[3][5]
-
Friedel-Crafts Acylation: 1,2-Difluorobenzene is acylated with chloroacetyl chloride to produce 2-chloro-1-(3,4-difluorophenyl)ethanone.[3]
-
Asymmetric Reduction: The key step involves the stereoselective reduction of the ketone to the corresponding (R)-alcohol. This is often achieved using a Corey-Bakshi-Shibata (CBS) catalyst with a borane source.[5] Increasingly, this step is performed using specifically engineered carbonyl reductase enzymes, which offer extremely high enantioselectivity (>99% ee), milder reaction conditions, and a greener footprint.[3]
-
Cyclopropanation: The resulting chiral chlorohydrin is cyclized, often by treatment with a base after reaction with a reagent like triethyl phosphonoacetate, to form the (1R,2R)-cyclopropanecarboxylate.
-
Hofmann Rearrangement: The ester is converted to the primary amide via ammonolysis, which is then subjected to a Hofmann rearrangement (using reagents like sodium hypobromite or hypochlorite) to yield the final (1R,2S)-amine with retention of stereochemistry at one center and inversion at the other, resulting in the desired trans product.[3][5]
This catalytic approach is highly efficient and is considered a state-of-the-art method for industrial production due to its high stereoselectivity and avoidance of costly resolving agents or auxiliaries.
| Synthetic Strategy | Method of Stereocontrol | Key Steps | Advantages | Disadvantages |
| Classical Resolution | Diastereomeric salt crystallization with a chiral acid (e.g., D-Mandelic Acid). | Racemic synthesis, salt formation, crystallization, liberation of free base. | Robust, well-understood technology. | Maximum theoretical yield of 50%; requires resolving agent. |
| Chiral Auxiliary | Covalent attachment of a chiral molecule (e.g., Oppolzer's sultam) to guide reaction. | Auxiliary attachment, diastereoselective cyclopropanation, auxiliary cleavage. | High diastereoselectivity. | Expensive reagents, additional synthetic steps, poor atom economy. |
| Asymmetric Catalysis | Chiral catalyst (e.g., CBS catalyst) or enzyme (e.g., carbonyl reductase) for key reduction. | Friedel-Crafts acylation, asymmetric reduction, cyclopropanation, Hofmann rearrangement. | High enantioselectivity (>99% ee), high yield, scalable, atom-economical.[3][5] | Requires specialized catalysts or enzymes; process optimization can be complex. |
Detailed Experimental Protocol: Asymmetric Synthesis and Resolution
The following protocol is a representative example based on the asymmetric catalytic approach, culminating in the formation of the stable D-mandelate salt.[5]
Step 1: Friedel-Crafts Acylation
-
To a stirred solution of 1,2-difluorobenzene in a suitable solvent (e.g., dichloromethane), add aluminum trichloride (AlCl₃) at 0-5 °C.
-
Slowly add chloroacetyl chloride dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours until completion (monitored by HPLC).
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Extract the product with dichloromethane, wash the organic layer, dry over sodium sulfate, and concentrate to yield 2-chloro-1-(3,4-difluorophenyl)ethanone.
Step 2: Asymmetric CBS Reduction
-
In a separate reactor under an inert atmosphere (N₂), prepare the CBS catalyst solution (e.g., (R)-2-Methyl-CBS-oxazaborolidine in toluene).
-
Add borane-dimethyl sulfide complex (BMS) to the catalyst solution at room temperature.
-
Cool the mixture to 0-5 °C and slowly add a solution of the ketone from Step 1 in toluene.
-
Stir for 1-2 hours. Upon completion, quench the reaction by the slow addition of methanol.
-
Work up by washing with acid and brine, then concentrate the organic phase to obtain crude (R)-2-chloro-1-(3,4-difluorophenyl)ethanol.
Step 3: Cyclopropanation
-
To a solution of triethyl phosphonoacetate in THF, add a strong base like sodium hydride (NaH) at 0 °C.
-
Add the chiral alcohol from Step 2 to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until cyclization is complete.
-
Work up by quenching with water, extracting with an organic solvent (e.g., ethyl acetate), and concentrating to yield the ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate.
Step 4: Ammonolysis and Hofmann Rearrangement
-
Bubble ammonia gas through a solution of the ester from Step 3 in methanol, or heat in a sealed vessel with aqueous ammonia, to form the primary amide.
-
Isolate the (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide.
-
Prepare a fresh solution of sodium hypobromite by adding bromine to a cold solution of sodium hydroxide.
-
Add the amide to the hypobromite solution, and carefully heat the mixture (e.g., to 60-70 °C) to initiate the Hofmann rearrangement.
-
After completion, cool the mixture and extract the product, this compound, into an organic solvent.
Step 5: Formation of D-Mandelate Salt
-
Dissolve the crude amine product in a suitable solvent like isopropanol.
-
Add a solution of D-mandelic acid in the same solvent.
-
Stir the mixture. The (1R,2S)-amine D-mandelate salt will precipitate.
-
Cool the slurry to maximize yield, then filter, wash the cake with cold solvent, and dry under vacuum to obtain the final product with high chemical and enantiomeric purity.[5]
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final intermediate.
Caption: A typical quality control workflow for the release of the CPA intermediate.
| Parameter | Method | Typical Specification |
| Appearance | Visual Inspection | White to off-white crystalline powder[4] |
| Identity | ¹H NMR, ¹⁹F NMR, Mass Spec | Conforms to the reference standard structure[2][6] |
| Assay (Purity) | HPLC | ≥99.0% |
| Enantiomeric Purity | Chiral HPLC | ≥99.5% enantiomeric excess (ee)[5] |
| Residual Solvents | Gas Chromatography (GC) | Within ICH limits |
Conclusion
This compound is more than just an intermediate; it is the chiral key that unlocks the therapeutic potential of Ticagrelor. The evolution of its synthesis from low-yielding classical resolutions to highly efficient and stereoselective catalytic processes showcases the advancement of process chemistry. For scientists and researchers in drug development, a thorough understanding of these synthetic pathways is crucial for ensuring the robust, safe, and economical production of this life-saving medication. The continued innovation in areas like biocatalysis promises even more streamlined and sustainable manufacturing routes for this essential pharmaceutical building block in the future.[3]
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Advanced Synthesis: The Application of (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride.
- ChemicalBook. (n.d.). This compound hydrochloride synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanaminium (2R)-hydroxy(phenyl)ethanoate: A Key Ticagrelor Intermediate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Ticagrelor: A Look at Key Chemical Intermediates.
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- Shimpi, N. A., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803.
- Patsnap Eureka. (n.d.). Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine.
- Google Patents. (n.d.). CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine.
- Li, F., et al. (2014). Synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine D-Mandelate. Chinese Journal of Pharmaceuticals.
- Google Patents. (n.d.). WO2018090929A1 - Method for biologically preparing this compound d-mandelate (i).
Sources
- 1. Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine - Eureka | Patsnap [eureka.patsnap.com]
- 2. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 3. WO2018090929A1 - Method for biologically preparing this compound d-mandelate (i) - Google Patents [patents.google.com]
- 4. innospk.com [innospk.com]
- 5. Synthesis of(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine D-Mandelate | Semantic Scholar [semanticscholar.org]
- 6. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Discovery and Development of trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine
Introduction
In the landscape of cardiovascular therapeutics, the battle against thrombotic events remains a paramount challenge. Platelet aggregation, a critical step in the formation of blood clots, is a key target for antiplatelet therapies. This guide provides a comprehensive technical overview of the discovery, development, and significance of trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, the active metabolite of the potent antiplatelet agent, prasugrel.[1][2] Prasugrel, a third-generation thienopyridine, represents a significant advancement in the management of acute coronary syndromes (ACS) in patients undergoing percutaneous coronary intervention (PCI).[3][4] This document will delve into the medicinal chemistry, synthetic pathways, pharmacological profile, and clinical evolution of this pivotal molecule, offering valuable insights for researchers, scientists, and drug development professionals.
PART I: The Genesis of a Novel Antiplatelet Agent
Chapter 1: The Therapeutic Imperative - Unmet Needs in Antiplatelet Therapy
The development of prasugrel and its active metabolite was driven by the limitations of earlier antiplatelet agents, most notably clopidogrel. While clopidogrel, in combination with aspirin, has been a cornerstone of antiplatelet therapy, its efficacy is hampered by several factors.[5] A significant portion of patients exhibit a variable and often inadequate response to clopidogrel, leading to recurrent ischemic events.[5][6] This variability is largely attributed to the complex metabolic activation of clopidogrel, which is dependent on several cytochrome P450 (CYP) enzymes and is susceptible to genetic polymorphisms. Furthermore, the onset of clopidogrel's antiplatelet effect is relatively slow. These limitations highlighted the pressing need for a new generation of P2Y12 inhibitors with a more rapid, potent, and consistent antiplatelet effect.[3][5]
Chapter 2: Design and Discovery - A Journey in Medicinal Chemistry
The quest for a superior P2Y12 inhibitor led to the development of prasugrel, a prodrug that is efficiently converted to its active form, trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (also known as R-138727).[1][7][8] The chemical structure of prasugrel was rationally designed to overcome the metabolic bottlenecks associated with clopidogrel.[3][9]
Structure-Activity Relationship (SAR) Insights:
The key structural features of prasugrel that contribute to its enhanced therapeutic profile include:
-
The Thienopyridine Core: This scaffold is essential for the irreversible binding to the P2Y12 receptor.
-
The Cyclopropylamine Moiety: The introduction of the cyclopropyl ring was a critical modification that enhances the metabolic stability and potency of the active metabolite.
-
The 3,4-Difluorophenyl Group: This substitution plays a crucial role in increasing the compound's potency and influencing its metabolic pathway, steering it towards more efficient activation.
The design of prasugrel facilitates a more efficient and less variable metabolic activation compared to clopidogrel.[3][9] This is primarily because the initial hydrolysis step is rapid and not reliant on the same CYP enzymes that are a source of variability for clopidogrel.[10]
Caption: Key structural components of prasugrel and its active metabolite.
PART II: Synthesis and Manufacturing - From Bench to Bedside
Chapter 3: The Asymmetric Synthesis of a Chiral Core
The stereochemistry of the active metabolite is critical for its pharmacological activity. The trans-(1R,2S) configuration is the most potent enantiomer.[11] Therefore, the development of an efficient and stereoselective synthesis was a major focus. While multiple synthetic routes have been explored, a common strategy involves the following key steps:
Exemplary Synthetic Protocol:
-
Friedel-Crafts Acylation: The synthesis often commences with the reaction of 1,2-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride, to yield 2-chloro-1-(3,4-difluorophenyl)ethanone.[12]
-
Asymmetric Reduction: The resulting ketone is then asymmetrically reduced to the corresponding chiral alcohol, 2-chloro-1-(3,4-difluorophenyl)ethanol. This step is crucial for establishing the desired stereochemistry and can be achieved using chiral catalysts like (S)-oxazaborolidine (CBS catalyst) with a reducing agent such as borane-dimethyl sulfide complex.[13]
-
Cyclopropanation: The chiral alcohol is then subjected to a cyclopropanation reaction. This can be achieved by reacting it with a reagent like triethyl phosphonoacetate in the presence of a strong base, such as sodium hydride, to form the cyclopropyl ester.[13][14]
-
Amidation and Hofmann Rearrangement: The ester is converted to the corresponding amide, which then undergoes a Hofmann rearrangement to yield the desired trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine.[12]
Caption: A generalized synthetic pathway for the chiral amine core.
PART III: Pharmacological Profile and Mechanism of Action
Chapter 5: Unraveling the Interaction with the P2Y12 Receptor
The active metabolite of prasugrel is a potent and irreversible antagonist of the P2Y12 receptor, a key ADP receptor on the surface of platelets.[1][15] By binding to this receptor, it prevents ADP-mediated activation of the glycoprotein IIb/IIIa receptor complex, thereby inhibiting platelet activation and aggregation.[1][15] The irreversible nature of this binding means that the antiplatelet effect is sustained for the lifespan of the platelet, which is approximately 7 to 10 days.[1][15]
Caption: Mechanism of P2Y12 receptor inhibition by the active metabolite.
Chapter 6: Pharmacokinetics and Metabolism - The Journey of a Prodrug
Prasugrel is a prodrug that undergoes a two-step metabolic activation to form its active metabolite, R-138727.[7][16]
-
Hydrolysis: Upon oral administration, prasugrel is rapidly and completely hydrolyzed by esterases, primarily in the intestine and liver, to an inactive thiolactone intermediate, R-95913.[10][16]
-
Oxidation: This intermediate is then oxidized by cytochrome P450 enzymes, mainly CYP3A4 and CYP2B6, in the liver to form the active metabolite, R-138727.[10][15][16]
This metabolic pathway is more efficient and less subject to genetic variability compared to that of clopidogrel.[9][10]
Pharmacokinetic Parameters of the Active Metabolite (R-138727):
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~0.5 hours | [7] |
| Elimination Half-life (t½) | ~7.4 hours (range 2-15 hours) | [7] |
| Protein Binding | ~98% (to human serum albumin) | [7] |
The rapid absorption and conversion of prasugrel to its active metabolite result in a quick onset of its antiplatelet effect.[8]
PART IV: Clinical Development and Therapeutic Applications
Chapter 8: Pivotal Clinical Trials and Regulatory Approval
The superior efficacy of prasugrel over clopidogrel was demonstrated in the landmark TRITON-TIMI 38 (TRial to Assess Improvement in Therapeutic Outcomes by Optimizing Platelet InhibitioN with Prasugrel–Thrombolysis In Myocardial Infarction 38) trial.[17] This large-scale, randomized, double-blind trial compared prasugrel to clopidogrel in patients with ACS scheduled for PCI.[17]
Key Findings from the TRITON-TIMI 38 Trial:
| Endpoint | Prasugrel | Clopidogrel | Hazard Ratio (95% CI) | P-value | Reference |
| Primary Efficacy Endpoint (CV death, nonfatal MI, or nonfatal stroke) | 9.9% | 12.1% | 0.81 (0.73-0.90) | <0.001 | [17] |
| Myocardial Infarction | 7.4% | 9.7% | - | <0.001 | [17] |
| Stent Thrombosis | 1.1% | 2.4% | - | <0.001 | [17] |
| TIMI Major Bleeding (non-CABG) | 2.4% | 1.8% | 1.32 (1.03-1.68) | 0.03 | [17] |
The trial demonstrated that prasugrel was significantly more effective than clopidogrel in reducing the rate of ischemic events, including the primary composite endpoint, myocardial infarction, and stent thrombosis.[17] However, this enhanced efficacy came at the cost of an increased risk of major bleeding.[6][17]
Conclusion
The discovery and development of trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, the active metabolite of prasugrel, represents a significant milestone in antiplatelet therapy. Through rational drug design, chemists and pharmacologists were able to create a molecule with a more rapid, potent, and consistent P2Y12 inhibitory effect compared to its predecessors. The clinical evidence, particularly from the TRITON-TIMI 38 trial, has firmly established its role in the management of high-risk ACS patients undergoing PCI. While the increased bleeding risk necessitates careful patient selection, the journey of this molecule from conceptual design to a life-saving therapeutic underscores the power of medicinal chemistry and rigorous clinical evaluation in advancing cardiovascular medicine.
References
- A Comparative Guide to the Pharmacokinetics of Prasugrel and its Active Metabolite - Benchchem.
-
Prasugrel - StatPearls - NCBI Bookshelf. [Link]
-
Pharmacology of Prasugrel (Effient); Overview, Pharmacokinetics, Uses, Mechanism of action, Effects - YouTube. [Link]
-
What is the mechanism of Prasugrel Hydrochloride? - Patsnap Synapse. [Link]
-
Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor. [Link]
-
Clinical outcomes for prasugrel versus clopidogrel in patients with unstable angina or non-ST-elevation myocardial infarction: an analysis from the TRITON-TIMI 38 trial - Oxford Academic. [Link]
-
Prasugrel: a novel platelet ADP P2Y12 receptor antagonist. A review on its mechanism of action and clinical development - PubMed. [Link]
-
Clinical outcomes for prasugrel versus clopidogrel in patients with unstable angina or non-ST-elevation myocardial infarction: an analysis from the TRITON-TIMI 38 trial - PubMed. [Link]
-
Efficacy and safety of prasugrel compared with clopidogrel in patients with acute coronary syndromes: results of TRITON-TIMI 38 trials. - ClinPGx. [Link]
-
TRITON-TIMI 38 trial: Prasugrel versus Clopidogrel in patients with acute coronary syndrome - Xagena. [Link]
-
P2Y 12 inhibitors: differences in properties and mechanisms of action and potential consequences for clinical use - Oxford Academic. [Link]
-
The discovery and development of prasugrel - PubMed. [Link]
-
Prasugrel versus clopidogrel in patients with acute coronary syndromes - PubMed. [Link]
- The Crucial Role of Metabolites in Prasugrel's Antiplatelet Efficacy: A Technical Guide - Benchchem.
-
Prasugrel - accessdata.fda.gov. [Link]
-
The metabolic pathway of prasugrel leading to its active metabolite. - ResearchGate. [Link]
- CN103242171A - Method for preparing trans-(1R,2S)-2-(3,4-difluorophenyl)
-
Prasugrel Intermediate Metabolite Modulates Platelet Inhibition by Negatively Interfering With an Active Metabolite: An Ex Vivo, In Vitro, and In Silico Study | Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals. [Link]
-
The discovery and development of prasugrel | Request PDF - ResearchGate. [Link]
-
Chemical structures of clopidogrel, prasugrel, ticagrelor, and adenosine. - ResearchGate. [Link]
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
- The preparation method of (1r,2s)-2-(3,4-difluorophenyl)
-
The discovery and development of prasugrel - Semantic Scholar. [Link]
-
Prasugrel | C20H20FNO3S | CID 6918456 - PubChem - NIH. [Link]
-
eCopy, Inc. - accessdata.fda.gov. [Link]
- WO 2013/144295 A1 - Googleapis.com.
-
Prasugrel Intermediate Metabolite Modulates Platelet Inhibition by Negatively Interfering With an Active Metabolite: An Ex Vivo, In Vitro, and In Silico Study | Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
-
Prasugrel - LiverTox - NCBI Bookshelf - NIH. [Link]
Sources
- 1. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Prasugrel | C20H20FNO3S | CID 6918456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The discovery and development of prasugrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prasugrel - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Prasugrel: a novel platelet ADP P2Y12 receptor antagonist. A review on its mechanism of action and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. The preparation method of (1r,2s)-2-(3,4-difluorophenyl)cyclopropylamine d-mandelate - Eureka | Patsnap [eureka.patsnap.com]
- 13. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. What is the mechanism of Prasugrel Hydrochloride? [synapse.patsnap.com]
- 16. benchchem.com [benchchem.com]
- 17. Prasugrel versus clopidogrel in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine and Its Spectroscopic Fingerprint
This compound is a chiral pharmaceutical intermediate of significant interest in medicinal chemistry. Its rigid cyclopropane scaffold and the electronic properties imparted by the difluorophenyl group make it a valuable building block in the synthesis of complex drug molecules. The precise stereochemistry of this compound is often crucial for its biological activity, making unambiguous characterization a critical aspect of its use in drug discovery and development.
Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed "fingerprint" of a molecule, revealing its structural connectivity, functional groups, and molecular weight. For a molecule like this compound, a thorough understanding of its spectroscopic data is paramount for confirming its identity, assessing its purity, and ensuring the correct stereochemical configuration. This in-depth technical guide provides a comprehensive overview of the NMR, IR, and MS data for this compound, offering insights into the interpretation of its spectra and the experimental considerations for its analysis.
Molecular Structure
The structural formula of this compound is presented below. The defined stereochemistry at the C1 and C2 positions of the cyclopropane ring is crucial for its intended biological activity in downstream applications.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The data presented here is for the hydrochloride salt of the title compound, which is a common form for handling and analysis.
Table 1: ¹H NMR Data for this compound Hydrochloride
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| 8.76 | br s | 3H | NH₃⁺ | DMSO-d₆ |
| 7.32 | m | 1H | Ar-H | DMSO-d₆ |
| 7.25 | m | 1H | Ar-H | DMSO-d₆ |
| 7.05 | m | 1H | Ar-H | DMSO-d₆ |
| 2.78 | m | 1H | CH-N | DMSO-d₆ |
| 2.40 | m | 1H | CH-Ar | DMSO-d₆ |
| 1.45 | m | 1H | CH₂ | DMSO-d₆ |
| 1.20 | m | 1H | CH₂ | DMSO-d₆ |
Data sourced from a patent describing the synthesis of the compound.[1][2]
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (7.05-7.32 ppm): The three signals in the aromatic region correspond to the three protons on the difluorophenyl ring. The complex multiplicity arises from both proton-proton and proton-fluorine couplings.
-
Cyclopropane Protons (1.20-2.78 ppm): The four protons on the cyclopropane ring are diastereotopic and exhibit complex splitting patterns due to geminal and vicinal couplings. The protons on the carbon bearing the amino group (CH-N) and the aromatic ring (CH-Ar) are shifted downfield due to the electron-withdrawing effects of the nitrogen and the aromatic system, respectively. The two protons of the CH₂ group appear at higher field.
-
Amine Protons (8.76 ppm): The broad singlet at 8.76 ppm corresponds to the three protons of the ammonium group (NH₃⁺) in the hydrochloride salt. The broadness of the signal is due to quadrupolar relaxation of the nitrogen atom and chemical exchange with the solvent.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~150 (d, J ≈ 245 Hz) | C-F |
| ~149 (d, J ≈ 245 Hz) | C-F |
| ~138 (d, J ≈ 7 Hz) | C-Ar (quaternary) |
| ~123 (d, J ≈ 6 Hz) | CH-Ar |
| ~118 (d, J ≈ 17 Hz) | CH-Ar |
| ~116 (d, J ≈ 17 Hz) | CH-Ar |
| ~35 | CH-N |
| ~25 | CH-Ar |
| ~15 | CH₂ |
Note: These are predicted values and may differ from experimental data. The splitting patterns (d) and coupling constants (J) for the fluorinated carbons are estimations based on typical C-F couplings.
Interpretation of the Predicted ¹³C NMR Spectrum:
-
Aromatic Carbons (116-150 ppm): The six carbons of the difluorophenyl ring are expected in this region. The two carbons directly bonded to fluorine will appear as doublets with large one-bond C-F coupling constants. The other aromatic carbons will also exhibit smaller two- and three-bond C-F couplings.
-
Cyclopropane Carbons (15-35 ppm): The three carbons of the cyclopropane ring are expected to be in the upfield region, characteristic of strained ring systems. The carbon bearing the nitrogen (CH-N) will be the most deshielded of the three.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, aromatic, and C-F bonds.
Table 3: Expected IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3400-3250 | N-H stretch | Primary amine |
| 3100-3000 | C-H stretch | Aromatic |
| 3000-2850 | C-H stretch | Cyclopropane |
| 1650-1580 | N-H bend | Primary amine |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1250-1020 | C-N stretch | Aliphatic amine |
| 1250-1100 | C-F stretch | Aryl fluoride |
Interpretation of the IR Spectrum:
-
N-H Vibrations: As a primary amine, two N-H stretching bands are expected in the 3400-3250 cm⁻¹ region. An N-H bending (scissoring) vibration should be observable around 1650-1580 cm⁻¹.
-
C-H Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-H stretches of the cyclopropane ring are expected just below 3000 cm⁻¹.
-
Aromatic and C-F Vibrations: The characteristic C=C stretching vibrations of the aromatic ring will be present in the 1600-1450 cm⁻¹ region. Strong absorption bands corresponding to the C-F stretching vibrations are expected in the 1250-1100 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): The nominal molecular weight of this compound (C₉H₉F₂N) is 169.07. In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z 169.
-
Protonated Molecule [M+H]⁺: In electrospray ionization (ESI) mass spectrometry, the protonated molecule would be observed at m/z 170.
Predicted Fragmentation Pattern:
The fragmentation of cyclopropylamines can proceed through several pathways. Common fragmentation patterns for this molecule would likely involve:
-
Loss of NH₂: Cleavage of the C-N bond to lose the amino group as a neutral radical, resulting in a fragment at m/z 153.
-
Ring Opening: Fission of the cyclopropane ring followed by rearrangement and further fragmentation.
-
Benzylic Cleavage: Cleavage of the bond between the cyclopropane ring and the aromatic ring, leading to a difluorophenylmethyl cation or related fragments.
Caption: Plausible mass spectrometry fragmentation pathways.
Experimental Protocols
The following are general protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, or as needed for adequate signal-to-noise.
-
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: ~200-250 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or higher, depending on sample concentration.
-
-
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean ATR crystal should be collected prior to sample analysis.
-
Mass Spectrometry
-
Sample Preparation (ESI): Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid to promote ionization.
-
Data Acquisition (ESI-MS):
-
Mass Spectrometer: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive ion mode.
-
Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: Scan a mass range appropriate to detect the protonated molecule (e.g., m/z 50-500).
-
For fragmentation studies (MS/MS), the protonated molecule (m/z 170) is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.
-
Conclusion
The spectroscopic data of this compound provides a detailed and unambiguous confirmation of its chemical structure. The combination of ¹H and ¹³C NMR, IR, and MS allows for the complete characterization of this important pharmaceutical intermediate. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and assess the quality of this compound in their drug discovery and development endeavors.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Advanced Synthesis: The Application of (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
Sources
Solubility of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride salt
An In-Depth Technical Guide to the Solubility of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride
Foreword for the Senior Scientist
The journey of a drug candidate from discovery to a viable therapeutic is paved with critical physicochemical data. Among these, solubility stands as a primary gatekeeper, profoundly influencing bioavailability, formulation design, and the reliability of in-vitro assays. This guide is crafted for the discerning researcher and drug development professional, offering a deep dive into the solubility characteristics of this compound hydrochloride (PubChem CID: 52914940)[1]. This compound is a vital chiral building block in modern medicinal chemistry, notably in the synthesis of advanced therapeutic agents[2].
This document eschews a simple recitation of facts. Instead, it serves as a technical whitepaper, elucidating the fundamental principles that govern the solubility of this specific amine salt. We will dissect the "why" behind experimental choices, providing robust, field-proven protocols that are inherently self-validating. From the foundational theory of pH-dependent solubility to the practical execution of thermodynamic and kinetic assays, this guide is designed to empower you with the expertise to generate and interpret high-fidelity solubility data.
Chapter 1: Core Physicochemical Principles
Chemical Identity and Structural Rationale
This compound hydrochloride is a white to off-white crystalline solid. Its structure is notable for a chiral cyclopropane ring, which imparts conformational rigidity, and a difluorophenyl group, which can influence metabolic stability and receptor binding.[2] The conversion of the parent amine to its hydrochloride salt is a deliberate and crucial decision in pharmaceutical development.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
|---|---|---|
| IUPAC Name | trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | PubChem[1] |
| Molecular Formula | C₉H₁₀ClF₂N | PubChem[1][3] |
| Molecular Weight | 205.63 g/mol | PubChem[1][3][4] |
| Appearance | White to off-white crystalline solid | Guidechem[2] |
| Parent Amine CAS | 220352-38-5 | PubChem[5] |
| Hydrochloride Salt CAS | 1156491-10-9 | PubChem[1] |
The Critical Role of the Hydrochloride Salt in Aqueous Solubility
The parent molecule, an amine, is a weak base. In its free base form, its aqueous solubility is limited. The formation of a hydrochloride salt dramatically enhances water solubility. This is achieved through the protonation of the amine's basic nitrogen atom by hydrochloric acid.[6][7] The resulting ammonium cation and its chloride counter-ion transform the molecule into a polar, charged species. This ionic character facilitates favorable interactions with polar water molecules, disrupting the compound's crystal lattice and promoting dissolution.[8] This principle is a cornerstone of pharmaceutical formulation, turning poorly soluble basic compounds into administrable drugs.[7]
pH-Dependent Solubility: A Quantitative Perspective
As the salt of a weak base, the aqueous solubility of this compound hydrochloride is intrinsically linked to the pH of the medium. In acidic conditions, the equilibrium heavily favors the protonated, water-soluble ammonium form. As the pH increases and becomes more alkaline, the compound is deprotonated, reverting to its less soluble free base form, which may precipitate out of solution.
This relationship is quantitatively described by the Henderson-Hasselbalch equation , adapted for an amine (a weak base) and its conjugate acid (the ammonium salt)[9][10][11]:
pH = pKa + log([R-NH₂] / [R-NH₃⁺])
Where:
-
pKa is the acid dissociation constant of the conjugate acid (R-NH₃⁺).
-
[R-NH₂] is the concentration of the neutral free base.
-
[R-NH₃⁺] is the concentration of the protonated, water-soluble ammonium cation.
This equation dictates that at a pH equal to the pKa, the compound will be 50% in its ionized form and 50% in its neutral form. At physiological pH (e.g., in the bloodstream at ~7.4), amines with a typical pKa around 10 are almost entirely in their protonated, soluble form.[10][11] Understanding this pH-solubility profile is mandated by regulatory bodies like the ICH for biopharmaceutical classification.[12][13]
Caption: pH-dependent equilibrium of the amine hydrochloride salt.
Chapter 2: Gold-Standard Methodologies for Solubility Assessment
The term "solubility" can be ambiguous without context. In drug development, we distinguish between two key types of measurements: thermodynamic and kinetic solubility. The choice of assay is dictated by the stage of research and the specific question being asked.[14]
Thermodynamic vs. Kinetic Solubility: A Strategic Choice
-
Thermodynamic Solubility (or Equilibrium Solubility) is the true, maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[15][16] It is measured using the solid, crystalline form of the compound and requires a sufficient incubation period (typically 24-48 hours) to ensure the system has reached a steady state.[17] This is the gold-standard measurement for lead optimization, pre-formulation, and regulatory submissions (e.g., for BCS classification).[14][17][18]
-
Kinetic Solubility is a high-throughput measure of how readily a compound precipitates when a concentrated stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer.[19][20][21] The result is not a true equilibrium value but rather an assessment of the compound's tendency to remain in a supersaturated solution under specific, time-constrained conditions (e.g., 2 hours).[19] It is invaluable for early drug discovery to quickly flag compounds with potential solubility liabilities.[14]
Caption: Comparison of Kinetic and Thermodynamic solubility workflows.
Detailed Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
This protocol is aligned with the principles outlined in the ICH M9 guidelines for BCS-based biowaivers.[13][22] The shake-flask method is the universally accepted benchmark for determining equilibrium solubility.[17][23]
Objective: To determine the equilibrium solubility of this compound hydrochloride in various aqueous buffers.
Materials:
-
This compound hydrochloride (solid powder)
-
Glass vials (e.g., 1.5 mL or 4 mL) with screw caps
-
Aqueous buffers: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer), and pH 7.4 (Phosphate Buffered Saline, PBS)
-
Orbital shaker with temperature control (set to 37 ± 1°C)
-
Centrifuge or syringe filters (e.g., 0.22 µm PVDF)
-
Validated HPLC-UV or LC-MS/MS method for quantification
-
pH meter
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid compound to a glass vial. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation. A starting point is to add ~2 mg of solid to 1 mL of buffer.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (pH 1.2, 4.5, 6.8, or 7.4) to the vial. Prepare each condition in triplicate for statistical validity.[13][22]
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to 37°C. Agitate continuously for 24 to 48 hours. This extended time is crucial to allow the dissolution process to reach true thermodynamic equilibrium.[17]
-
Phase Separation: After equilibration, remove the vials. Allow them to stand briefly to let heavy solids settle. To separate the saturated supernatant from the undissolved solid, either:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Carefully draw the supernatant into a syringe and pass it through a 0.22 µm syringe filter. This step must be performed carefully to avoid disturbing the solid pellet.
-
-
Sample Analysis: Immediately after separation, carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent for analysis. Quantify the concentration of the dissolved compound using a pre-validated HPLC-UV or LC-MS method against a standard curve.
-
pH Verification: Measure the final pH of the remaining supernatant in each vial to confirm that the buffer capacity was sufficient and the pH did not drift during the experiment.[13][22]
Detailed Protocol: High-Throughput Kinetic Solubility
This protocol is a standard high-throughput screening (HTS) method used in early discovery.[20][21] It is designed for speed and relative comparison rather than absolute accuracy.
Objective: To rapidly assess the kinetic solubility of the compound in an aqueous buffer.
Materials:
-
10 mM stock solution of the compound in 100% DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (polypropylene for compound storage, clear for reading)
-
Plate shaker
-
Nephelometer or UV-Vis plate reader
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.[20][24]
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.
-
Buffer Addition: Add the aqueous buffer (e.g., 98 µL of PBS pH 7.4) to each well to achieve the desired final compound concentration (e.g., 200 µM) and final DMSO concentration (e.g., 2%). The rapid addition of aqueous buffer to the DMSO solution is what can induce precipitation.
-
Incubation: Seal the plate and place it on a plate shaker, agitating for 1.5 to 2 hours at room temperature.[19][20] This timeframe is a balance between allowing precipitation to occur and maintaining high throughput.
-
Detection (Nephelometry): Place the plate directly into a nephelometer to measure light scattering.[19][24][25] Higher readings indicate more significant precipitation and lower kinetic solubility.
-
Alternative Detection (UV Absorbance after Filtration): Alternatively, filter the contents of each well through a 96-well filter plate.[21][24] Measure the UV absorbance of the filtrate in a UV-compatible plate. Compare the absorbance to standards prepared in a DMSO/buffer mixture to calculate the concentration of the compound that remained in solution.[24]
Chapter 3: Data Presentation and Interpretation
Quantitative Solubility Data Summary
Effective data presentation is key to making informed decisions. The following tables summarize known and hypothetical solubility data for this compound hydrochloride.
Table 2: Experimentally Determined Solubility in Various Solvents
| Solvent | Solubility (mg/mL) | Solubility (mM) | Method / Conditions | Source |
|---|---|---|---|---|
| PBS (pH 7.2) | ≥ 10 mg/mL | ≥ 48.6 mM | Not specified | Cayman Chemical[26] |
| Ethanol | ≥ 10 mg/mL | ≥ 48.6 mM | Not specified | Cayman Chemical[26] |
| DMSO | ≥ 10 mg/mL | ≥ 48.6 mM | Not specified | Cayman Chemical[26] |
Note: The "≥" indicates the solubility is at least this value, but the upper limit was not determined in that experiment.
Table 3: Hypothetical Thermodynamic Solubility Profile in Aqueous Buffers at 37°C
| Aqueous Buffer | Expected Solubility Range (µg/mL) | Rationale |
|---|---|---|
| pH 1.2 | > 10,000 | Compound is fully protonated and highly soluble. |
| pH 4.5 | > 10,000 | Compound remains fully protonated and highly soluble. |
| pH 6.8 | > 10,000 | Compound is still predominantly protonated. |
| pH 7.4 | > 10,000 | Matches reported data in PBS; still largely protonated.[26] |
| pH 9.0 | 100 - 1,000 | As pH approaches the pKa, the less soluble free base begins to form. |
| pH 11.0 | < 100 | At pH > pKa, the compound is primarily the neutral free base with low intrinsic solubility. |
Building a Self-Validating System: Ensuring Trustworthy Data
To ensure the integrity of solubility data, every experiment must be a self-validating system.
-
Use of Controls: Include standard compounds with known low, medium, and high solubility in every assay run.[21] This validates that the assay can accurately distinguish between different solubility levels.
-
pH Measurement: For thermodynamic assays, always measure the pH of the buffer before the experiment and of the supernatant after the experiment. A significant pH shift indicates that the buffer capacity was exceeded, invalidating the result for that pH point.[13][22]
-
Demonstrate Compound Stability: The compound must be stable in the test media for the duration of the experiment. Analyze a sample of the supernatant at the end of the incubation for the presence of degradants. Per ICH guidelines, >10% degradation precludes a reliable solubility determination.[27]
-
Visual Inspection: Always visually inspect the vials or wells. For thermodynamic solubility, the presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution was achieved.
Conclusion
A thorough understanding of the solubility of this compound hydrochloride is not merely an academic exercise; it is a prerequisite for its successful application in drug development. As an amine hydrochloride salt, its solubility is fundamentally governed by the pH of its environment, a principle that can be leveraged during formulation.
This guide has provided the theoretical framework and practical, detailed protocols for both high-throughput kinetic screening and gold-standard thermodynamic equilibrium measurements. For early-stage discovery, the kinetic assay offers a rapid method to triage candidates. For later-stage development, the shake-flask thermodynamic method provides the accurate, reliable data required for formulation and regulatory filings. By employing these robust methodologies and embedding principles of self-validation into every experiment, researchers can generate high-quality, trustworthy data, enabling confident, data-driven decisions in the complex process of pharmaceutical development.
References
-
AxisPharm. Kinetic Solubility Assays Protocol.
-
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024).
-
Guidechem. (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride.
-
protocols.io. In-vitro Thermodynamic Solubility. (2025).
-
Chemistry LibreTexts. 10.4: Biological Amines and the Henderson-Hasselbalch Equation. (2025).
-
Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay.
-
Fiveable. Biological Amines and the Henderson–Hasselbalch Equation.
-
Benchchem. General Experimental Protocol for Determining Solubility.
-
PubChem. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride.
-
Chemistry LibreTexts. 24.5: Biological Amines and the Henderson-Hasselbalch Equation. (2024).
-
OpenStax. 24.5 Biological Amines and the Henderson–Hasselbalch Equation – Organic Chemistry.
-
Sugano, K. (2023). Summary of solubility measurement protocols of each company before harmonization.
-
Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2016).
-
Evotec. Thermodynamic Solubility Assay.
-
Chemistry LibreTexts. 24.5: Biological Amines and the Henderson-Hasselbalch Equation. (2024).
-
PharmaCompass. (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride.
-
Creative Biolabs. Solubility Assessment Service.
-
LGC Standards. This compound Hydrochloride.
-
Cayman Chemical. This compound (hydrochloride).
-
Slideshare. solubility experimental methods.pptx. (2018).
-
Al-Kassmy, J., & Barakat, A. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate.
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
-
Ramirez, E., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central.
-
Admescope. ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. (2025).
-
PubChem. This compound.
-
Chemistry Stack Exchange. Why amine salts are soluble in water?. (2016).
-
European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers. (2020).
-
International Council for Harmonisation. BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. (2019).
-
Sciencemadness.org. Solubility of organic amine salts. (2011).
-
Food and Drug Administration, Taiwan. ICH M9 Guideline on Biopharmaceutics Classification System-Based Biowaivers.
-
Chemsrc. This compound Hydrochloride. (2025).
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow.
-
Quora. Why do amines dissolve in hydrochloric acid?. (2017).
-
Chemistry LibreTexts. 3.5: Chemical Properties of Amines. Bases and Salt Formation. (2022).
-
ChemicalBook. This compound hydrochloride. (2025).
-
Chemenu. cas 1402222-66-5|| where to buy this compound hydrochloride.
-
Aarti Pharmalabs. CAS 1402222-66-5 Ticagrelor Intermediate Manufacturers, Exporters & Suppliers in India.
-
Pharmaffiliates. (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride.
-
BLDpharm. 1402222-66-5|this compound hydrochloride.
Sources
- 1. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | C9H10ClF2N | CID 52914940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound Hydrochloride [lgcstandards.com]
- 5. This compound | C9H9F2N | CID 9834068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In-vitro Thermodynamic Solubility [protocols.io]
- 16. creative-biolabs.com [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. evotec.com [evotec.com]
- 19. enamine.net [enamine.net]
- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 21. charnwooddiscovery.com [charnwooddiscovery.com]
- 22. ema.europa.eu [ema.europa.eu]
- 23. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 24. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 25. rheolution.com [rheolution.com]
- 26. caymanchem.com [caymanchem.com]
- 27. capa.org.tw [capa.org.tw]
The Pivotal Role of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine in the Design of Reversible P2Y12 Receptor Antagonists
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The landscape of antiplatelet therapy has been significantly advanced by the development of direct-acting, reversible P2Y12 receptor antagonists. At the heart of one of the most successful molecules in this class, Ticagrelor, lies the specific chemical moiety: (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. This guide provides a deep dive into the critical role of this structural component, elucidating its impact on the pharmacological activity, binding kinetics, and overall efficacy of P2Y12 inhibitors. We will explore the intricate P2Y12 signaling pathway, detail the experimental protocols for characterizing antagonists, and analyze the structure-activity relationships that underscore the importance of this unique cyclopropylamine derivative. This document is intended to serve as a comprehensive resource for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of next-generation antithrombotic agents.
The P2Y12 Receptor: A Central Mediator of Platelet Aggregation
The P2Y12 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets and plays a pivotal role in hemostasis and thrombosis.[1][2] Its endogenous ligand, adenosine diphosphate (ADP), released from dense granules of activated platelets or damaged cells, initiates a signaling cascade that leads to platelet activation, aggregation, and thrombus formation.[3][4]
The Gαi-Coupled Signaling Cascade
Upon ADP binding, the P2Y12 receptor couples primarily to the inhibitory G protein, Gαi.[5][6][7] This interaction triggers a series of downstream events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][8] Reduced cAMP levels diminish the activity of protein kinase A (PKA), a key negative regulator of platelet activation.
-
Phosphoinositide 3-Kinase (PI3K) Activation: The βγ subunits of the dissociated G protein activate PI3K.[3][4] This leads to the phosphorylation of Akt (also known as protein kinase B), a crucial step in amplifying the platelet activation signal.[5]
-
Glycoprotein IIb/IIIa Activation: The culmination of the P2Y12 signaling pathway is the conformational activation of the glycoprotein IIb/IIIa receptor on the platelet surface.[9] This activated receptor binds to fibrinogen, forming bridges between adjacent platelets and leading to robust and irreversible platelet aggregation.[8]
The central role of the P2Y12 receptor in amplifying the thrombotic response makes it a prime target for antiplatelet therapies aimed at preventing cardiovascular events such as myocardial infarction and stroke.[1]
This compound: The Cornerstone of Ticagrelor's Potency and Reversibility
Ticagrelor is a first-in-class, orally active, reversible, direct-acting P2Y12 receptor antagonist.[10][11] Unlike the thienopyridine prodrugs (e.g., clopidogrel, prasugrel) which bind irreversibly to the P2Y12 receptor, ticagrelor's reversible binding allows for a more rapid onset and offset of action, providing greater flexibility in clinical management.[5][10] A critical component of ticagrelor's molecular structure is the this compound moiety, which is fundamental to its pharmacological activity.
Structure-Activity Relationship (SAR) Insights
The specific stereochemistry and substitution pattern of the this compound group are not arbitrary; they are the result of extensive medicinal chemistry efforts to optimize potency and selectivity for the P2Y12 receptor. SAR studies have revealed several key insights:
-
The Cyclopropyl Scaffold: The rigid cyclopropyl ring is crucial for orienting the phenyl group into the binding pocket of the P2Y12 receptor. Replacement of the cyclopropyl group with a more flexible ethylene moiety leads to a dramatic loss of antiplatelet activity.[11]
-
Stereochemistry is Key: The (1R,2S) configuration is essential for optimal binding and inhibitory activity. This precise spatial arrangement ensures a high-affinity interaction with the receptor.
-
Difluoro Substitution: The 3,4-difluoro substitution on the phenyl ring enhances the binding affinity. Interestingly, analogues lacking these fluorine atoms still retain significant antiplatelet activity, suggesting that while beneficial, they are not an absolute requirement for P2Y12 antagonism.[11]
These structural features collectively contribute to ticagrelor's ability to bind to a site on the P2Y12 receptor that is distinct from the ADP binding site, acting as an allosteric antagonist.[12]
Synthesis of the Core Intermediate
The synthesis of this compound is a critical step in the manufacturing of ticagrelor. Various synthetic routes have been developed, often involving asymmetric synthesis to establish the desired stereochemistry. A common approach involves the asymmetric 1,4-addition of a 3,4-difluorophenylboronic acid derivative to a furanone, followed by a series of transformations including ring-opening, amidation, cyclization, and Hofmann degradation to yield the target cyclopropylamine.[13]
In Vitro Characterization of P2Y12 Receptor Antagonists: Key Methodologies
The preclinical evaluation of novel P2Y12 receptor antagonists relies on a suite of robust in vitro assays to determine their binding affinity, potency, and mechanism of action. The following protocols are foundational in this process.
Radioligand Binding Assay: Quantifying Receptor Affinity (Ki)
This assay directly measures the affinity of a test compound for the P2Y12 receptor by competing with a radiolabeled ligand.
Principle: The assay quantifies the displacement of a known high-affinity radioligand (e.g., [³³P]2MeS-ADP) from the P2Y12 receptor by the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
Step-by-Step Protocol:
-
Receptor Preparation: Prepare cell membranes from a cell line recombinantly expressing the human P2Y12 receptor (e.g., CHO-K1 cells) or from washed human platelets.[12][14]
-
Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (a saturating concentration of a known P2Y12 antagonist).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[2]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to trap the receptor-bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.[2]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Causality and Self-Validation: This protocol is self-validating through the inclusion of appropriate controls. The non-specific binding control ensures that the measured signal is due to specific receptor binding. The use of a known competitor allows for the validation of the assay conditions.
GTPγS Binding Assay: Assessing Functional Activity
This functional assay measures the activation of G proteins coupled to the P2Y12 receptor, providing a readout of agonist or antagonist activity.
Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G proteins. Antagonists will inhibit the agonist-induced binding of [³⁵S]GTPγS.[15][16]
Step-by-Step Protocol:
-
Membrane Preparation: Use membranes from cells expressing the P2Y12 receptor, as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, combine the membranes, a fixed concentration of an agonist (e.g., ADP or 2-MeSADP), and varying concentrations of the antagonist.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination and Detection: Terminate the reaction by rapid filtration and quantify the [³⁵S]GTPγS bound to the membranes by scintillation counting.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC50).
Causality and Self-Validation: The assay includes controls for basal (no agonist) and maximal (saturating agonist) G protein activation. This allows for the clear determination of the antagonist's effect on agonist-induced signaling.
Light Transmission Aggregometry (LTA): Measuring Platelet Aggregation
LTA is the gold standard for assessing platelet function and the efficacy of antiplatelet agents.[17]
Principle: This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP. Antiplatelet agents will inhibit this aggregation, resulting in lower light transmission.[18]
Step-by-Step Protocol:
-
PRP Preparation: Obtain fresh human whole blood anticoagulated with sodium citrate. Centrifuge at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed.[17]
-
Instrument Calibration: Calibrate the aggregometer by setting 0% light transmission with PRP and 100% with PPP.
-
Assay Procedure: Place a cuvette with PRP and a stir bar in the aggregometer and incubate at 37°C. If testing an inhibitor, pre-incubate the PRP with the compound.
-
Induction of Aggregation: Add a known concentration of ADP (e.g., 20 µM) to initiate platelet aggregation.[19]
-
Data Recording: Record the change in light transmission over time (typically 5-10 minutes).
-
Data Analysis: The primary endpoint is the maximum percentage of aggregation. For inhibitor studies, determine the IC50 value, which is the concentration of the inhibitor that reduces the maximal aggregation response by 50%.[20]
Causality and Self-Validation: Each experiment should include a vehicle control to establish the baseline aggregation response to the agonist. The use of a standardized agonist concentration ensures reproducibility.
Quantitative Pharmacology of Ticagrelor
The assays described above have been instrumental in quantifying the pharmacological properties of ticagrelor and highlighting the significance of its this compound core.
| Parameter | Value | Assay | Significance |
| Ki | 2.0 nM[21] | Radioligand Binding | Demonstrates high binding affinity for the P2Y12 receptor. |
| IC50 (Platelet Aggregation) | 28 ± 10% (post-maintenance dose)[19] | Light Transmission Aggregometry (20 µM ADP) | Shows potent inhibition of ADP-induced platelet aggregation in patients. |
| Binding Kinetics | Reversible[10][12] | Radioligand Binding | Underpins the rapid onset and offset of action, a key clinical advantage. |
Visualizing the Molecular Interactions and Workflows
P2Y12 Receptor Signaling Pathway
Caption: P2Y12 receptor signaling and the inhibitory action of Ticagrelor.
Experimental Workflow for LTA
Caption: Workflow for Light Transmission Aggregometry (LTA).
Conclusion and Future Directions
The this compound moiety is a quintessential example of how precise stereochemical control and strategic molecular design can lead to significant therapeutic advances. Its incorporation into ticagrelor was instrumental in creating a potent, selective, and reversible P2Y12 receptor antagonist with a favorable clinical profile. For researchers in the field, understanding the profound impact of this structural element on the pharmacology of P2Y12 inhibitors is crucial for the rational design of new and improved antithrombotic agents.
Future research will likely focus on fine-tuning the properties of P2Y12 antagonists to further optimize the balance between antithrombotic efficacy and bleeding risk. This may involve exploring novel scaffolds that retain the key pharmacophoric features of the this compound group while offering improved pharmacokinetic or pharmacodynamic properties. The foundational knowledge and experimental methodologies detailed in this guide will continue to be indispensable tools in this ongoing endeavor.
References
-
Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist. US National Library of Medicine, National Institutes of Health.[Link]
-
The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. PubMed Central.[Link]
- Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine.
-
Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research.[Link]
-
Ticagrelor binds to human P2Y(12) independently from ADP but antagonizes ADP-induced receptor signaling and platelet aggregation. PubMed.[Link]
-
The Gi-coupled P2Y12 Receptor Regulates Diacylglycerol-mediated Signaling in Human Platelets. US National Library of Medicine, National Institutes of Health.[Link]
-
Ticagrelor binds to human P2Y(12) independently from ADP but antagonizes ADP-induced receptor signaling and platelet aggregation | Request PDF. ResearchGate.[Link]
-
Central role of the P2Y12 receptor in platelet activation. The Journal of Clinical Investigation.[Link]
-
Central role of the P2Y12 receptor in platelet activation. US National Library of Medicine, National Institutes of Health.[Link]
-
ADP-induced P2Y12 downstream signaling. ADP binds to and activates the... ResearchGate.[Link]
-
Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines. US National Library of Medicine, National Institutes of Health.[Link]
-
Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. ORBi (Open Repository and Bibliography).[Link]
-
GTPγS Binding Assays. NCBI Bookshelf.[Link]
-
P2Y12 receptor signaling pathways in platelets. ADP acts as a soluble... ResearchGate.[Link]
-
Signalling pathways upon platelet P2Y12 receptor activation,... ResearchGate.[Link]
-
Coupling of P2Y receptors to G proteins and other signaling pathways. ResearchGate.[Link]
-
Schematic illustration of the platelet P2-mediated ADP signaling... ResearchGate.[Link]
-
GTPγS Binding Assay. Creative Bioarray.[Link]
-
The P2Y1- and P2Y12-mediated signal transduction pathway and their... ResearchGate.[Link]
-
Evidence for a PI3-kinase independent pathway in the regulation of Rap1b activation downstream of the P2Y12 receptor in platelets. PubMed.[Link]
-
Exploring Advanced Synthesis: The Application of (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine. Patsnap Eureka.[Link]
-
The Signaling Pathway of the ADP Receptor P2Y 12 in the Immune System: Recent Discoveries and New Challenges. MDPI.[Link]
-
Alternatively -2- (2,3-difluorophenyl) ticagrelor intermediate (1r, 2s) cyclopropylamine preparation. Semantic Scholar. [https://www.semanticscholar.org/paper/Alternatively--2--(-2%2C3-difluorophenyl)-ticagrelor-(-Chen-Yong/356345476a267268598a44b9319227c191a03422]([Link]
-
The [35S]GTPγS binding assay: Approaches and applications in pharmacology | Request PDF. ResearchGate.[Link]
-
ADP. Diagnostica, a.s.[Link]
-
The Gi-coupled P2Y12 Receptor Regulates Diacylglycerol-mediated Signaling in Human Platelets.* Semantic Scholar.[Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.[Link]
-
PLATELETWORKS® ADP and Collagen. Helena Laboratories.[Link]
-
Radioligand Binding Assay. Gifford Bioscience.[Link]
-
Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. US National Library of Medicine, National Institutes of Health.[Link]
-
How to do platelet adhesion assay (with platelet pellet)? ResearchGate.[Link]
-
Analysis of Platelet Aggregation by Light Transmission Aggregometry. NCL.[Link]
-
Inhibitory effects of ticagrelor compared with clopidogrel on platelet function in patients with acute coronary syndromes: the PLATO (PLATelet inhibition and patient Outcomes) PLATELET substudy. PubMed.[Link]
-
Competitive mode and site of interaction of ticagrelor at the human platelet P2Y12-receptor. PubMed.[Link]
-
GTPγS Binding Assays. PubMed.[Link]
-
Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information. US National Library of Medicine, National Institutes of Health.[Link]
-
Chemical structure of ticagrelor. | Download Scientific Diagram. ResearchGate.[Link]
-
Radioligand binding methods: practical guide and tips. Physiological Reviews.[Link]
-
Differential Effects of Ticagrelor With or Without Aspirin on Platelet Reactivity and Coagulation Activation: A Randomized Trial in Healthy Volunteers. National Institutes of Health.[Link]
-
Clinical and Laboratory Characteristics of Ticagrelor- and Prasugrel-Treated Patients. ResearchGate.[Link]
-
(1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride. Pharmaffiliates.[Link]
-
Measuring G-Protein-Coupled Receptor Signaling - Preview. YouTube.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
- 4. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Gi-coupled P2Y12 Receptor Regulates Diacylglycerol-mediated Signaling in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orbi.uliege.be [orbi.uliege.be]
- 12. Ticagrelor binds to human P2Y(12) independently from ADP but antagonizes ADP-induced receptor signaling and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine - Google Patents [patents.google.com]
- 14. Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. diagnostica.cz [diagnostica.cz]
- 19. Inhibitory effects of ticagrelor compared with clopidogrel on platelet function in patients with acute coronary syndromes: the PLATO (PLATelet inhibition and patient Outcomes) PLATELET substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and CAS number for (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
An In-Depth Technical Guide to (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine for Drug Development Professionals
Introduction: A Chiral Keystone in Modern Cardiovascular Therapy
This compound is a highly specific, chiral synthetic intermediate whose importance in the pharmaceutical landscape has grown significantly over the last two decades. Its precisely defined three-dimensional structure is not a mere chemical curiosity; it is the foundational cornerstone for the synthesis of Ticagrelor, a potent and reversible P2Y12 receptor antagonist.[1][2] Ticagrelor is a critical antiplatelet medication used to prevent thrombotic events in patients with acute coronary syndromes.[2] The absolute stereochemistry of this cyclopropanamine—specifically the (1R,2S) configuration—is fundamental to the pharmacological efficacy of the final active pharmaceutical ingredient (API), dictating its ability to bind effectively to its target receptor.
This guide provides an in-depth exploration of this compound, from its core chemical identity and properties to the intricate details of its synthesis and analytical characterization. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this vital intermediate.
Part 1: Core Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount. This compound is a conformationally restricted phenethylamine derivative.[3] The cyclopropyl ring locks the structure into a rigid conformation, a feature often exploited in medicinal chemistry to enhance binding affinity and selectivity. The molecule is most commonly handled and supplied as its hydrochloride salt to improve stability and handling characteristics.
Chemical Structure and Identifiers
-
IUPAC Name: trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine[4]
-
Molecular Formula: C₉H₉F₂N (Free Base) | C₉H₁₀ClF₂N (HCl Salt)[1][5][6]
-
InChIKey: QVUBIQNXHRPJKK-IMTBSYHQSA-N (Free Base)[4]
The following table summarizes key identifiers and physicochemical properties for both the free base and its commonly used hydrochloride salt.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| CAS Number | 1006614-49-8 | 1402222-66-5, 1156491-10-9 | [3][5][7] |
| Molecular Weight | 169.17 g/mol | 205.63 g/mol | [1][4][6][8] |
| Appearance | - | White Solid / Powder | [5] |
| Storage | - | 2-8°C, Inert atmosphere | [5][6] |
Part 2: The Strategic Synthesis of a Chiral Intermediate
The synthesis of this compound is a significant challenge in process chemistry, demanding stringent control over stereochemistry. Several synthetic routes have been developed, each with distinct advantages and drawbacks concerning yield, scalability, and the use of hazardous reagents. The choice of a specific pathway often reflects a balance between manufacturing cost, environmental impact, and regulatory compliance.
Common Synthetic Approaches
Historically, many syntheses commenced from 3,4-difluorobenzaldehyde or a related cinnamic acid derivative.[2][9][10] A pivotal step in these routes is the diastereoselective cyclopropanation, followed by a chemical transformation to introduce the amine functionality while retaining the desired stereoconfiguration.
One notable, albeit hazardous, method involves a Curtius rearrangement.[9][10] This reaction converts a carboxylic acid (or its derivative) into an amine, but it critically relies on the use of azides, such as sodium azide, which are toxic and potentially explosive.[2][10] The inherent risks have driven research towards safer, more environmentally benign alternatives.
The diagram below illustrates a generalized synthetic pathway, highlighting the critical transformations involved.
Caption: Generalized synthetic pathway for this compound.
Exemplar Synthesis Protocol (Hydrolysis Step)
The final step in many synthetic preparations involves the hydrolysis of a precursor to yield the desired amine hydrochloride salt. The following protocol is representative of this transformation.
Objective: To prepare this compound hydrochloride salt from its N-Boc protected precursor.
Materials:
-
N-Boc-(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine
-
Methanol (MeOH)
-
37% Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Dissolution: Dissolve the starting material (e.g., 1.0 mmol) in methanol (10 mL) in a suitable reaction vessel.
-
Acidification: To the resulting solution, add concentrated hydrochloric acid (e.g., 4 mL of 37% HCl). The addition is exothermic and should be managed appropriately.
-
Reaction: Stir the reaction mixture at ambient temperature (e.g., 25°C) for 2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Partially evaporate the methanol under reduced pressure.
-
Precipitation: Add deionized water (10 mL) to the concentrated mixture to precipitate the hydrochloride salt.
-
Isolation: Filter the resulting white precipitate, wash with a small amount of cold water (5 mL), and dry under vacuum to afford the final product.[8]
Part 3: Analytical Characterization and Quality Control
Ensuring the identity, purity, and stereochemical integrity of this compound is a non-negotiable aspect of its use in pharmaceutical manufacturing. A suite of analytical techniques is employed for comprehensive characterization.
Standard Analytical Workflow
A typical quality control workflow involves spectroscopic confirmation of the structure, chromatographic assessment of purity, and specialized chiral analysis to determine enantiomeric excess.
Caption: Standard analytical workflow for quality control of the title compound.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR provides information on the proton environment, confirming the presence of the cyclopropyl and difluorophenyl groups. Key signals include multiplets for the cyclopropyl protons and the aromatic protons. ¹⁹F-NMR is crucial for confirming the fluorine atoms on the aromatic ring.[8][11]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. For the hydrochloride salt, the observed mass will correspond to the protonated free base [M+H]⁺.[11][12]
Chromatographic Purity and Chiral Separation
The separation of stereoisomers is a critical field in pharmaceutical analysis, as different enantiomers can have vastly different biological activities.[13]
Protocol: Chiral Purity Assessment by HPLC
Objective: To determine the enantiomeric purity of this compound.
Methodology:
-
Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for this class of compounds.[14]
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol), is commonly used. Modifiers may be added to improve peak shape.
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.
-
Injection and Elution: Inject the sample onto the HPLC system. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation into two distinct peaks.
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the desired enantiomer (A_R,S) and the undesired enantiomer (A_S,R) using the formula: % ee = [(A_R,S - A_S,R) / (A_R,S + A_S,R)] * 100. For pharmaceutical applications, an enantiomeric excess of >99% is typically required.
Rationale: The expertise in chiral separations lies in selecting the right combination of chiral stationary phase and mobile phase to achieve baseline resolution between the enantiomers.[15][16] This allows for accurate quantification, which is a trustworthy and self-validating measure of the stereochemical purity of the batch.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling component in the production of a life-saving cardiovascular drug. Its synthesis demands rigorous stereochemical control, and its quality is assured only through a comprehensive suite of modern analytical techniques. For professionals in drug development and manufacturing, a thorough understanding of this molecule's synthesis, properties, and analytical validation is essential for ensuring the safety and efficacy of the final pharmaceutical product.
References
-
(1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride. Pharmaffiliates. [Link]
-
This compound Hydrochloride. Synthink. [Link]
-
Exploring Advanced Synthesis: The Application of (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine.
-
This compound (2R)-Hydroxy(phenyl)ethanoate synthesis. Molbase. [Link]
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
This compound (R)-2-hydroxy-2-phenylacetate. PubChem, National Center for Biotechnology Information. [Link]
- WO 2013/144295 A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
-
Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology. [Link]
-
Chiral separations of stereoisomers. Universität Regensburg. [Link]
-
Chiral Chromatography: Separating Twins | Stereochemistry. Blogs@NTU. [Link]
-
Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. [Link]
-
CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks, Virginia Tech. [Link]
Sources
- 1. This compound hydrochloride | 1156491-10-9 [chemicalbook.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | C9H9F2N | CID 9834068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 1402222-66-5|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 7. This compound Hydrochloride [lgcstandards.com]
- 8. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]
- 10. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 11. This compound hydrochloride(1402222-66-5) 1H NMR [m.chemicalbook.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 16. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
Biological activity of novel (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine derivatives
An In-depth Technical Guide: Exploring the Biological Frontier of Novel (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclopropylamine scaffold is a cornerstone in medicinal chemistry, most famously represented by the monoamine oxidase (MAO) inhibitor tranylcypromine. This privileged structure has since been identified as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers. The specific stereoisomer, this compound, is a well-established key intermediate in the synthesis of the antiplatelet drug Ticagrelor, a P2Y12 receptor antagonist.[1] While its role as a synthetic building block is clear, the inherent biological activities of novel derivatives stemming from this specific difluorinated scaffold remain largely unexplored.
This guide posits that the this compound core represents a promising, yet untapped, foundation for developing next-generation inhibitors of flavin-dependent enzymes like MAO and LSD1. The strategic placement of difluoro substituents on the phenyl ring offers potential for enhanced binding affinity, metabolic stability, and target selectivity. We provide a comprehensive framework for the rational design, synthesis, and biological evaluation of novel derivatives, empowering research teams to unlock the therapeutic potential of this versatile chemical entity.
The 2-Phenylcyclopropanamine Scaffold: A Privileged Structure
The journey of the 2-phenylcyclopropanamine scaffold from a simple antidepressant to a key player in epigenetic therapy highlights its remarkable versatility. Its strained cyclopropyl ring and primary amine are crucial for the mechanism-based inactivation of flavin adenine dinucleotide (FAD)-containing enzymes.
From Monoamine Oxidase (MAO) Inhibition to Antidepressant Therapy
The prototypical example, tranylcypromine (trans-2-phenylcyclopropan-1-amine or TCP), has been used for decades as an antidepressant.[2] It acts as a mechanism-based, irreversible inhibitor of both MAO-A and MAO-B.[3][4] These enzymes are responsible for the degradation of key neurotransmitters like serotonin and norepinephrine. By inhibiting them, TCP increases synaptic concentrations of these neurotransmitters, alleviating depressive symptoms. The inhibition involves the enzyme oxidizing the cyclopropylamine, leading to the formation of a reactive intermediate that covalently binds to the FAD cofactor, rendering the enzyme inactive.[2]
A New Frontier: Lysine-Specific Demethylase 1 (LSD1) and Cancer Epigenetics
Decades after its discovery as an MAO inhibitor, TCP was found to also inhibit LSD1 (also known as KDM1A).[2][5] LSD1 is structurally homologous to MAOs and also utilizes an FAD cofactor.[5] It plays a critical role in transcriptional regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9).[5][6] Aberrant LSD1 activity is strongly associated with various cancers, making it a high-value oncology target.[6] The discovery that TCP derivatives could inhibit LSD1 sparked a wave of research to develop potent and selective epigenetic modulators for cancer therapy.[6][7]
The Core of this Guide: this compound
This specific isomer is best known as a critical building block for Ticagrelor.[8] Its defined stereochemistry is essential for the final drug's ability to effectively inhibit the P2Y12 receptor. However, its structural similarity to TCP suggests that its own derivatives could be potent MAO/LSD1 inhibitors. The 3,4-difluoro substitution is a common strategy in medicinal chemistry to improve metabolic stability and modulate binding interactions, offering a clear rationale for exploring its potential in new therapeutic contexts.
Rationale and Investigational Workflow for Novel Derivatives
The Mechanistic Hypothesis
We hypothesize that novel N-substituted derivatives of this compound will act as mechanism-based inhibitors of MAO and/or LSD1. The core mechanism is expected to mirror that of tranylcypromine, involving enzymatic oxidation by the FAD cofactor, opening of the cyclopropane ring, and subsequent covalent modification of the flavin moiety. The N-substituents will be designed to probe the substrate-binding pocket to enhance potency and selectivity, while the difluorophenyl ring is expected to anchor the molecule and potentially form favorable interactions within the active site.
Proposed Investigational Workflow
A systematic approach is crucial for efficiently evaluating the biological activity of newly synthesized derivatives. The following workflow outlines the key stages from initial synthesis to mechanistic validation.
Synthesis and Characterization Protocols
The foundation of any drug discovery program is robust and reproducible chemistry. Here, we outline the synthesis of the core intermediate and a general protocol for creating novel derivatives.
Protocol: Synthesis of this compound Core
Numerous synthetic routes to this intermediate exist, often involving multiple steps and chiral resolution.[9][10] A common, conceptually straightforward approach involves the reduction of a corresponding nitrocyclopropane precursor.
Disclaimer: This protocol is illustrative. All chemical synthesis should be performed by trained personnel in a suitable laboratory environment with appropriate safety precautions.
Step-by-Step Methodology:
-
Reaction Setup: To a pre-cooled (-5 to 0 °C) solution of methanolic hydrochloric acid (e.g., 6.5% w/w), add trans-(1R,2S)-2-(3,4-difluorophenyl)-1-nitrocyclopropane.[8][11]
-
Reduction: While maintaining the temperature at -5 to 0 °C, slowly add zinc dust portion-wise over 2-3 hours. The use of zinc dust in acidic methanol facilitates the reduction of the nitro group to a primary amine.[8]
-
Reaction Monitoring: Stir the reaction mixture at this temperature for an additional 2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mass through a pad of celite (hyflo) to remove excess zinc and inorganic salts. Wash the filter cake with methanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be taken into an organic solvent like dichloromethane and washed with an aqueous base (e.g., ammonium hydroxide solution) to neutralize the HCl salt.[8]
-
Purification: After extraction and drying of the organic layer, the resulting free amine is often an oil.[12] For long-term storage and handling, it is typically converted to a stable salt, such as the hydrochloride or mandelate salt, which can be purified by recrystallization.[8]
General Protocol: N-Alkylation for Novel Derivative Synthesis
N-alkylation is a direct method to introduce new functional groups to the primary amine, allowing for the exploration of structure-activity relationships.
-
Reactant Preparation: Dissolve the this compound salt (1 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile. Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.5 equivalents), to liberate the free amine in situ.
-
Alkylating Agent Addition: Add the desired alkylating agent (e.g., a benzyl bromide or an alkyl iodide derivative) (1.2 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Quenching and Extraction: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product using silica gel column chromatography to yield the desired N-alkylated derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Activity Profiling
The primary goal is to determine the potency and selectivity of the novel derivatives against the target enzymes.
In Vitro MAO Inhibition Assay Protocol
This assay measures the ability of a compound to inhibit the enzymatic activity of MAO-A or MAO-B. A common method uses a fluorescent substrate that, upon oxidation by MAO, generates a luminescent signal.
Principle: In the presence of MAO, a substrate is oxidized, producing H₂O₂. A secondary reaction involving horseradish peroxidase (HRP) uses this H₂O₂ to convert a non-fluorescent probe into a highly fluorescent product (e.g., resorufin). An inhibitor will block the initial reaction, preventing signal generation.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare solutions of recombinant human MAO-A or MAO-B, HRP, and the fluorescent probe (e.g., Amplex Red).
-
Compound Plating: Serially dilute the test compounds in DMSO and add them to a 96-well black plate. Include a positive control (e.g., clorgyline for MAO-A, pargyline for MAO-B) and a negative control (DMSO vehicle).
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme to the wells and pre-incubate with the compounds for a set time (e.g., 15 minutes) at 37 °C to allow for binding.
-
Reaction Initiation: Initiate the reaction by adding a substrate mixture containing the MAO substrate (e.g., p-tyramine) and the HRP/Amplex Red detection reagents.
-
Signal Detection: Immediately measure the fluorescence intensity over time (kinetic read) using a plate reader (Excitation ~530 nm, Emission ~590 nm).
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). Normalize the data to controls and plot the percent inhibition versus compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vitro LSD1 Inhibition Assay Protocol
This assay quantifies a compound's ability to inhibit the demethylase activity of LSD1.
Principle: Similar to the MAO assay, the demethylation of a substrate (e.g., a mono-methylated H3K4 peptide) by LSD1 produces H₂O₂. This H₂O₂ is then used by HRP to generate a fluorescent or colorimetric signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5). Prepare solutions of recombinant human LSD1/CoREST complex, HRP, and a suitable detection probe.
-
Compound Plating: Prepare serial dilutions of test compounds in a 96-well plate, including a known LSD1 inhibitor (e.g., TCP) as a positive control and a DMSO vehicle control.
-
Enzyme & Substrate Addition: Add the LSD1/CoREST enzyme complex to the wells and pre-incubate with the compounds for 15 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding a solution containing the H3K4me1 peptide substrate and the HRP/detection probe mixture.
-
Incubation & Signal Detection: Incubate the plate at 37 °C for a defined period (e.g., 60 minutes). Stop the reaction and measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to controls and plot the percent inhibition versus compound concentration to calculate the IC50 value.
Data Presentation: Comparative Potency
Summarize the IC50 values in a table to easily compare the potency and selectivity of the synthesized derivatives.
| Compound ID | N-Substituent | MAO-A IC50 (µM) | MAO-B IC50 (µM) | LSD1 IC50 (µM) | Selectivity (MAO-B/LSD1) |
| TCP | -H | Value | Value | Value | Ratio |
| Cmpd-01 | -Benzyl | Value | Value | Value | Ratio |
| Cmpd-02 | -4-F-Benzyl | Value | Value | Value | Ratio |
| Cmpd-03 | -Propargyl | Value | Value | Value | Ratio |
Mechanistic Elucidation
Confirming the mechanism of action is a critical step in validating a new inhibitor series. For cyclopropylamines, this involves demonstrating irreversible inhibition through covalent bond formation.
The Role of LSD1 in Gene Regulation
Understanding the downstream effects of LSD1 inhibition is key. LSD1 removes methyl marks from H3K4, a histone modification generally associated with active gene transcription. Inhibition of LSD1 leads to an accumulation of H3K4 methylation, restoring the expression of silenced genes, such as tumor suppressor genes.[6]
Protocol: Irreversibility Assessment by Dialysis
This experiment determines if the inhibition is reversible (compound can dissociate) or irreversible (covalently bound).
-
Incubation: Incubate the target enzyme (e.g., LSD1) with a high concentration (e.g., 10x IC50) of the test compound for 1 hour at room temperature. A control sample is incubated with vehicle (DMSO).
-
Dialysis: Place the enzyme-inhibitor mixture into a dialysis cassette (with a suitable molecular weight cutoff) and dialyze against a large volume of assay buffer for an extended period (e.g., 24 hours) with several buffer changes. This removes any unbound inhibitor.
-
Activity Measurement: After dialysis, recover the enzyme from the cassette and measure its residual activity using the standard enzymatic assay protocol described in Section 4.
-
Interpretation: If the enzyme activity is not restored after dialysis compared to the vehicle-treated control, the inhibition is considered irreversible or tightly-binding.[3][13] Reversible inhibitors will dissociate, and enzyme activity will be recovered.
Conclusion and Future Directions
This guide provides a comprehensive, actionable framework for the systematic investigation of novel this compound derivatives. By leveraging the well-established inhibitory potential of the cyclopropylamine scaffold and the unique properties of the difluorophenyl moiety, researchers are well-equipped to explore new chemical space for potent and selective inhibitors of MAO and LSD1.
Successful identification of lead compounds from the initial screens should be followed by more advanced studies, including:
-
Structural Biology: Co-crystallization of lead compounds with LSD1 to understand binding modes and guide further optimization.[7]
-
Cellular Assays: Evaluating the on-target effect in relevant cancer cell lines by measuring changes in global H3K4 methylation via Western blot or ELISA.
-
In Vivo Efficacy: Testing promising candidates in animal models of cancer or neurological disorders to assess therapeutic potential.
The convergence of a privileged scaffold with rational, modern drug discovery techniques offers a powerful path toward novel therapeutics for challenging diseases.
References
-
cis‐cyclopropylamines as mechanism‐based inhibitors of monoamine oxidases. FEBS Press. [Link]
-
cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed. [Link]
-
cis‐cyclopropylamines as mechanism‐based inhibitors of monoamine oxidases. Sunderland Repository. [Link]
-
N-[2-(o-iodophenoxy)ethyl]cyclopropylamine hydrochloride (LY121768), a potent and selective irreversible inhibitor of type A monoamine oxidase. PubMed. [Link]
- An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine.
-
Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. ResearchGate. [Link]
- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
Exploring Advanced Synthesis: The Application of (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. National Institutes of Health (NIH). [Link]
-
This compound. PubChem. [Link]
-
(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. PubChem. [Link]
-
Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. PubMed. [Link]
-
(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride (CAS No...). Apicule. [Link]
-
A) Structural scaffolds of LSD1 inhibitors currently in clinical.... ResearchGate. [Link]
-
Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. PubMed. [Link]
-
Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. National Institutes of Health (NIH). [Link]
-
Ensuring Quality and Purity: The Role of (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride in Ticagrelor Production. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Method for biologically preparing this compound d-mandelate (i).
-
This compound (2R,3R).... PubChem. [Link]
Sources
- 1. apicule.com [apicule.com]
- 2. sure.sunderland.ac.uk [sure.sunderland.ac.uk]
- 3. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (2R)-Hydroxy(phenyl)ethanoate | 376608-71-8 [chemicalbook.com]
- 9. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]
- 10. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 11. This compound (2R)-Hydroxy(phenyl)ethanoate synthesis - chemicalbook [chemicalbook.com]
- 12. WO2018090929A1 - Method for biologically preparing this compound d-mandelate (i) - Google Patents [patents.google.com]
- 13. cis‐cyclopropylamines as mechanism‐based inhibitors of monoamine oxidases | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols: Amination of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine is a critical chiral intermediate in the synthesis of various pharmaceuticals, most notably the antiplatelet agent Ticagrelor.[1][2][3] Its unique strained cyclopropyl ring and the electron-withdrawing nature of the difluorophenyl group present distinct challenges and opportunities in synthetic chemistry. This document provides a detailed guide to the amination reactions of this key intermediate, with a focus on N-arylation. We will explore the underlying principles of common catalytic systems, provide a detailed experimental protocol for a representative Buchwald-Hartwig amination, and discuss critical parameters for successful and reproducible outcomes.
Introduction: The Significance of this compound
The trans-diastereomer this compound serves as a cornerstone for the construction of complex molecular architectures in medicinal chemistry. Its incorporation into drug candidates is often pivotal for achieving desired pharmacological activity. Ticagrelor, a P2Y12 receptor antagonist, is a prime example of a blockbuster drug whose synthesis relies on this specific chiral amine.[2][3] The development of efficient and scalable methods for the amination of this intermediate is therefore of paramount importance for the pharmaceutical industry.
Mechanistic Considerations for N-Arylation
The formation of a C-N bond between an aryl group and this compound is typically achieved through transition-metal-catalyzed cross-coupling reactions. The two most prominent methods are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[4][5] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide.[6] The catalytic cycle, illustrated below, generally proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination.
In-depth Causality: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the reductive elimination step, which can be the rate-limiting step of the catalytic cycle.[7] The nature of the base is also crucial for deprotonating the amine and regenerating the active catalyst.
Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[8][9] While it often requires harsher reaction conditions (higher temperatures) compared to the Buchwald-Hartwig amination, it can be a valuable alternative, particularly for certain substrates.[8] The mechanism is believed to involve the formation of a copper(I) amide, which then undergoes reaction with the aryl halide.[8]
Field-Proven Insight: Modern Ullmann-type reactions often employ ligands such as diamines or amino acids to improve catalyst solubility and reactivity, allowing for milder reaction conditions.[10]
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol details a representative Buchwald-Hartwig amination reaction to synthesize an N-aryl derivative of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | C₉H₉F₂N | 169.17 | 1.0 g | 5.91 |
| Aryl Bromide | Varies | Varies | 1.1 eq | 6.50 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.02 eq | 0.118 |
| 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos) | C₃₃H₅₃P | 492.74 | 0.04 eq | 0.236 |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 1.4 eq | 8.27 |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 20 mL | - |
Step-by-Step Procedure
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.91 mmol), the aryl bromide (6.50 mmol), and sodium tert-butoxide (0.795 g, 8.27 mmol).
-
Catalyst Preparation: In a separate glovebox or under a stream of inert gas, weigh Pd₂(dba)₃ (0.108 g, 0.118 mmol) and tBuXPhos (0.116 g, 0.236 mmol) into a vial and add 5 mL of anhydrous toluene. Briefly stir to dissolve.
-
Reaction Setup: Evacuate and backfill the Schlenk flask with argon or nitrogen three times.
-
Solvent Addition: Add 15 mL of anhydrous toluene to the Schlenk flask containing the solids.
-
Catalyst Addition: Transfer the catalyst solution to the Schlenk flask via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 20 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl-(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine.
Diagram of Experimental Workflow
Caption: Workflow for Buchwald-Hartwig Amination.
Reductive Amination: An Alternative Approach
Reductive amination offers a different strategy for the N-alkylation of this compound. This two-step, one-pot process involves the initial formation of an imine or enamine by reacting the amine with a carbonyl compound (aldehyde or ketone), followed by reduction with a suitable reducing agent.[11]
A typical procedure involves dissolving this compound in a solvent like methanol, adding the desired aldehyde (e.g., benzaldehyde), and stirring for a period to form the imine.[11] Subsequently, a reducing agent such as sodium borohydride is added portion-wise to reduce the imine to the corresponding secondary amine.[11]
Expertise & Experience: The choice of reducing agent is critical. Sodium borohydride is a mild and selective reducing agent suitable for this transformation. For less reactive ketones, stronger reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride might be necessary. Careful control of the reaction temperature during the addition of the reducing agent is important to manage the exothermicity of the reaction.
Conclusion
The amination of this compound is a key transformation in the synthesis of important pharmaceutical compounds. The Buchwald-Hartwig amination provides a robust and versatile method for N-arylation, while reductive amination offers an effective route for N-alkylation. The successful implementation of these protocols hinges on a thorough understanding of the reaction mechanisms, careful selection of reagents and catalysts, and meticulous execution of the experimental procedure. The information provided in these application notes serves as a comprehensive guide for researchers and scientists working in the field of drug discovery and development.
References
- CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine - Google Patents.
-
Shimpi, N. A., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803. Available at: [Link]
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents.
-
Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine - Patsnap Eureka. Available at: [Link]
-
Pochet, L., et al. (2017). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. European Journal of Medicinal Chemistry, 138, 846-855. Available at: [Link]
-
Arylamine synthesis by amination (arylation) - Organic Chemistry Portal. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
- EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents.
-
Zhang, J., et al. (2023). Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. Chinese Journal of Pharmaceuticals, 54(6), 813-824. Available at: [Link]
-
Zhang, J., et al. (2023). Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. Chinese Journal of Pharmaceuticals, 54(6), 813-824. Available at: [Link]
-
Barluenga, J., et al. (1999). The synthesis of N-arylcyclopropylamines via palladium-catalyzed C–N bond formation. Tetrahedron Letters, 40(18), 3497-3500. Available at: [Link]
-
Borghs, J. C., et al. (2020). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry, 85(17), 11266–11275. Available at: [Link]
-
Li, B., et al. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Organic Process Research & Development, 26(6), 1639–1668. Available at: [Link]
-
Ullmann condensation - Wikipedia. Available at: [Link]
-
Vantourout, J. C., et al. (2017). Nickel-Catalyzed N-Arylation of Cyclopropylamine and Related Ammonium Salts with (Hetero)aryl (Pseudo)halides at Room Temperature. ACS Catalysis, 7(8), 5434–5440. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
MacDonald, S. D., & Reisman, E. C. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 142(35), 15027–15037. Available at: [Link]
-
[Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. Available at: [Link]
-
Jana, A., et al. (2022). Generality-Oriented Amination of Aryl Halides by Light-Induced Mn(II) Catalysis. ChemRxiv. Available at: [Link]
-
Kaiser, C., et al. (1962). N-Substituted Derivatives of 2-Phenylcyclopropylamines. Ring-opening Reactions of 2-Phenylcyclopropane Derivatives. The Journal of Organic Chemistry, 27(3), 768–772. Available at: [Link]
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents.
- WO 2013/144295 A1 - Googleapis.com.
-
This compound - PubChem. Available at: [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]
-
Wang, Y., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 64(23), 17239–17258. Available at: [Link]
-
Ullmann Reaction - BYJU'S. Available at: [Link]
-
Zhang, Y., et al. (2007). Study on the reaction of bromocyclopropane with amide under conditions of ullmann reaction. Chinese Journal of Organic Chemistry, 27(1), 108-111. Available at: [Link]
- CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates - Google Patents.
-
(1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride | Pharmaffiliates. Available at: [Link]
Sources
- 1. CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine - Google Patents [patents.google.com]
- 2. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jocpr.com [jocpr.com]
Application Note: Strategic Use of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine in the Convergent Synthesis of Ticagrelor
Abstract
This technical guide provides a detailed framework for the synthesis of Ticagrelor, a potent P2Y12 platelet inhibitor, focusing on the strategic incorporation of the critical chiral intermediate, (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine.[1][2] We will explore the significance of this building block's specific stereochemistry, provide a detailed, field-proven protocol for its coupling with the triazolopyrimidine core, and discuss the underlying mechanistic principles that ensure a high-yield, high-purity synthesis. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical industry.
Introduction: The Central Role of Stereochemistry in Ticagrelor's Efficacy
Ticagrelor, marketed as Brilinta®, is a cornerstone of antiplatelet therapy for patients with acute coronary syndromes.[2][3] It functions as a direct-acting, reversibly binding antagonist of the P2Y12 adenosine diphosphate (ADP) receptor, preventing platelet activation and aggregation.[4][5] The pharmacological activity of Ticagrelor is intrinsically linked to its complex stereochemical architecture.
The molecule possesses several chiral centers, but the (1R,2S) configuration of the 2-(3,4-difluorophenyl)cyclopropylamino moiety is particularly crucial.[1] This specific arrangement ensures optimal binding to the P2Y12 receptor, and any deviation from this stereochemistry can dramatically reduce or eliminate its therapeutic effect.[1][2] Therefore, the synthesis of Ticagrelor is not merely a matter of forming bonds but of constructing the correct three-dimensional structure. This necessitates a synthetic strategy that utilizes a pre-formed, enantiomerically pure building block: this compound.
This application note details a robust and scalable protocol for the key synthetic step where this critical amine is introduced.
The Chiral Intermediate: this compound
The synthesis and purification of this compound is a critical upstream process. Numerous synthetic routes have been developed, often involving asymmetric cyclopropanation or the resolution of a racemic mixture.[6][7] One common industrial approach involves a Hofmann degradation of (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide, which proceeds with retention of configuration at one carbon and inversion at the other, yielding the desired (1R,2S) amine.[6]
Due to its nature as an oil, the amine is often prepared and handled as a crystalline salt, such as the D-mandelate or hydrochloride salt, to improve stability, facilitate purification, and ensure accurate dosing in subsequent reactions.[1][8][9] For the purposes of the following protocol, it is assumed that the high-purity hydrochloride salt is the starting material.
Convergent Synthetic Strategy Overview
The synthesis of Ticagrelor is a convergent process where two complex fragments are synthesized separately and then joined. The use of this compound represents the introduction of "Fragment A." This fragment is coupled with the chloro-triazolopyrimidine core, which is attached to the protected cyclopentanediol side chain, "Fragment B."
The overall workflow is illustrated below.
Figure 1: High-level convergent synthesis workflow for Ticagrelor.
Detailed Protocol: Nucleophilic Aromatic Substitution
This section provides a step-by-step protocol for the crucial coupling reaction between the chiral amine and the chloro-triazolopyrimidine core. This reaction is a nucleophilic aromatic substitution (SNAr).
4.1. Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Typical Molar Eq. | Notes |
| 2-[[(3aR,4S,6R,6aS)-6-[7-chloro-5-(propylthio)-3H-[1][6][10]triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta[d][1][6]dioxol-4-yl]oxy]ethanol | 376608-65-0 | 514.05 | 1.0 | The "Fragment B" chloro-intermediate. Ensure high purity. |
| This compound hydrochloride | 1156491-10-9 | 221.65 | 1.1 - 1.5 | The key chiral amine salt. Using a slight excess drives the reaction to completion. |
| N,N-Diisopropylethylamine (DIPEA or Hünig's base) | 7087-68-5 | 129.24 | 2.5 - 3.5 | A non-nucleophilic organic base used to neutralize the HCl salt of the amine and the HCl generated during the reaction. |
| Acetonitrile (MeCN) or Dichloromethane (DCM) | 75-05-8 | 41.05 | Solvent | A polar aprotic solvent suitable for SNAr reactions. DCM is also commonly used.[11] The choice may depend on downstream processing and solubility. |
| Deionized Water | 7732-18-5 | 18.02 | Wash | Used for aqueous workup. |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | Wash | Used to break emulsions and remove water from the organic layer. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | 7757-82-6 | 142.04 | Drying Agent | To remove residual water from the organic phase before solvent evaporation. |
4.2. Step-by-Step Experimental Procedure
-
Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with the chloro-triazolopyrimidine intermediate (1.0 eq) and the reaction solvent (e.g., Acetonitrile, ~10 volumes). Begin stirring to form a solution or suspension.
-
Addition of Amine and Base: To the stirred mixture, add this compound hydrochloride (1.2 eq).[11][12] Follow with the slow, portion-wise addition of N,N-Diisopropylethylamine (3.0 eq) at ambient temperature (20-25 °C).
-
Expert Insight: The base is added after the reactants are mixed to ensure immediate neutralization, preventing potential side reactions. DIPEA is chosen because it is sterically hindered and thus non-nucleophilic, preventing it from competing with the primary amine in the SNAr reaction.
-
-
Reaction Execution: Heat the reaction mixture to a moderate temperature, typically 40-50 °C.[12] Monitor the reaction progress by a suitable analytical method, such as HPLC or TLC, until the consumption of the limiting chloro-intermediate is complete (typically 4-8 hours).
-
Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove the bulk of the solvent. c. Dilute the residue with a water-immiscible organic solvent like Ethyl Acetate or Dichloromethane (~15 volumes). d. Wash the organic layer sequentially with deionized water (2 x 5 volumes) and then with brine (1 x 5 volumes) to remove DIPEA hydrochloride and other water-soluble impurities. e. Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude protected Ticagrelor as a thick oil or foam.
-
Final Deprotection: The crude product from the previous step is then carried forward to the final deprotection step, which involves removing the acetonide protecting group from the cyclopentanediol moiety. This is typically achieved under acidic conditions, for example, by stirring with aqueous hydrochloric acid in a suitable solvent like DCM.[10]
Mechanistic Insights
The core of this protocol is the Nucleophilic Aromatic Substitution (SNAr) reaction. The triazolopyrimidine ring system is electron-deficient, which makes the chlorine atom at the 7-position susceptible to displacement by a nucleophile.[4]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. US20160102101A1 - Preparation method of Ticagrelor and intermediates thereof - Google Patents [patents.google.com]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine - Google Patents [patents.google.com]
- 7. Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine - Eureka | Patsnap [eureka.patsnap.com]
- 8. WO2018090929A1 - Method for biologically preparing this compound d-mandelate (i) - Google Patents [patents.google.com]
- 9. cphi-online.com [cphi-online.com]
- 10. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. jocpr.com [jocpr.com]
Application Notes and Protocols for the Chiral Resolution of 2-(3,4-Difluorophenyl)cyclopropanamine Enantiomers
Introduction
The enantiomers of 2-(3,4-Difluorophenyl)cyclopropanamine are critical chiral building blocks in the synthesis of various pharmaceutical compounds, most notably as a key intermediate for the antiplatelet agent Ticagrelor.[1][2] The specific stereochemistry of this amine is paramount to the biological activity and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust and scalable methods for the preparation of enantiomerically pure forms of this intermediate are of significant interest to the pharmaceutical and chemical industries.[3][4]
This application note provides a detailed guide to the primary methods for the chiral resolution of racemic 2-(3,4-Difluorophenyl)cyclopropanamine. We will explore three principal techniques: diastereomeric salt formation, enzymatic kinetic resolution, and chiral high-performance liquid chromatography (HPLC). This document is intended for researchers, scientists, and professionals in drug development, offering both the theoretical underpinnings and practical, step-by-step protocols for each method. The causality behind experimental choices is explained to provide a deeper understanding of the resolution processes.
Method 1: Diastereomeric Salt Formation and Fractional Crystallization
This classical resolution technique remains a cornerstone of industrial-scale chiral separations due to its cost-effectiveness and scalability.[5][6] The principle lies in the reaction of a racemic amine with an enantiomerically pure chiral acid, forming a pair of diastereomeric salts.[7][8] Unlike enantiomers, diastereomers possess different physical properties, including solubility, which allows for their separation by fractional crystallization.[3]
Causality of Experimental Choices
The selection of the chiral resolving agent is the most critical parameter in developing a successful diastereomeric salt resolution.[9][10] The ideal resolving agent should form a stable crystalline salt with one of the enantiomers of the racemic amine while the other diastereomeric salt remains in solution. Tartaric acid derivatives and mandelic acid are commonly employed for the resolution of chiral amines due to their availability and propensity to form well-defined crystalline salts.[7][11] For 2-(3,4-Difluorophenyl)cyclopropanamine, (R)-mandelic acid has been shown to be an effective resolving agent.[2][12]
The choice of solvent is equally crucial as it directly influences the solubility difference between the two diastereomeric salts.[8][9] A screening of various solvents or solvent mixtures is often necessary to identify the optimal conditions for selective crystallization.[5] Temperature control during crystallization is also a key factor; gradual cooling often promotes the formation of larger, purer crystals.
Experimental Workflow: Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Protocol: Diastereomeric Salt Resolution with (R)-Mandelic Acid
This protocol is adapted from established procedures for the resolution of 2-(3,4-Difluorophenyl)cyclopropanamine.[2][12]
Materials:
-
Racemic 2-(3,4-Difluorophenyl)cyclopropanamine
-
(R)-(-)-Mandelic acid
-
Methanol (anhydrous)
-
25% Aqueous ammonia solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, heating mantle with stirrer, vacuum filtration apparatus
Procedure:
-
Salt Formation:
-
In a flask, dissolve 5 g of racemic 2-(3,4-Difluorophenyl)cyclopropanamine in 150 ml of methanol.
-
In a separate flask, prepare a solution of 4.5 g of (R)-mandelic acid in 150 ml of methanol.
-
Heat the amine solution to approximately 45°C.
-
Slowly add the (R)-mandelic acid solution to the heated amine solution over a period of 30 minutes with continuous stirring.[12]
-
-
Crystallization:
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[11]
-
Wash the crystals with a small amount of chilled methanol to remove the mother liquor containing the more soluble diastereomer.[12]
-
Dry the crystalline diastereomeric salt under vacuum until a constant weight is achieved.
-
-
Liberation of the Free Amine:
-
Suspend the dried diastereomeric salt in water.
-
Cool the suspension in an ice bath and slowly add 25% aqueous ammonia solution until the pH is strongly basic (pH > 12), and all the solid has dissolved.[2] This step neutralizes the mandelic acid and liberates the free amine.
-
Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with dichloromethane (3 x 50 ml).[2][11]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine.
-
Self-Validation and Expected Outcome:
-
The yield of the diastereomeric salt and the final enantiomerically enriched amine should be calculated.
-
The enantiomeric excess (e.e.) of the final product should be determined using chiral HPLC (see Method 3). An e.e. of >98% is typically achievable.
-
The optical rotation of the final product should be measured and compared to literature values.
Method 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful and highly selective method for separating enantiomers.[4][6] This technique utilizes an enzyme that preferentially catalyzes a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[13] Lipases, particularly Lipase B from Candida antarctica (CALB), are widely used for the resolution of amines through enantioselective acylation.[14]
Causality of Experimental Choices
The choice of enzyme is paramount for a successful kinetic resolution. CALB is a robust and versatile lipase known for its high enantioselectivity in the acylation of a wide range of chiral amines.[13][15] The enzyme's active site can differentiate between the two enantiomers, leading to a much faster reaction rate for one over the other.
The acylating agent also plays a crucial role. It must be a good substrate for the lipase and should ideally be easily separable from the product and unreacted starting material. Diisopropyl malonate and other activated esters are effective acylating agents in lipase-catalyzed resolutions.[14]
The reaction solvent can significantly impact both the enzyme's activity and selectivity. Methyl tert-butyl ether (MTBE) is a common choice as it is a non-polar solvent that generally does not denature the enzyme and allows for good solubility of the substrates.[13] Temperature is another important parameter that can influence the reaction rate and enantioselectivity.[16]
Experimental Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution of a racemic amine.
Protocol: Enzymatic Kinetic Resolution using Candida antarctica Lipase B
This protocol is based on general procedures for the lipase-catalyzed kinetic resolution of chiral amines.[13][14]
Materials:
-
Racemic 2-(3,4-Difluorophenyl)cyclopropanamine
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Diisopropyl malonate
-
Methyl tert-butyl ether (MTBE)
-
Standard laboratory glassware, temperature-controlled shaker, filtration apparatus
Procedure:
-
Reaction Setup:
-
Enzymatic Reaction:
-
Seal the vial and place it in a temperature-controlled shaker set at 40°C and 200 rpm.[14]
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 2, 4, 6 hours) and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining amine and the formed amide.[13]
-
The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted amine and the acylated product.
-
-
Work-up and Isolation:
-
Once the desired conversion is reached, filter the reaction mixture to remove the immobilized enzyme. The enzyme can often be washed and reused.
-
The filtrate contains the unreacted amine enantiomer and the acylated amine enantiomer.
-
These two compounds can be separated by standard chromatographic techniques (e.g., column chromatography on silica gel) or by an acid-base extraction procedure.
-
Self-Validation and Expected Outcome:
-
The primary goal is to achieve a conversion as close to 50% as possible.
-
At 50% conversion, the enantiomeric excess of both the remaining starting material and the product should be high (>95%).
-
The enantiomeric ratio (E-value), a measure of the enzyme's selectivity, can be calculated from the conversion and the enantiomeric excesses. A high E-value (>100) indicates a very effective resolution.
Method 3: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical technique for determining the enantiomeric purity of a chiral compound.[17][18] It can also be used for preparative separations to obtain small quantities of enantiomerically pure material.[19] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[20][21][22]
Causality of Experimental Choices
The selection of the appropriate chiral stationary phase is the most critical factor for a successful chiral HPLC separation.[22][23] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including amines.[21][23] For primary amines, cyclodextrin-based and Pirkle-type CSPs can also be effective.[17][20]
The mobile phase composition, including the organic modifier and any additives, significantly influences the separation.[24] For amine compounds, the addition of a small amount of a basic modifier like diethylamine (DEA) to the mobile phase is often necessary to improve peak shape and resolution by minimizing interactions with residual silanol groups on the silica support. The choice of organic modifier (e.g., methanol, ethanol, isopropanol) and its ratio with the non-polar component (e.g., hexane) in normal-phase chromatography, or with the aqueous buffer in reversed-phase chromatography, must be optimized to achieve the desired separation.
Protocol: Analytical Chiral HPLC for Enantiomeric Excess Determination
This is a general protocol for developing a chiral HPLC method for the analysis of 2-(3,4-Difluorophenyl)cyclopropanamine enantiomers.
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a polysaccharide-based column such as Daicel CHIRALPAK® series)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile)
-
Diethylamine (DEA) or other suitable mobile phase additive
-
Sample of racemic 2-(3,4-Difluorophenyl)cyclopropanamine
-
Sample of the resolved, enantiomerically enriched amine
Procedure:
-
Column Selection and Initial Screening:
-
Based on the structure of the analyte (a primary amine), select a few candidate chiral columns for screening. Polysaccharide-based columns (e.g., CHIRALPAK IA, IB, IC) are a good starting point.[19]
-
Prepare a stock solution of the racemic amine in a suitable solvent (e.g., isopropanol).
-
Screen different mobile phase compositions. For normal phase, typical mobile phases consist of hexane with an alcohol modifier (e.g., isopropanol or ethanol) and a small amount of a basic additive.[24] A common starting point is a mobile phase of Hexane:Isopropanol (90:10, v/v) with 0.1% DEA.
-
-
Method Optimization:
-
Inject the racemic sample and evaluate the chromatogram for separation of the two enantiomer peaks.
-
If partial or no separation is observed, systematically vary the mobile phase composition:
-
Change the alcohol modifier (e.g., from isopropanol to ethanol).
-
Adjust the percentage of the alcohol modifier. Increasing the polarity of the mobile phase generally decreases retention times.
-
Vary the concentration of the basic additive.
-
-
Optimize the flow rate and column temperature to improve resolution and analysis time.
-
-
Analysis of Resolved Sample:
-
Once a suitable method is developed that provides baseline separation of the two enantiomers, inject the enantiomerically enriched sample obtained from either Method 1 or Method 2.
-
Identify the peaks corresponding to the major and minor enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:
-
e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
-
Self-Validation and Expected Outcome:
-
A successful analytical method will show baseline resolution of the two enantiomer peaks (Resolution > 1.5).
-
The peak shapes should be symmetrical (Tailing factor close to 1).
-
The method should be reproducible in terms of retention times and peak areas.
Data Summary Table
| Method | Key Principle | Typical Reagents/Materials | Advantages | Disadvantages |
| Diastereomeric Salt Formation | Formation and separation of diastereomeric salts based on solubility differences.[7] | Chiral resolving agent (e.g., (R)-mandelic acid), solvents (e.g., methanol).[2][12] | Scalable, cost-effective for large quantities, well-established technique.[5] | Requires a suitable resolving agent, can be time-consuming to develop, theoretical maximum yield is 50% for the desired enantiomer without a racemization step.[3] |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed preferential reaction of one enantiomer.[13] | Enzyme (e.g., Candida antarctica Lipase B), acylating agent (e.g., diisopropyl malonate), organic solvent (e.g., MTBE).[14] | High enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry").[14] | Theoretical maximum yield of 50% for the desired enantiomer, enzyme cost and stability can be a factor, requires separation of product from unreacted starting material. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase.[20] | Chiral column (e.g., polysaccharide-based), HPLC-grade solvents, mobile phase additives.[19] | Excellent for analytical determination of e.e., can be used for preparative separation of small quantities, rapid method development with modern screening systems.[19] | Expensive for large-scale separations, requires specialized equipment and columns.[5] |
Conclusion
The chiral resolution of 2-(3,4-Difluorophenyl)cyclopropanamine is a critical step in the synthesis of important pharmaceutical compounds. This application note has detailed three primary methods for achieving this separation: diastereomeric salt formation, enzymatic kinetic resolution, and chiral HPLC. The choice of method depends on the desired scale of the separation, the available resources, and the required level of enantiomeric purity. For large-scale industrial production, diastereomeric salt formation is often the most practical approach. Enzymatic resolution offers a highly selective and environmentally benign alternative, while chiral HPLC remains the gold standard for analytical determination of enantiomeric excess and is suitable for small-scale preparative work. By understanding the principles and protocols outlined in this guide, researchers and drug development professionals can effectively select and implement the most appropriate method for their specific needs.
References
-
Armstrong, D. W., & DeMond, W. (1984). Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review. Journal of Chromatographic Science, 22(9), 411-415. Available at: [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]
-
National Institutes of Health. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Available at: [Link]
-
Journal of Organic Chemistry. (2025). Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization. Available at: [Link]
-
ResearchGate. (2025). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Available at: [Link]
-
LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available at: [Link]
-
National Institutes of Health. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. PMC. Available at: [Link]
- Google Patents. (n.d.). An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine.
-
ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Available at: [Link]
-
ScienceDirect. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Available at: [Link]
- Google Patents. (n.d.). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
Periodica Polytechnica. (2022). Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Available at: [Link]
- Google Patents. (n.d.). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
Semantic Scholar. (2013). Directed evolution of Candida antarctica lipase B for kinetic resolution of profen esters. Catalysis Communications. Available at: [Link]
- Google Patents. (n.d.). The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates.
-
Wikipedia. (n.d.). Chiral resolution. Available at: [Link]
-
ResearchGate. (2021). Enantiodivergent Synthesis of Halofuginone by Candida Antarctica Lipase B (CAL-B)-catalyzed Kinetic Resolution in Cyclopentyl Methyl Ether (CPME). Available at: [Link]
-
Wiley Online Library. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. Available at: [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Available at: [Link]
-
SpringerLink. (n.d.). Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases. Available at: [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available at: [Link]
-
RSC Publishing. (n.d.). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
-
PubMed Central. (n.d.). Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base. Available at: [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Available at: [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Available at: [Link]
-
National Institutes of Health. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Available at: [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Available at: [Link]
-
National Institutes of Health. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC. Available at: [Link]
-
Almac Group. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Available at: [Link]
-
MDPI. (n.d.). Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. Available at: [Link]
-
MDPI. (n.d.). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. Available at: [Link]
Sources
- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 2. This compound (2R)-Hydroxy(phenyl)ethanoate | 376608-71-8 [chemicalbook.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. pharmtech.com [pharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 11. benchchem.com [benchchem.com]
- 12. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]
- 13. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pp.bme.hu [pp.bme.hu]
- 15. Directed evolution of Candida antarctica lipase B for kinetic resolution of profen esters | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 18. phx.phenomenex.com [phx.phenomenex.com]
- 19. shimadzu.com [shimadzu.com]
- 20. Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography [jstage.jst.go.jp]
- 21. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 22. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. chromatographyonline.com [chromatographyonline.com]
The Strategic Application of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine in Modern Medicinal Chemistry
Welcome to a comprehensive guide on the application of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine, a pivotal chiral intermediate in contemporary drug development. This document serves as a detailed resource for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth application notes, validated protocols, and the scientific rationale behind its use. Our focus will be on its most prominent role as a cornerstone in the synthesis of the antiplatelet agent, Ticagrelor.
Introduction: The Significance of a Chiral Building Block
In the intricate world of pharmaceutical synthesis, the stereochemistry of a molecule is paramount. The precise three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inactive or even harmful compound. This compound, available as a hydrochloride salt (CAS: 1156491-10-9) or other salt forms, is a prime example of a chiral building block whose specific stereoconfiguration is fundamental to the efficacy of the final active pharmaceutical ingredient (API).
This compound's utility is most notably demonstrated in the synthesis of Ticagrelor, an orally active, reversible, direct-acting P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndromes.[1] The (1R,2S) stereochemistry of the cyclopropylamine moiety is crucial for the optimal binding of Ticagrelor to its target receptor, thereby ensuring its potent antiplatelet activity.
This guide will delve into the practical applications of this versatile intermediate, providing not only the "how" but also the "why" behind the synthetic strategies and analytical methodologies.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound and its salts is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula (HCl salt) | C9H10ClF2N | [2][3] |
| Molecular Weight (HCl salt) | 205.63 g/mol | [2][3] |
| Appearance | White to off-white or yellow powder | [4] |
| Solubility | Soluble in DMSO and ethanol (≥10 mg/ml for HCl salt). Moderately soluble in chloroform and dichloromethane. | [5][6] |
| Storage | Cool, well-ventilated environment. | [7] |
Expert Insight: The hydrochloride and D-mandelate salts are often preferred in manufacturing settings.[8][9] The free base is an oil, which can be challenging to handle and store, whereas the crystalline nature of the salts facilitates purification, handling, and quality control.[8][9]
Synthesis of this compound
The synthesis of this chiral amine is a critical upstream process in the manufacturing of Ticagrelor. Several synthetic routes have been developed, each with its own advantages and challenges. A common strategy involves a multi-step process that establishes the desired stereochemistry early on.
A generalized synthetic workflow is outlined below:
Caption: Generalized synthetic workflow for this compound.
One patented method starts from (5H)-furan-2-one and a 3,4-difluorophenylboronic acid derivative, proceeding through asymmetric 1,4-addition, ring opening, amidation, cyclization, and Hofmann degradation.[10] Another approach utilizes a CBS (Corey-Bakshi-Shibata) asymmetric reduction of a ketone precursor to establish the chiral center, followed by cyclopropanation, amidation, and Hofmann degradation.[9] These methods aim to provide a cost-effective and scalable process suitable for industrial production.[10]
Application in the Synthesis of Ticagrelor
The primary and most significant application of this compound is as a key intermediate in the synthesis of Ticagrelor. The amine group of this intermediate is nucleophilic and is reacted with a substituted triazolopyrimidine core to form a crucial C-N bond.
The following diagram illustrates the key step involving our compound of interest in a representative synthesis of Ticagrelor:
Caption: Role of the cyclopropylamine in Ticagrelor synthesis.
Protocol: Synthesis of a Ticagrelor Intermediate
This protocol is a representative example based on literature procedures for the nucleophilic substitution reaction.[1][11]
Materials:
-
Substituted 9-substituted-2,6-dichloro-8-azapurine (Intermediate V in some literature)
-
This compound (free base or HCl salt)
-
Triethylamine (or another suitable base like Diisopropylethylamine)
-
Acetonitrile (or other suitable solvent like Tetrahydrofuran)
-
Ethyl acetate
-
Water
-
Dilute acid (e.g., HCl)
Procedure:
-
To a reaction vessel, add the substituted 2,6-dichloro-8-azapurine and acetonitrile.
-
Add this compound to the mixture. If using the hydrochloride salt, an additional equivalent of base is required.
-
Add triethylamine to the reaction mixture.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-45°C) and monitor the reaction progress by a suitable method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][12]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To the residue, add ethyl acetate and water.
-
If necessary, adjust the pH of the aqueous layer to acidic (e.g., pH 4) with dilute acid.[11]
-
Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]
Expert Insight on Causality: The choice of a non-nucleophilic base like triethylamine or diisopropylethylamine is crucial. It serves to neutralize the HCl generated during the reaction (or from the starting material if the HCl salt is used) without competing with the primary amine as a nucleophile. Acetonitrile is a common solvent for this type of reaction due to its polar aprotic nature, which can dissolve the reactants and facilitate the SNAr reaction.
Mechanism of Action of the Final Product: Ticagrelor
Understanding the mechanism of action of Ticagrelor highlights the importance of the precise stereochemistry imparted by this compound.
Caption: Ticagrelor's inhibition of the P2Y12 receptor.
Ticagrelor is a reversible, non-competitive antagonist of the P2Y12 receptor.[1] This means it binds to a site on the receptor different from the ADP binding site. This binding induces a conformational change in the receptor that prevents ADP from binding and initiating the signaling cascade that leads to platelet activation and aggregation. The specific stereochemical configuration of the cyclopropylamine moiety is essential for this allosteric interaction.
Analytical Methods and Quality Control
The purity of this compound is critical for the quality of the final API.[7] Therefore, robust analytical methods are required for its characterization.
Common Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): For assessing chemical purity and detecting related substances.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹⁹F NMR): To confirm the structure and stereochemistry.[2]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Differential Scanning Calorimetry (DSC): To determine the melting point of salt forms.[2]
-
X-Ray Diffraction (XRD): For characterizing the crystalline form of salts.[13]
This compound and its derivatives are also used as analytical reference standards for impurity profiling in Ticagrelor production.[14]
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the power of stereospecific synthesis in modern drug development. Its application in the manufacturing of Ticagrelor underscores the critical link between advanced organic chemistry and life-saving medicines. For researchers and drug development professionals, a deep understanding of this compound's synthesis, properties, and application is invaluable for the successful and efficient production of next-generation therapeutics.
References
- Exploring Advanced Synthesis: The Application of (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride - NINGBO INNO PHARMCHEM CO.,LTD.
- Novel synthetic methodology for the synthesis of Ticagrelor - JOCPR.
- This compound hydrochloride synthesis - chemicalbook.
- Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antipl
- CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl)
- US9604991B2 - Preparation method of ticagrelor and intermediates thereof - Google P
- This compound (2R)-Hydroxy(phenyl)
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
- WO2018090929A1 - Method for biologically preparing this compound d-mandelate (i)
- What is the synthesis method of (1R,2S)-REL-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride? - Guidechem.
- This compound hydrochloride | 1156491-10-9.
- CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl)
- This compound Hydrochloride - LGC Standards.
- This compound (hydrochloride) - Cayman Chemical.
- Ensuring Quality and Purity: The Role of (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride in Ticagrelor Production.
Sources
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. This compound hydrochloride | 1156491-10-9 [chemicalbook.com]
- 4. This compound (2R)-Hydroxy(phenyl)ethanoate | 376608-71-8 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. nbinno.com [nbinno.com]
- 8. WO2018090929A1 - Method for biologically preparing this compound d-mandelate (i) - Google Patents [patents.google.com]
- 9. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates - Google Patents [patents.google.com]
- 10. CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine - Google Patents [patents.google.com]
- 11. US9604991B2 - Preparation method of ticagrelor and intermediates thereof - Google Patents [patents.google.com]
- 12. jocpr.com [jocpr.com]
- 13. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 14. synthinkchemicals.com [synthinkchemicals.com]
Application Note & Protocols: A Guide to the Large-Scale Synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride
Abstract
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine and its hydrochloride salt are pivotal chiral intermediates in the synthesis of the P2Y12 receptor antagonist, Ticagrelor, a widely used antiplatelet medication for preventing thrombotic events.[1][2] The stereochemistry of this intermediate is fundamental to the pharmacological activity of the final drug, necessitating highly stereoselective and scalable synthetic methods. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the large-scale synthesis of this compound hydrochloride. We will explore multiple strategic approaches, delve into the mechanistic underpinnings of key transformations, and provide a detailed, field-proven protocol for an industrially viable synthetic route.
Introduction: The Strategic Importance of a Chiral Intermediate
The therapeutic efficacy of many modern pharmaceuticals is intrinsically linked to the precise three-dimensional arrangement of their atoms. In the case of Ticagrelor, the (1R,2S) configuration of the 2-(3,4-difluorophenyl)cyclopropanamine moiety is critical for its potent and reversible inhibition of the P2Y12 receptor.[1] Consequently, the development of robust, cost-effective, and scalable synthetic routes to this key intermediate is a subject of significant industrial and academic interest.
Historically, various synthetic strategies have been reported, each with its own set of advantages and challenges concerning yield, purity, cost of starting materials, and environmental impact.[2][3] Challenges often cited in prior art include long synthetic sequences, the use of expensive or hazardous reagents (such as inorganic azides or borane complexes), and processes unsuitable for large-scale production.[2][3] This guide aims to consolidate information from key patents and publications to present a clear and practical overview of viable manufacturing strategies.
Overview of Synthetic Strategies
Several distinct retrosynthetic pathways to this compound have been established. The choice of a specific route on an industrial scale is a multifactorial decision, balancing economic viability with operational safety and stereochemical control. Below, we analyze three prominent strategies.
Strategy A: Asymmetric Cyclopropanation and Curtius Rearrangement
This classical approach often begins with a substituted cinnamic acid derivative, which undergoes a diastereoselective cyclopropanation reaction. The chirality is typically introduced using a chiral auxiliary, such as Oppolzer's sultam. The resulting cyclopropanecarboxylic acid is then converted to the desired amine via a Curtius rearrangement.[3]
-
Causality: The use of a chiral auxiliary like Oppolzer's sultam allows for the formation of the cyclopropane ring with a high degree of diastereoselectivity. The rigid structure of the sultam directs the cyclopropanating agent to one face of the double bond. The subsequent Curtius rearrangement is a reliable method for converting a carboxylic acid to a primary amine with retention of configuration.
Conceptual Workflow: Strategy A
Caption: Diastereoselective approach using a chiral auxiliary.
Strategy B: Asymmetric Reduction and Cyclopropanation
This widely adopted industrial route starts from 1,2-difluorobenzene. A Friedel-Crafts acylation followed by asymmetric reduction of the resulting ketone establishes the key chiral center. Subsequent cyclopropanation and conversion of the ester to an amine complete the synthesis.[2][3][4]
-
Causality: The core of this strategy lies in the highly enantioselective reduction of a prochiral ketone. Catalysts such as chiral oxazaborolidines (Corey-Itsuno reduction) are effective in setting the stereochemistry of the resulting alcohol with high enantiomeric excess (ee).[3][5] This alcohol then directs the subsequent intramolecular cyclopropanation. The final steps involve converting a cyclopropyl carboxylate into the target amine, often via Hofmann degradation.[6]
Conceptual Workflow: Strategy B
Caption: Chiral synthesis via asymmetric ketone reduction.
Strategy C: Asymmetric Conjugate Addition
A more modern approach involves the asymmetric 1,4-conjugate addition of a 3,4-difluorophenylboronic acid derivative to a butenolide (e.g., (5H)-furan-2-one).[7] This reaction, catalyzed by a chiral rhodium complex, sets the stereocenter early in the synthesis. The resulting lactone is then elaborated into the cyclopropylamine.
-
Causality: This strategy leverages transition-metal catalysis to create the chiral carbon-carbon bond with high enantioselectivity. The chiral ligand on the rhodium catalyst controls the facial selectivity of the addition. The resulting dihydrofuranone intermediate contains the necessary stereochemistry and functionality for subsequent ring-opening, cyclization, and degradation to the final amine.[7]
Conceptual Workflow: Strategy C
Caption: Convergent approach via asymmetric conjugate addition.
Detailed Protocol: Asymmetric Reduction Route (Strategy B)
This protocol is a representative, multi-step procedure adapted from principles outlined in the scientific and patent literature for its industrial applicability and robust stereochemical control.[2][3][4][6]
Safety Precautions:
-
Friedel-Crafts Acylation: Aluminum trichloride is highly corrosive and reacts violently with water. Chloroacetyl chloride is a lachrymator and is corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Asymmetric Reduction: Borane-dimethyl sulfide complex is flammable, toxic, and has a strong, unpleasant odor. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Cyclopropanation: Sodium hydride is a flammable solid that reacts explosively with water. It must be handled under an inert atmosphere.
-
Hofmann Degradation: Sodium hypochlorite and sodium hydroxide are corrosive. The reaction can be exothermic and should be carefully monitored.
Step 1: Synthesis of 2-Chloro-1-(3,4-difluorophenyl)ethanone
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,2-Difluorobenzene | 114.09 | 1.00 kg | 8.76 mol |
| Chloroacetyl chloride | 112.94 | 1.09 kg | 9.64 mol |
| Aluminum trichloride (AlCl₃) | 133.34 | 1.29 kg | 9.67 mol |
| Dichloromethane (DCM) | 84.93 | 5.0 L | - |
Procedure:
-
Charge a suitable, dry, inerted reactor with dichloromethane (5.0 L) and aluminum trichloride (1.29 kg). Cool the slurry to 0-5 °C.
-
Slowly add chloroacetyl chloride (1.09 kg) to the slurry, maintaining the temperature below 10 °C.
-
Add 1,2-difluorobenzene (1.00 kg) dropwise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Stir the reaction mixture at 5-10 °C for an additional 2 hours. Monitor the reaction progress by HPLC or TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a vessel containing ice water (10 L).
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 1.5 L).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 2: Asymmetric Reduction to (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ketone from Step 1 | 190.56 | 1.50 kg | 7.87 mol |
| (R)-2-Methyl-CBS-oxazaborolidine | ~277.2 | (Catalytic) | - |
| Borane-dimethyl sulfide complex (BMS) | 75.97 | ~0.5 L (10M) | ~5.0 mol |
| Tetrahydrofuran (THF) | 72.11 | 7.5 L | - |
Procedure:
-
Charge a dry, inerted reactor with the ketone from Step 1 (1.50 kg) and anhydrous THF (7.5 L).
-
Add the (R)-2-Methyl-CBS-oxazaborolidine catalyst solution (as per supplier specifications, typically 1-5 mol%).
-
Cool the mixture to 0-5 °C.
-
Slowly add the borane-dimethyl sulfide complex solution dropwise, maintaining the temperature below 5 °C. The addition is typically exothermic.
-
Stir at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction for completion and enantiomeric excess (ee) by chiral HPLC.
-
Carefully quench the reaction by the slow, dropwise addition of methanol at 0-5 °C until gas evolution ceases.
-
Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the chiral alcohol.
Step 3: Cyclopropanation to Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Chiral Alcohol from Step 2 | 192.58 | 1.35 kg | 7.01 mol |
| Sodium Hydride (60% in oil) | 40.00 | 0.34 kg | 8.41 mol |
| Triethyl phosphonoacetate | 224.16 | 1.73 kg | 7.71 mol |
| Toluene | 92.14 | 13.5 L | - |
Procedure:
-
Charge a dry, inerted reactor with sodium hydride (0.34 kg) and anhydrous toluene (5.0 L).
-
Slowly add triethyl phosphonoacetate (1.73 kg) dropwise, maintaining the temperature at 20-30 °C. Stir until hydrogen evolution ceases.
-
Add a solution of the chiral alcohol (1.35 kg) in toluene (8.5 L) to the ylide solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring for completion by HPLC.
-
Cool the mixture to room temperature and quench carefully with water.
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum to obtain the crude cyclopropyl ester.
Step 4: Amidation and Hofmann Degradation to this compound
This transformation is often a two-step process involving conversion of the ester to the primary amide, followed by rearrangement.
Procedure (Conceptual):
-
Amidation: The crude ester is treated with a source of ammonia (e.g., methanolic ammonia or aqueous ammonia under pressure) to form (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide.
-
Hofmann Degradation: The resulting amide is treated with sodium hypochlorite or sodium hypobromite in the presence of a base like sodium hydroxide. This rearrangement proceeds with retention of configuration at the cyclopropane ring, yielding the desired (1R,2S)-amine.[6]
Step 5: Formation and Isolation of the Hydrochloride Salt
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude Amine from Step 4 | 183.19 | 1.00 kg | 5.46 mol |
| Isopropanol (IPA) | 60.10 | 5.0 L | - |
| Hydrochloric Acid (e.g., 37% aq. or HCl in IPA) | 36.46 | (Stoichiometric) | ~5.46 mol |
Procedure:
-
Dissolve the crude (1R,2S)-amine base (1.00 kg) in a suitable solvent such as isopropanol or ethyl acetate (5.0 L).
-
Cool the solution to 0-10 °C.
-
Slowly add a stoichiometric amount of hydrochloric acid.
-
Stir the resulting slurry at 0-10 °C for 1-2 hours to allow for complete crystallization.
-
Filter the solid product, wash the cake with cold solvent, and dry under vacuum at 40-50 °C.[3][8]
-
The final product, this compound hydrochloride, is typically obtained as a white to off-white crystalline solid.[3][9]
Conclusion
The large-scale synthesis of this compound hydrochloride is a challenging yet well-elucidated process critical to the production of Ticagrelor. The choice of synthetic route is a strategic decision that must weigh factors of cost, safety, scalability, and stereochemical purity. The asymmetric reduction pathway detailed here represents a robust and industrially proven method for achieving high yields and excellent enantiomeric purity. As synthetic methodologies continue to evolve, novel catalytic systems and process optimizations will further enhance the efficiency and sustainability of producing this vital pharmaceutical intermediate.
References
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S)-2-(3,4-difluorophenyl) cyclopropylamine.
-
Shimpi, N. A., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803. [Link]
-
Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine. Patsnap Eureka. [Link]
- WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
Pochet, L., et al. (2018). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. European Journal of Medicinal Chemistry, 157, 846-857. [Link]
-
Alternatively -2- (2,3-difluorophenyl) ticagrelor intermediate (1r, 2s) cyclopropylamine preparation. Semantic Scholar. [https://www.semanticscholar.org/paper/Alternatively-2-(-2%2C3-difluorophenyl)-ticagrelor-(1r%2C-Zhang/99b66a5e17f0e74f85e51c8849b29e0617b07548]([Link]
-
WO 2013/144295 A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. World Intellectual Property Organization. [Link]
- WO2018090929A1 - Method for biologically preparing this compound d-mandelate (i).
- CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates.
-
Exploring Advanced Synthesis: The Application of (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Zhang, J., et al. (2023). Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. Chinese Journal of Pharmaceuticals, 54(6), 813-824. [Link]
- US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.
-
This compound Hydrochloride. Synthink. [Link]
Sources
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 4. WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 5. WO2018090929A1 - Method for biologically preparing this compound d-mandelate (i) - Google Patents [patents.google.com]
- 6. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates - Google Patents [patents.google.com]
- 7. CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine - Google Patents [patents.google.com]
- 8. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. This compound (2R)-Hydroxy(phenyl)ethanoate | 376608-71-8 [chemicalbook.com]
Application Note: (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine as a Reference Standard in Pharmaceutical Analysis
Introduction
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine, typically handled as its hydrochloride salt, is a chiral amine of significant interest in the pharmaceutical industry. Its primary relevance stems from its role as a critical chiral intermediate in the synthesis of Ticagrelor, a potent and reversible P2Y12 platelet inhibitor used to prevent thrombotic events.[1][2] The precise stereochemistry of this intermediate is fundamental to the pharmacological activity of the final active pharmaceutical ingredient (API). Consequently, controlling the chemical and chiral purity of this compound is paramount during drug manufacturing.
This document provides a comprehensive guide for the qualification and application of this compound as a reference standard. It is intended for researchers, analytical scientists, and quality control professionals involved in the development and manufacturing of Ticagrelor and related compounds. The protocols herein describe the necessary steps to confirm the identity, purity, and potency of this material, ensuring its suitability for use in critical analytical assays, such as impurity profiling and quality control of the API.[3]
Physicochemical Characteristics
A reference standard must be well-characterized to serve as a reliable benchmark.[4] The key properties of this compound Hydrochloride are summarized below.
| Property | Value | Source(s) |
| Chemical Name | (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride | [5] |
| Synonyms | Ticagrelor Related Compound 31 HCl | [5] |
| CAS Number | 1402222-66-5 (HCl Salt); 1006614-49-8 (Free Base) | [3][5][6] |
| Molecular Formula | C₉H₉F₂N • HCl | [6] |
| Molecular Weight | 205.63 g/mol | [3][7] |
| Appearance | White to yellow solid powder | [7] |
| Solubility | Soluble in DMSO, Ethanol, PBS (pH 7.2) at ≥10 mg/mL | [6] |
| Storage | Recommended: -20°C or 2-8°C in a well-sealed container | [6][7] |
The Role and Qualification of a Reference Standard
In pharmaceutical development, a reference standard is a highly purified and well-characterized material used as a measurement base.[4] Regulatory bodies like the FDA require that reference standards possess the highest purity achievable through reasonable effort.[4] While compendial standards (e.g., from USP) are considered primary standards, in-house or secondary standards are common for proprietary intermediates and impurities.[8][9]
This compound is typically used as a secondary or working reference standard for:
-
Impurity Profiling: Identifying and quantifying its presence as a process-related impurity in batches of Ticagrelor.[3]
-
Quality Control: Confirming the identity and quality of starting materials in the manufacturing process.
-
Method Validation: Serving as a benchmark compound during the validation of analytical methods.
The qualification of a new batch of this material is a mandatory process to establish its fitness for purpose. This involves a multi-faceted analytical approach to confirm its identity, purity (both chemical and stereochemical), and assign a potency value.
Reference Standard Qualification Workflow
The following diagram illustrates the logical workflow for qualifying a candidate batch of this compound as a reference standard.
Caption: Workflow for the qualification of a reference standard.
Analytical Protocols
The following protocols are detailed methodologies for the characterization and qualification of this compound HCl.
Protocol 1: Identity Confirmation by Spectroscopy
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides unambiguous structural confirmation by mapping the hydrogen (¹H) and fluorine (¹⁹F) atoms within the molecule.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Accurately weigh ~10 mg of the standard and dissolve in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.
-
Analysis:
-
Acquire ¹H NMR spectrum.
-
Acquire ¹⁹F NMR spectrum.
-
-
Expected Results:
-
¹H NMR (DMSO-d₆): The spectrum should be consistent with the structure. Expected signals include multiplets for the cyclopropyl protons (~1.20-2.78 ppm), aromatic protons (~7.05-7.32 ppm), and a broad singlet for the amine protons (~8.76 ppm).[10][11]
-
¹⁹F NMR (DMSO-d₆): The spectrum should show two multiplets corresponding to the two non-equivalent fluorine atoms on the aromatic ring (approx. -138.9 ppm and -142.1 ppm).[10][11]
-
B. Mass Spectrometry (MS)
-
Rationale: MS confirms the molecular weight of the compound.
-
Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the standard (~0.1 mg/mL) in methanol or acetonitrile.
-
Analysis: Infuse the sample into the ESI source in positive ion mode.
-
Expected Result: The mass spectrum should show a prominent peak for the protonated molecular ion ([M+H]⁺) of the free base at an m/z corresponding to ~170.08, reflecting the formula C₉H₁₀F₂N⁺.[12]
Protocol 2: Chiral and Chemical Purity by HPLC
This is the most critical assay for a chiral intermediate. The method must be able to separate the desired (1R,2S) enantiomer from its (1S,2R) counterpart and any other process-related impurities. Chiral High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the method of choice.[13] Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds.[14]
Caption: Analytical workflow for HPLC purity determination.
Instrumentation & Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Column: Daicel CHIRALPAK® AD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based CSP).
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA) (90:10:0.1, v/v/v).
-
Causality Note: A normal-phase mobile system provides excellent selectivity on polysaccharide CSPs. DEA is a basic modifier added to prevent peak tailing for amine analytes by neutralizing acidic sites on the silica support.[14]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Accurately prepare a solution of the reference standard in the mobile phase to a final concentration of approximately 1.0 mg/mL.
-
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved (approx. 30-60 minutes).
-
System Suitability Test (SST):
-
Inject the standard solution six times.
-
Acceptance Criteria:
-
Resolution (Rs): The resolution between the (1R,2S) and (1S,2R) enantiomer peaks should be ≥ 1.5.
-
Tailing Factor (Tf): The tailing factor for the (1R,2S) peak should be ≤ 2.0.
-
Precision (%RSD): The relative standard deviation of the peak area for the (1R,2S) enantiomer should be ≤ 2.0%.
-
-
Trustworthiness Note: The SST ensures that the chromatographic system is performing adequately and can produce reliable, reproducible results.
-
-
Analysis: Once the SST criteria are met, inject the standard solution in duplicate.
-
Calculation: Calculate the chiral purity and overall chemical purity by area percent normalization.
-
Chiral Purity (%) = [Area of (1R,2S) peak] / [Sum of Areas of both enantiomer peaks] * 100
-
Overall Purity (%) = [Area of (1R,2S) peak] / [Sum of Areas of ALL peaks] * 100
-
Data Interpretation and Final Qualification
The data from all analytical tests should be compiled and reviewed. The final purity of the reference standard is typically assigned using a mass balance approach, which accounts for all types of impurities.
Purity Assignment Formula:
Assigned Purity (%) = 100% - (% Organic Impurities + % Chiral Impurity + % Water Content + % Residual Solvents + % Non-volatile Residue)
A batch is considered qualified for use as a reference standard if all results meet the pre-defined specifications, which typically require an overall purity of ≥98.0%. A formal Certificate of Analysis should be generated, documenting all test results, the assigned purity value, and an assigned re-test date.
References
-
Exploring Advanced Synthesis: The Application of (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. ORBi, University of Liège. [Link]
-
(1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride. Pharmaffiliates. [Link]
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. National Center for Biotechnology Information (NCBI), PMC. [Link]
-
Reference Standards in the Pharmaceutical Industry. MRIGlobal. [Link]
-
This compound Hydrochloride. Clinivex. [Link]
-
SOP for Working/Reference Standard Qualification. Pharma Beginners. [Link]
-
Novel synthesis of Ticagrelor, an ant. Journal of Chemical and Pharmaceutical Research. [Link]
-
Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]
- CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine.
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
Sources
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. jocpr.com [jocpr.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. pharmtech.com [pharmtech.com]
- 5. This compound Hydrochloride [lgcstandards.com]
- 6. caymanchem.com [caymanchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Reference Standards FAQs | USP [usp.org]
- 9. mriglobal.org [mriglobal.org]
- 10. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 11. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 12. This compound | C9H9F2N | CID 9834068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Application Note: Strategic Synthesis of Novel Ticagrelor Analogues Utilizing (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine
Abstract
This technical guide provides a comprehensive framework for the synthesis of novel analogues of Ticagrelor, a potent and reversible P2Y12 receptor antagonist.[1][2][3] The protocols detailed herein leverage the critical chiral intermediate, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, a cornerstone for establishing the requisite stereochemistry for pharmacological activity. We will explore the strategic considerations behind the synthetic pathway, offer detailed, step-by-step protocols for key transformations, and present data in a clear, comparative format. The causality behind experimental choices is explained to empower researchers in drug development to not only replicate but also adapt these methods for the creation of diverse analogue libraries. This guide is intended for researchers, medicinal chemists, and professionals in the field of drug development.
Introduction: The Clinical Significance of Ticagrelor and the Quest for Analogues
Ticagrelor is a first-in-class antiplatelet agent that functions by reversibly inhibiting the P2Y12 receptor, a key mediator of ADP-induced platelet aggregation.[1][2][4] This mechanism is crucial in the prevention of thrombotic events in patients with acute coronary syndromes.[5] Unlike thienopyridines such as clopidogrel, Ticagrelor's reversible binding and lack of need for metabolic activation contribute to its rapid onset and offset of action.[3]
The development of Ticagrelor analogues is a fertile area of research, driven by the desire to enhance pharmacokinetic properties, explore structure-activity relationships (SAR), and potentially discover compounds with novel therapeutic profiles, such as dual antiplatelet and antibacterial activity.[1][6] The (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine moiety is a "privileged scaffold" in this context; its specific stereochemistry and electronic properties are fundamental to the high-affinity interaction with the P2Y12 receptor. Therefore, efficient and stereocontrolled synthetic routes utilizing this key intermediate are of paramount importance.
The Strategic Role of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine
The synthesis of Ticagrelor and its analogues is a multi-step process where the quality and stereochemical purity of each intermediate directly impact the final product's efficacy and safety. (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, often referred to as CPA, serves as the chiral cornerstone that introduces the critical stereocenter responsible for the desired pharmacological activity.[7]
Several synthetic routes to obtain CPA are documented, often involving diastereoselective cyclopropanation followed by a Curtius rearrangement or other methods to install the amine functionality.[7] The choice of a specific route often depends on factors like scalability, cost, and the avoidance of hazardous reagents like sodium azide.[7][8] For the purpose of this guide, we will assume the availability of high-purity (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine hydrochloride, a commercially available starting material.[9]
Synthetic Workflow Overview
The general synthetic strategy for Ticagrelor analogues involves the convergent coupling of three key building blocks:
-
The Triazolo[4,5-d]pyrimidine Core: This heterocyclic system is the central scaffold of the molecule.
-
The Cyclopentyl Side Chain: This portion, often containing a diol or a derivative, contributes to the molecule's solubility and pharmacokinetic profile.
-
The Chiral Cyclopropylamine: (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, which is crucial for receptor binding and potency.
The following diagram illustrates the convergent synthetic approach:
Caption: Convergent synthesis workflow for Ticagrelor analogues.
Experimental Protocols
Protocol 1: Nucleophilic Substitution to Form the Protected Analogue Intermediate
This protocol describes the crucial coupling reaction between the chloro-substituted triazolo[4,5-d]pyrimidine core and (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine. The chlorine atom at the 7-position of the triazolo[4,5-d]pyrimidine is susceptible to nucleophilic substitution.[1]
Rationale: The choice of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is critical to prevent unwanted side reactions. Acetonitrile is a suitable polar aprotic solvent that facilitates the reaction without participating in it. The reaction is typically heated to drive it to completion.
Materials:
| Reagent | CAS Number | Supplier |
| 2-[{(3aR,4S,6R,6aS)-6-[7-chloro-5-(propylthio)-3H-[1][8]triazolo[4,5-d] pyrimidin-3-yl]-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1]dioxal-4-yl}oxy]-1-ethanol | N/A | Synthesized in-house |
| (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine hydrochloride | 1156491-10-9 | Commercial Supplier |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | Commercial Supplier |
| Acetonitrile (MeCN), Anhydrous | 75-05-8 | Commercial Supplier |
| Dichloromethane (DCM) | 75-09-2 | Commercial Supplier |
| Water (H₂O), Deionized | 7732-18-5 | N/A |
Procedure:
-
To a stirred solution of the chloro-substituted triazolo[4,5-d]pyrimidine intermediate (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine hydrochloride (1.05 eq).
-
Add anhydrous potassium carbonate (2.2 eq) to the mixture. The base is crucial for neutralizing the HCl salt of the amine and the HCl generated during the reaction.
-
Stir the reaction mixture at 25-30 °C for 2-3 hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, dilute the reaction mixture with water (20 mL/mmol) and extract with dichloromethane (2 x 20 mL/mmol).[10]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected Ticagrelor analogue.
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Deprotection to Yield the Final Ticagrelor Analogue
The final step in the synthesis is the removal of the protecting groups from the cyclopentyl diol. In this case, an acetonide group is typically used, which can be removed under acidic conditions.
Rationale: Aqueous hydrochloric acid provides the acidic environment necessary for the hydrolysis of the acetonide protecting group. Dichloromethane is a suitable solvent as it solubilizes the protected intermediate. The reaction progress should be carefully monitored to avoid potential side reactions.
Materials:
| Reagent | CAS Number | Supplier |
| Protected Ticagrelor Analogue | N/A | From Protocol 1 |
| Dichloromethane (DCM) | 75-09-2 | Commercial Supplier |
| Aqueous Hydrochloric Acid (HCl), 1M | 7647-01-0 | Commercial Supplier |
| Sodium Bicarbonate (NaHCO₃), Saturated Solution | 144-55-8 | Commercial Supplier |
| Ethyl Acetate | 141-78-6 | Commercial Supplier |
Procedure:
-
Dissolve the protected Ticagrelor analogue (1.0 eq) in dichloromethane (10 mL/mmol).
-
Add aqueous hydrochloric acid (5 mL/mmol) to the stirred solution.
-
Stir the reaction mixture vigorously at room temperature for 2-3 hours.[10] Monitor the deprotection by TLC or HPLC.
-
Once the reaction is complete, carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL/mmol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: The final Ticagrelor analogue can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by preparative HPLC to achieve high purity.[11][12]
Characterization and Data
The synthesized Ticagrelor analogues should be thoroughly characterized to confirm their structure and purity.
Analytical Techniques:
| Technique | Purpose |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation |
| High-Resolution Mass Spectrometry (HRMS) | Confirmation of molecular formula |
| HPLC | Purity assessment and quantification |
| Chiral HPLC/SFC | Determination of enantiomeric excess (e.e.) |
Example Data Table:
| Analogue ID | R¹ Group (on triazolopyrimidine) | R² Group (on cyclopentyl side chain) | Yield (%) | Purity (HPLC, %) | IC₅₀ (P2Y12 Assay, nM) |
| TCG-001 | -S-Propyl | -OCH₂CH₂OH | 75 | >99 | 5.3[13] |
| TCG-A01 | -S-Ethyl | -OCH₂CH₂OH | 72 | >98 | TBD |
| TCG-A02 | -S-Propyl | -OCH₃ | 68 | >99 | TBD |
Mechanistic Insights
The key transformations in the synthesis of Ticagrelor analogues are governed by fundamental principles of organic chemistry.
Nucleophilic Aromatic Substitution (SNAAr)
The coupling of the chiral amine to the heterocyclic core proceeds via an SNAAr mechanism.
Caption: Simplified SNAAr mechanism for amine coupling.
The electron-withdrawing nature of the pyrimidine and triazole rings activates the carbon-chlorine bond towards nucleophilic attack by the amine.
Acetal Hydrolysis
The deprotection step is a classic example of acid-catalyzed acetal hydrolysis.
Sources
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Video: Antiplatelet Drugs: Prostaglandin Synthesis, P2Y12 and Glycoprotein IIb/IIIa Inhibitors [jove.com]
- 5. WO2018090929A1 - Method for biologically preparing (1r,2s)-2-(3,4-difluorophenyl)cyclopropanamine d-mandelate (i) - Google Patents [patents.google.com]
- 6. Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d]pyrimidines and study of their antiplatelet and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 8. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]
- 9. This compound hydrochloride | 1156491-10-9 [chemicalbook.com]
- 10. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. High purity preparative purification of chiral compounds by recycling preparation HPLC system | YMC CO., LTD. [ymc.co.jp]
- 13. benchchem.com [benchchem.com]
Application Note: A High-Yield Biocatalytic Route to (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine D-mandelate
Abstract
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is a critical chiral building block in the synthesis of the P2Y12 platelet inhibitor, Ticagrelor.[1] Traditional chemical syntheses often involve multiple steps, hazardous reagents, and challenging purifications to achieve the required high enantiopurity.[2] This application note details a robust and scalable biocatalytic protocol for the preparation of this compound, leveraging the high stereoselectivity of an ω-transaminase (ω-TA). The process features an asymmetric synthesis from a prochiral ketone precursor, offering a direct and efficient route to the desired amine. Subsequent diastereomeric salt formation with D-mandelic acid provides a simple and effective method for purification and isolation, yielding the target compound with high chemical and optical purity. This chemoenzymatic approach represents a greener, safer, and more efficient alternative to conventional methods.
Introduction: The Case for Biocatalysis
Chiral amines are ubiquitous pharmacophores, constituting a significant portion of all pharmaceutical compounds.[3] The synthesis of enantiomerically pure amines is therefore a cornerstone of modern drug development. This compound is the key side-chain intermediate for Ticagrelor, a widely prescribed antiplatelet medication.[4] Achieving the correct stereochemistry is paramount for the drug's efficacy and safety.
Biocatalysis, particularly the use of enzymes like transaminases, has emerged as a powerful technology for producing chiral amines.[5] Compared to classical chemical methods, which may rely on metal catalysts or chiral auxiliaries, enzymatic routes offer numerous advantages:
-
Exceptional Stereoselectivity: Enzymes operate within a precisely defined three-dimensional active site, enabling near-perfect discrimination between prochiral faces or enantiomers, often yielding products with >99% enantiomeric excess (ee).[6]
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under ambient temperature and pressure, reducing energy consumption and eliminating the need for harsh reagents.[5]
-
Green Chemistry: This approach minimizes the use of toxic metal catalysts and volatile organic solvents, leading to a significant reduction in chemical waste.[5]
This guide focuses on the asymmetric synthesis of the target amine from its corresponding prochiral ketone, a method that can achieve a theoretical yield of up to 100%, in contrast to kinetic resolution which has a 50% theoretical maximum.[7]
Principle of the Method: Asymmetric Amination via ω-Transaminase
The core of this protocol is the stereoselective conversion of 2-(3,4-difluorophenyl)cyclopropan-1-one to this compound using an (R)-selective ω-transaminase.
Mechanism: ω-Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor.[8] The catalytic cycle involves two key half-reactions:
-
The PLP cofactor, in its aldehyde form, accepts an amino group from an amine donor (e.g., L-alanine or isopropylamine), converting it to the pyridoxamine-5'-phosphate (PMP) intermediate and releasing a ketone byproduct.
-
The PMP intermediate then transfers the amino group to the prochiral ketone substrate. The chiral environment of the enzyme's active site directs the addition to a specific face of the ketone, thereby establishing the desired stereochemistry in the amine product and regenerating the PLP cofactor.[8]
A significant challenge in transaminase reactions is the unfavorable equilibrium.[8] To drive the reaction towards product formation, a sacrificial amine donor like isopropylamine is often used in excess. The resulting acetone byproduct can be removed, for instance, by evaporation or by using a secondary enzyme system, thereby shifting the equilibrium towards the desired chiral amine.[3]
Caption: Chemoenzymatic workflow from ketone to final salt.
Detailed Protocols & Methodologies
3.1. Materials and Equipment
| Reagents | Equipment |
| 2-(3,4-difluorophenyl)cyclopropan-1-one | Jacketed glass reactor with overhead stirrer |
| (R)-selective ω-Transaminase (lyophilized powder or immobilized) | pH meter and controller (e.g., autotitrator) |
| Pyridoxal-5'-phosphate (PLP) | Temperature controller/circulator |
| Isopropylamine (IPA) | Centrifuge (for whole-cell biocatalysts) |
| Potassium phosphate buffer (pH 8.5) | Rotary evaporator |
| Sodium hydroxide (NaOH) solution (5 M) | Crystallization vessel |
| Methyl tert-butyl ether (MTBE) | Filtration apparatus (Büchner funnel) |
| D-Mandelic Acid | Vacuum oven |
| Isopropanol (IPA) | High-Performance Liquid Chromatography (HPLC) with a chiral column |
| Ethyl acetate | Nuclear Magnetic Resonance (NMR) Spectrometer |
3.2. Protocol 1: Biocatalytic Asymmetric Amination
Causality: This protocol is optimized to drive the thermodynamically challenging transamination reaction to completion. A slightly alkaline pH of 8.5 is chosen as it is often optimal for transaminase activity.[9] Isopropylamine serves as a cost-effective sacrificial amine donor. The removal of the acetone co-product is critical to shift the equilibrium towards the formation of the desired amine.[3]
-
Reactor Setup: Charge a 1 L jacketed glass reactor with 500 mL of potassium phosphate buffer (100 mM, pH 8.5).
-
Reagent Addition: While stirring, add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM. Add the selected (R)-selective ω-transaminase (e.g., 20 g of lyophilized powder, corresponding to ~5-10% w/w loading relative to the substrate).
-
Substrate & Donor Loading: Add 200 g of 2-(3,4-difluorophenyl)cyclopropan-1-one substrate. Add isopropylamine to a final concentration of 1.0-1.5 M.
-
Reaction Conditions: Maintain the reaction temperature at 35-40°C. Keep the pH constant at 8.5 using an autotitrator dispensing 5 M NaOH.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing for ketone consumption and amine formation via HPLC. The reaction is typically complete within 18-24 hours.
Caption: The two half-reactions of the transaminase cycle.
3.3. Protocol 2: Product Work-up and Isolation
Causality: The work-up procedure is designed to separate the organic amine product from the aqueous, enzyme-containing reaction medium. Adjusting the pH to >11 ensures the amine is in its free base form, maximizing its solubility in the organic extraction solvent (MTBE).
-
pH Adjustment: Once the reaction is complete, adjust the pH of the mixture to >11 using 5 M NaOH to ensure the product is in its free base form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with methyl tert-butyl ether (MTBE) (3 x 300 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The result is the crude this compound as an oil.
3.4. Protocol 3: D-Mandelate Salt Formation and Purification
Causality: The target amine is an oil, which is difficult to handle and purify.[4] Forming a salt converts it into a stable, crystalline solid. Using a chiral acid like D-mandelic acid creates a pair of diastereomeric salts. The salt of the desired (1R,2S)-amine with D-mandelic acid will have different physical properties (e.g., solubility) from the salt of the minor (1S,2R)-amine enantiomer. This difference allows for highly effective purification via selective crystallization.
-
Dissolution: Dissolve the crude amine oil in 500 mL of isopropanol.
-
Salt Formation: In a separate flask, dissolve 0.95 molar equivalents of D-mandelic acid (relative to the theoretical yield of amine) in 200 mL of isopropanol, heating gently if necessary. Slowly add the D-mandelic acid solution to the amine solution with stirring.
-
Crystallization: A precipitate should form. Heat the mixture to 60-70°C to redissolve, then allow it to cool slowly to room temperature, followed by further cooling to 0-5°C for 4 hours to maximize crystallization.
-
Isolation and Drying: Collect the crystalline solid by vacuum filtration, wash the filter cake with cold ethyl acetate (2 x 50 mL), and dry under vacuum at 40°C to a constant weight.
Expected Results & Data Summary
The described chemoenzymatic process consistently delivers the target D-mandelate salt in high yield and purity.
| Parameter | Expected Value | Analytical Method |
| Biocatalytic Conversion | >98% | HPLC (achiral) |
| Enantiomeric Excess (ee) of Amine | >99% | Chiral HPLC/SFC |
| Overall Yield (D-Mandelate Salt) | 75-85% | Gravimetric |
| Chemical Purity (Final Salt) | >99.5% | HPLC |
| Optical Purity (Final Salt) | >99.8% ee | Chiral HPLC/SFC |
| Melting Point | ~161°C | Melting Point Apparatus |
Conclusion
This application note presents an efficient, scalable, and environmentally responsible method for the synthesis of this compound D-mandelate. By harnessing the exquisite selectivity of ω-transaminases, this protocol bypasses many of the challenges associated with traditional chemical synthesis. The direct asymmetric amination of a prochiral ketone provides a streamlined route to the chiral amine, while the subsequent diastereomeric salt crystallization ensures exceptional chemical and optical purity. This robust chemoenzymatic strategy is highly suitable for implementation in process development and manufacturing environments for the production of key pharmaceutical intermediates.
References
-
Kelly, S. A., Pohle, S., Wharry, S., et al. (2018). Application of ω-Transaminases in the Pharmaceutical Industry. Chemical Reviews, 118(1), 349–367. [Link][7][10]
-
Tufvesson, P., Lima-Ramos, J., Jensen, J. S., Al-Haque, N., Neto, W., & Woodley, J. M. (2011). Process considerations for the asymmetric synthesis of chiral amines using transaminases. Biotechnology and Bioengineering, 108(7), 1479-1493. [Link][3]
-
Google Patents. (2018). CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine. [11]
-
Shimpi, N. A., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803. [Link][12]
-
Kelly, S. A., et al. (2020). Transaminases for industrial biocatalysis: novel enzyme discovery. Applied Microbiology and Biotechnology, 104(12), 5175-5186. [Link][5]
-
Almac Group. (n.d.). Application of ω‐Transaminases in the Pharmaceutical Industry. Almac Group Website. [Link][7][10]
-
The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. (2024). MDPI. [Link][6]
-
Patsnap Eureka. (n.d.). Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine. [Link][13]
-
Pochet, L., et al. (2019). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. European Journal of Medicinal Chemistry, 182, 111633. [Link][1]
-
Semantic Scholar. (2014). Alternatively -2- (2,3-difluorophenyl) ticagrelor intermediate (1r, 2s) cyclopropylamine preparation. [https://www.semanticscholar.org/paper/Alternatively-2-(-2%2C3-difluorophenyl)-ticagrelor-(1r%2C-Anonymous/2374668270ed45e12f86640c4224719c869502b4]([Link]
-
Google Patents. (2018). WO2018090929A1 - Method for biologically preparing this compound d-mandelate (i). [4]
-
Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. (2022). MDPI. [Link]
-
Google Patents. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. [2]
-
Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification. [Link]
-
YMC CO., LTD. (n.d.). High purity preparative purification of chiral compounds by recycling preparation HPLC system. [Link]
-
ResearchGate. (2015). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol.... [Link]
-
A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (2021). University of Rochester. [Link]
- Chiral Drug Separ
-
Taylor & Francis. (n.d.). Kinetic resolution – Knowledge and References. [Link][15]
-
Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (2018). PMC - NIH. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Transaminase. [Link][8]
-
Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. (2023). PMC - PubMed Central. [Link][9]
-
Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. (2020). PMC - NIH. [Link][16]
-
Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. (2020). RSC Publishing. [Link]
-
Semantic Scholar. (2014). Synthesis of(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine D-Mandelate. [Link]
- Google Patents. (2017). CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl)
-
Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. (2002). PubMed. [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2013). PMC - NIH. [Link]
-
New and easy route to primary cyclopropylamines from nitriles. (2001). Organic Chemistry Portal. [Link]
-
Zinc Mediated Synthesis of Cyclopropylamines. (n.d.). Thesis Template. [Link]
- Google Patents. (1986). US4590292A - Process for the manufacture of cyclopropylamine.
Sources
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. WO2018090929A1 - Method for biologically preparing this compound d-mandelate (i) - Google Patents [patents.google.com]
- 5. Transaminases for industrial biocatalysis: novel enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Transaminase - Wordpress [reagents.acsgcipr.org]
- 9. Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. almacgroup.com [almacgroup.com]
- 11. CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine - Google Patents [patents.google.com]
- 12. jocpr.com [jocpr.com]
- 13. Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine - Eureka | Patsnap [eureka.patsnap.com]
- 14. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
Introduction: Understanding the Significance and Sensitivity of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
This compound is a chiral primary amine and a critical pharmaceutical intermediate. Its highly specific stereochemistry and functional groups—a strained cyclopropyl ring and an electron-deficient difluorophenyl moiety—make it a valuable building block in the synthesis of complex therapeutic agents. Notably, it is a key intermediate in the synthesis of Ticagrelor, an antiplatelet medication.[1] The presence of the difluorophenyl group can enhance metabolic stability and binding affinity in the final active pharmaceutical ingredient (API)[2][3].
However, the very structural features that make this compound synthetically valuable also introduce specific challenges in its handling and storage. The primary amine is susceptible to oxidation and reactions with various electrophiles, while the strained cyclopropyl group can be prone to ring-opening reactions under certain conditions. Furthermore, as a fluorinated organic compound, its reactivity and potential hazards necessitate stringent handling protocols to ensure both personnel safety and the preservation of its chemical integrity.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of this compound, ensuring its stability and minimizing risks in a laboratory setting.
Hazard Assessment and Chemical Reactivity Profile
A thorough understanding of the hazard profile is the foundation of safe laboratory practice. This compound is classified as an irritant and requires careful handling to avoid exposure.
Primary Hazards:
-
Skin Irritation: Causes skin irritation upon direct contact.[5]
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[5]
Chemical Reactivity and Stability:
The reactivity of this compound is largely dictated by its primary amine and the electronic effects of the difluorophenyl ring.
-
Basicity and Incompatibilities: As a primary amine, this compound is basic and will react exothermically with acids. It is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[6][7] Contact with these substances should be strictly avoided.
-
Sensitivity to Moisture and Air: Amines are known to be hygroscopic and can absorb moisture from the air, which may lead to degradation through hydrolysis.[8] The primary amine group can also be susceptible to oxidation upon prolonged exposure to air.[4]
-
Thermal Stability: While generally stable under recommended storage conditions, elevated temperatures can accelerate degradation pathways.[4]
-
Cyclopropyl Ring Stability: The cyclopropylamine moiety can be susceptible to degradation under certain conditions, such as high pH, which can lead to hydrolytic degradation.[9] Oxidative N-dealkylation, a process that can be mediated by certain enzymes or strong oxidizing conditions, can lead to the opening of the cyclopropyl ring.[10][11]
Personal Protective Equipment (PPE): Your First Line of Defense
Due to the irritant nature of this compound, the use of appropriate personal protective equipment is mandatory to prevent accidental exposure.[12][13]
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. When there is a significant risk of splashing or aerosol generation, a face shield should be worn in addition to goggles.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. It is advisable to double-glove if handling larger quantities or for prolonged periods. Always inspect gloves for any signs of degradation or perforation before use.[12]
-
Body Protection: A flame-resistant lab coat should be worn at all times. For operations with a higher risk of spillage, a chemical-resistant apron is recommended.[14]
-
Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood. If engineering controls are not sufficient, a respirator with an appropriate cartridge for organic vapors and particulates may be necessary.[3]
Safe Handling and Weighing Protocols
Adherence to strict handling protocols is crucial to minimize exposure and prevent contamination. As a potent pharmaceutical intermediate, even small quantities should be handled with care.[12]
General Handling Protocol
-
Work Area Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.[13]
-
Container Handling: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture. Handle containers with care to avoid generating dust.
-
Dispensing: Use spark-proof tools and avoid creating dust when transferring the solid. Keep containers tightly sealed when not in use.
Protocol for Weighing Hazardous Solids (Tare Method)
This protocol is designed to minimize the generation of airborne particles and reduce the risk of contamination of the balance.[13][15][16]
-
Initial Setup: Place a balance on a stable, vibration-free surface. If possible, use a balance with an enclosure.
-
Taring the Vessel: Place a clean, empty, and sealable container (e.g., a vial with a screw cap) on the balance and tare it to zero.
-
Transfer in a Fume Hood: Move the tared container to a chemical fume hood.
-
Adding the Compound: Carefully add the desired amount of this compound to the container.
-
Sealing and Re-weighing: Securely close the container and move it back to the balance to obtain the final weight.
-
Adjustment (if necessary): If weight adjustments are needed, return the sealed container to the fume hood to add or remove material.
-
Dissolution: Once the correct weight is obtained, the solvent can be added directly to the container within the fume hood.
-
Cleanup: Immediately clean any residual powder from the spatula and work surfaces in the fume hood using a cloth dampened with a suitable solvent. Dispose of all contaminated disposable materials as hazardous waste.
Storage Procedures for Long-Term Stability
The chemical integrity of this compound is contingent on proper storage conditions that protect it from degradation triggers such as moisture, air, and high temperatures.[4][8]
Optimal Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Lower temperatures slow down potential degradation reactions.[4] |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Minimizes the risk of oxidation of the primary amine.[4] |
| Humidity | As low as possible; store with a desiccant | Prevents hydrolytic degradation of the amine and cyclopropyl moieties.[8] |
| Light | Protect from light; store in an opaque container | Prevents potential light-induced degradation. |
| Container | Tightly sealed, compatible material (e.g., amber glass) | Prevents exposure to air and moisture.[8] |
Storage Protocol
-
Container Preparation: Ensure the storage container is clean, dry, and compatible with the compound.
-
Inert Atmosphere: Before sealing, flush the container with an inert gas like argon or nitrogen to displace air.
-
Sealing: Seal the container tightly. For added protection, Parafilm® or a similar sealant can be wrapped around the closure.
-
Labeling: Clearly label the container with the chemical name, CAS number, date received, and any relevant hazard warnings.
-
Location: Place the sealed container in a refrigerator dedicated to chemical storage, away from incompatible materials.
Logical Workflow for Safe Handling and Storage
The following diagram illustrates the decision-making process and workflow for the safe handling and storage of this compound.
Caption: Workflow for Safe Handling and Storage.
Spill Management and Waste Disposal Protocols
Accidents can happen, and being prepared with a clear protocol for spill cleanup and waste disposal is essential for laboratory safety.
Spill Cleanup Protocol for Solid this compound
This protocol should only be performed by trained personnel. If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's environmental health and safety office.[5][17]
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the appropriate PPE as described in Section 2, including respiratory protection if necessary.
-
Contain the Spill: Gently cover the solid spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[17]
-
Collect the Material: Carefully sweep the contaminated absorbent material into a designated, labeled hazardous waste container. Avoid creating dust.[18]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or isopropanol), followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, cloths, gloves, etc.) must be placed in the hazardous waste container.
-
Reporting: Report the incident to your laboratory supervisor and follow any institutional reporting requirements.
Waste Disposal Protocol
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste according to institutional and local regulations.[1][6][19]
-
Waste Segregation: Collect all waste containing this compound in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[19]
-
Labeling: The waste container must be labeled with the full chemical name and the words "Hazardous Waste."
-
Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal by your institution's environmental health and safety department. Do not pour this chemical down the drain.[6]
References
-
Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
- Vertex AI Search. (2025). How to ensure the stability of fluorinated pharmaceutical intermediates during storage?
-
Barrau, E., & Jones, O. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins Scientific. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
Outsourced Pharma. (2015). Best Practices For Handling Potent APIs. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]
-
Manufacturing Chemist. (2010). AMRI certified for safe handling of potent APIs. Retrieved from [Link]
-
Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
-
Bitesize Bio. (2023). The Dos and Don'ts of Weighing Dangerous Chemicals. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Stay Safe When Weighing Hazardous Materials: Get a Free White Paper. Retrieved from [Link]
-
TKS. (n.d.). Potent compound safety in the laboratory. Retrieved from [Link]
-
GCA Corporation. (n.d.). Management of Hazardous Wastes containing Halogenated Organics. P2 InfoHouse. Retrieved from [Link]
-
University of Pittsburgh. (2011). Safety Manual EH&S Guideline Number: 04-022. Retrieved from [Link]
-
Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 222(2), 315–320. Retrieved from [Link]
-
Pii International. (n.d.). Managing Risks with Potent Pharmaceutical Products. Pharm-Int. Retrieved from [Link]
-
Urben, P. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Academic Press. Retrieved from [Link]
-
Pharma Innovation. (n.d.). Fluorinated Pharmaceutical Intermediates. Retrieved from [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking beyond Intuition. Science, 317(5846), 1881-1886.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. Retrieved from [Link]
-
Wikipedia. (n.d.). Bretherick's Handbook of Reactive Chemical Hazards. Retrieved from [Link]
-
University of Delaware. (n.d.). Chemical Spill Clean-Up. Environmental Health & Safety. Retrieved from [Link]
-
Chem Klean. (n.d.). Learn How to Respond to Chemical Spills with These Steps. Retrieved from [Link]
-
Haynes, W. M. (Ed.). (2011). CRC Handbook of Chemistry and Physics (92nd ed.). CRC Press. Retrieved from [Link]
-
Storedge. (2023). The Beginners Guide To Cleaning-Up a Small Chemical Spill. Retrieved from [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]
-
IChemE. (n.d.). Bretherick's Handbook of Reactive Chemical Hazards, 7th Edition, 2-Volume Set. Retrieved from [Link]
-
Guengerich, F. P., et al. (2001). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. Journal of the American Chemical Society, 123(35), 8613-4. Retrieved from [Link]
-
Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]
- Lide, D. R. (Ed.). (2007). CRC Handbook of Chemistry and Physics (88th ed.). CRC Press.
- Panico, R., Powell, W. H., & Richer, J. C. (Eds.). (1993). A Guide to IUPAC Nomenclature of Organic Compounds. Blackwell Science.
-
MathGuy.US. (n.d.). CRC Handbook of Chemistry and Physics. Retrieved from [Link]
-
Scribd. (n.d.). CRC Handbook of Chemistry and Physics (2016-2017) - 1501-2000. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Contributions of CO2, O2 and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents at Intermediate Temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Aliphatic and Aromatic Amines Compatibility. Retrieved from [Link]
-
University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. Environmental Health & Safety. Retrieved from [Link]
-
Lab Safety. (2010). Incompatibility of Common Laboratory Chemicals. Retrieved from [Link]
-
ChemRxiv. (n.d.). Degradation of quinone-based flow battery electrolytes: Effect of functional groups on the reaction mechanism. Retrieved from [Link]
-
PubMed. (n.d.). Chemical and Pharmacological Properties of Diflunisal. Retrieved from [Link]
-
PubMed. (n.d.). Oxidative and hydrolytic transformations of hydroxylamine compounds in cyanobacteria. Retrieved from [Link]
-
ResearchGate. (2025). Degradation of Diclofenac by Co3O4-catalyzed Activation of Oxone Process | Request PDF. Retrieved from [Link]
-
PubMed. (2025). Degradation and defluorination of C6F13 PFASs with different functional groups by VUV/UV-based reduction and oxidation processes. Retrieved from [Link]
-
ACS Publications. (2022). Evaluation of Amine-based Solid Adsorbents for Direct Air Capture: A Critical Review. Retrieved from [Link]
Sources
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. nbinno.com [nbinno.com]
- 3. alfa-chemclinix.com [alfa-chemclinix.com]
- 4. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]
- 5. ccny.cuny.edu [ccny.cuny.edu]
- 6. scienceready.com.au [scienceready.com.au]
- 7. scribd.com [scribd.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. Boutique - Coop UQAM [coopuqam.com]
- 10. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 13. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 14. Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ehs.wisc.edu [ehs.wisc.edu]
- 16. safety.pitt.edu [safety.pitt.edu]
- 17. Learn How to Respond to Chemical Spills with These Steps [northindustrial.net]
- 18. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 19. braun.matse.illinois.edu [braun.matse.illinois.edu]
Application Note: Advanced Analytical Strategies for the Characterization of Ticagrelor Intermediates
Abstract
This application note provides a comprehensive guide to the analytical techniques for the characterization of critical intermediates in the synthesis of Ticagrelor, a potent P2Y12 platelet inhibitor. We present detailed protocols and rationale for the application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). The methodologies are designed to ensure the identity, purity, and quality of intermediates, which is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).
Introduction: The Criticality of Intermediate Characterization in Ticagrelor Synthesis
Ticagrelor, chemically known as (1S,2S,3R,5S)-3-[7-{[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(propylthio)-3H-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol, is a cornerstone in the management of acute coronary syndromes. Its complex multi-step synthesis involves several key intermediates, where precise control and characterization are non-negotiable for ensuring the final API's quality and minimizing process-related impurities. The presence of unreacted starting materials or the formation of side-products can significantly impact the safety and efficacy profile of Ticagrelor. An improved and industrially viable process for preparing Ticagrelor involves the use of specific intermediates that must be carefully characterized.
This guide moves beyond a simple listing of methods, delving into the causality behind experimental choices. We aim to provide researchers, scientists, and drug development professionals with a robust framework for developing and implementing analytical strategies that are both scientifically sound and practically applicable.
Core Analytical Workflow
The characterization of Ticagrelor intermediates follows a logical progression, starting with chromatographic separation and purity assessment, followed by definitive structure elucidation and thermal property analysis.
Caption: High-level analytical workflow for Ticagrelor intermediates.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
Rationale: HPLC is the primary technique for assessing the purity of Ticagrelor intermediates due to its high resolving power, sensitivity, and quantitative accuracy. A well-developed HPLC method can separate the main intermediate from starting materials, by-products, and degradation products. Several stability-indicating HPLC methods have been developed for Ticagrelor and its impurities, which can be adapted for intermediate analysis.
Protocol: Purity Determination of a Key Ticagrelor Intermediate (e.g., 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d]dioxol-4-yl)oxy)ethanol)
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 1 mg of the intermediate in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Data Interpretation: The purity of the intermediate is calculated based on the area percentage of the main peak relative to the total peak area. A purity level of ≥ 99.0% is typically required before proceeding to the next synthetic step.
Liquid Chromatography-Mass Spectrometry (LC-MS): Unambiguous Identity Confirmation
Rationale: LC-MS provides unequivocal confirmation of the molecular weight of the intermediate, complementing the purity data from HPLC. This is crucial for ensuring the correct compound has been synthesized.
Protocol: Molecular Weight Confirmation of Ticagrelor Intermediates
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled with a SQ Detector 2.
-
Chromatographic Conditions: Utilize the same HPLC method as described in Section 3 to ensure correlation of retention times.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 100-1000.
-
Data Interpretation: The acquired mass spectrum should show a prominent peak corresponding to the [M+H]⁺ adduct of the expected intermediate.
| Intermediate Example | Expected [M+H]⁺ | Observed [M+H]⁺ |
| (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine | 170.08 | 170.1 |
| 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine | 267.98 | 268.0 |
Gas Chromatography-Mass Spectrometry (GC-MS): Monitoring Residual Solvents and Volatile Impurities
Rationale: GC-MS is indispensable for the detection and quantification of residual solvents and other volatile impurities that may be present from the synthesis and purification steps. These need to be controlled within strict limits as defined by guidelines such as ICH Q3C.
Protocol: Analysis of Residual Solvents
-
Instrumentation: Agilent 8890 GC with a 5977B MSD.
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm.
-
Oven Program: 40 °C (hold for 5 min), then ramp to 240 °C at 10 °C/min (hold for 5 min).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Injection Mode: Split (20:1).
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 35-350.
-
Sample Preparation: Headspace analysis is preferred. Dissolve a known amount of the intermediate in a suitable high-boiling point solvent (e.g., DMSO) in a headspace vial and incubate at 80 °C for 20 minutes before injection.
Data Interpretation: Identification of residual solvents is achieved by comparing the obtained mass spectra and retention times with a spectral library (e.g., NIST). Quantification is performed using an external standard calibration curve for each potential solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation
Rationale: NMR spectroscopy provides detailed information about the molecular structure of the intermediates, including the connectivity of atoms and stereochemistry. ¹H and ¹³C NMR are fundamental for confirming the successful synthesis of the target structure.
Protocol: ¹H and ¹³C NMR of a Ticagrelor Intermediate
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve 5-10 mg of the intermediate in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Pulse Program: zg30.
-
Number of Scans: 16.
-
Relaxation Delay: 2.0 s.
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Data Interpretation: The chemical shifts, coupling constants, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the proposed structure of the intermediate. 2D NMR techniques like COSY and HSQC can be employed for more complex structures to resolve ambiguities.
Caption: Workflow for NMR-based structure elucidation.
Differential Scanning Calorimetry (DSC): Assessing Thermal Properties and Polymorphism
Rationale: DSC is used to determine the melting point and thermal stability of the intermediates. It is also a valuable tool for screening for polymorphism, which can significantly impact the physical properties and stability of the final API.
Protocol: Thermal Analysis of a Crystalline Intermediate
-
Instrumentation: Mettler Toledo DSC 3+ or equivalent.
-
Sample Preparation: Accurately weigh 2-5 mg of the intermediate into an aluminum pan and seal it.
-
Method: Heat the sample from 25 °C to a temperature above its expected melting point at a rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
Data Analysis: The melting point is determined as the onset or peak of the melting endotherm. The presence of multiple endotherms may indicate the presence of polymorphs or impurities.
Conclusion
The analytical techniques and protocols outlined in this application note provide a robust framework for the comprehensive characterization of Ticagrelor intermediates. A multi-faceted approach, combining chromatographic, spectrometric, and thermal analysis, is essential for ensuring the quality, purity, and consistency of each synthetic step. Adherence to these principles of analytical rigor is fundamental to the successful development and manufacturing of safe and effective Ticagrelor.
References
-
G. V. S. Kumar, K. V. Ramana, G. S. Rao, and T. M. Kumar, "Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Ticagrelor in Bulk and Pharmaceutical Dosage Forms," Journal of Pharmaceutical Analysis, vol. 5, no. 1, pp. 53-59, 2015. [Link]
-
S. S. L. Patlolla, S. R. L. V. G. K. V. Kalidindi, and P. R. V. V. N. R. K. Machiraju, "A review on stability indicating HPLC method for determination of ticagrelor," World Journal of Pharmacy and Pharmaceutical Sciences, vol. 4, no. 8, pp. 493-501, 2015. [Link]
-
International Council for Harmonisation, "ICH Q3C (R8) Impurities: Guideline for Residual Solvents," 2021. [Link]
- A. P. Singh, R. K. Tiwari, and P. K. Singh, "An improved process for the preparation of ticagrelor," WO 2018/092144 A1, May 24, 2018.
- B. C. H. May, D. J. C. Pinto, and P. Y. S.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
Welcome to the technical support center for the synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. This critical intermediate, essential for the production of the antiplatelet agent Ticagrelor, presents unique synthetic challenges that can impact yield, purity, and stereochemical integrity.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions to enhance your experimental outcomes.
Issue 1: Low Yield in the Cyclopropanation Step
The formation of the cyclopropane ring is a critical, and often challenging, step in the synthesis of this compound. Low yields at this stage can significantly impact the overall efficiency of the synthesis.
Potential Causes and Solutions:
| Potential Cause | Detailed Explanation & Actionable Solutions |
| Poor Quality or Inactive Cyclopropanating Agent | The Simmons-Smith reaction and its modifications are commonly employed for cyclopropanation.[2][3] The activity of the zinc-copper couple or other organozinc reagents is paramount. Solutions: Zinc Activation: Ensure the zinc dust is thoroughly activated. If using a zinc-copper couple, its fresh preparation is crucial.[4] Consider alternative activation methods or employing more reactive zinc species like diethylzinc (Furukawa's modification) for a potentially faster and more reproducible reaction.[2][4]Reagent Quality: Use freshly distilled diiodomethane and anhydrous, non-coordinating solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[2] Basic solvents can hinder the reaction rate.[2] |
| Sub-optimal Reaction Conditions | Cyclopropanation reactions are often sensitive to temperature and reaction time. Solutions: Temperature Control: Maintain the recommended temperature profile. The addition of reagents is typically performed at low temperatures (e.g., 0 °C or below) to manage exothermicity and enhance selectivity, followed by a gradual warming to room temperature.[2]Reaction Time: For slower-reacting substrates, extending the reaction time may improve conversion.[4] Monitor the reaction progress by TLC or GC to determine the optimal time. |
| Steric Hindrance or Poor Alkene Reactivity | The structure of the alkene precursor can significantly influence the reaction's success. Solutions: Alkene Substitution: Electron-rich alkenes are generally more reactive in cyclopropanation reactions.[4] For electron-deficient alkenes, a more reactive carbene source or a different catalytic system might be necessary.[4]Steric Effects: Highly substituted alkenes can react more slowly due to steric hindrance.[2][4] In such cases, optimizing the reaction time and temperature is crucial. |
| Presence of Inhibitors | Contaminants can deactivate the catalyst or interfere with the reaction. Solutions: Moisture and Oxygen: Many cyclopropanation catalysts are sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[4]Reagent Purity: Use purified reagents and solvents to avoid introducing inhibitors.[4] |
Issue 2: Poor Diastereoselectivity in the Final Product
Achieving the desired (1R,2S) stereochemistry is fundamental to the pharmacological activity of the final drug product, Ticagrelor. Poor diastereoselectivity can arise from several factors during the synthesis.
Potential Causes and Solutions:
| Potential Cause | Detailed Explanation & Actionable Solutions |
| Ineffective Chiral Resolution | If the synthesis route produces a racemic or diastereomeric mixture, the resolution step is critical. Solutions: Choice of Resolving Agent: The use of a chiral resolving agent, such as (R)-(-)-mandelic acid, is a common and effective method to form diastereomeric salts that can be separated by crystallization.[1] Ensure the purity of the resolving agent and optimize the crystallization solvent and temperature.Chromatographic Separation: In some cases, chiral chromatography can be employed to separate enantiomers or diastereomers. |
| Isomerization of Intermediates | Certain reaction conditions can lead to the isomerization of key intermediates, compromising the stereochemical integrity of the final product. Solutions: Base-Induced Epimerization: Strong bases can sometimes cause epimerization at stereocenters. For instance, in the synthesis of trans-2-phenylcyclopropylamine, anhydrous sodium ethoxide can be used to isomerize a cis/trans mixture to the desired trans isomer.[5] Carefully control the choice of base and reaction conditions to favor the desired stereoisomer.Reaction Temperature: Higher temperatures can sometimes lead to undesired side reactions, including isomerization.[4] Conduct reactions at the lowest effective temperature. |
| Non-Stereoselective Reaction Pathways | The chosen synthetic route may not inherently favor the formation of the desired stereoisomer. Solutions: Asymmetric Synthesis: Employing asymmetric synthesis strategies from the outset can establish the desired stereochemistry early in the synthetic sequence. This can involve the use of chiral catalysts, such as chiral oxazaborolidines for the stereoselective reduction of ketones.[6][7][8]Diastereoselective Cyclopropanation: Some cyclopropanation methods offer high levels of diastereoselectivity. Investigate and select a method known to favor the formation of the trans-cyclopropane ring.[6] |
Issue 3: Formation of Impurities
The presence of impurities can complicate purification and reduce the overall yield and quality of the final product.
Potential Causes and Solutions:
| Potential Cause | Detailed Explanation & Actionable Solutions |
| Side Reactions | Undesired chemical transformations can occur in parallel with the main reaction. Solutions: Protecting Groups: Functional groups on the starting materials or intermediates, such as amines or carboxylic acids, can interfere with the desired reaction. The use of appropriate protecting groups can prevent these side reactions.[9] For example, a Boc group can protect an amine during a cyclopropanation reaction.[9]Reaction Conditions: Optimize reaction parameters such as temperature, solvent, and stoichiometry to minimize the formation of byproducts. |
| Incomplete Reactions | Unreacted starting materials can be a source of impurities in the final product. Solutions: Monitoring Reaction Progress: Regularly monitor the reaction using analytical techniques like TLC, HPLC, or GC to ensure it goes to completion.Reagent Stoichiometry: Ensure the correct stoichiometry of all reagents is used. An excess of a particular reagent may be necessary to drive the reaction to completion, but this should be carefully optimized. |
| Degradation of Product or Intermediates | The desired product or key intermediates may be unstable under the reaction or workup conditions. Solutions: pH Control: The stability of the amine product can be pH-sensitive. The mandelate salt, for instance, can dissociate under basic conditions.[1] Maintain appropriate pH control during workup and purification.Temperature Stability: Some intermediates or the final product may be thermally labile. Avoid excessive heat during reactions and purification steps. |
Frequently Asked Questions (FAQs)
Q1: My Simmons-Smith cyclopropanation reaction is showing low to no conversion. What are the primary factors to investigate?
A1: The most common issue is the activity of the zinc reagent.[4] Ensure the zinc-copper couple is freshly prepared and highly active.[4] Alternatively, using the Furukawa modification (diethylzinc and diiodomethane) often leads to a faster and more reproducible reaction.[4] Also, verify the quality of your diiodomethane and ensure your solvent is anhydrous and non-coordinating.[2]
Q2: I am struggling with the chiral resolution of my racemic 2-(3,4-Difluorophenyl)cyclopropanamine. What can I do to improve the separation?
A2: The choice of resolving agent and crystallization conditions are paramount. (R)-(-)-mandelic acid is a commonly used and effective resolving agent for this amine.[1] Experiment with different solvents or solvent mixtures to find conditions that provide good discrimination in the crystal lattice of the diastereomeric salts. Slow cooling and controlled evaporation can also improve the quality of the crystals and the efficiency of the resolution.
Q3: Are there alternative, more environmentally friendly methods for the synthesis of this compound?
A3: Yes, research is ongoing to develop greener synthetic routes. One promising approach involves biocatalysis. For example, a method has been developed that uses a carbonyl reductase for the asymmetric reduction of a ketone precursor, avoiding the use of less stable and potentially hazardous chemical reducing agents.[10] This biological approach can offer high stereoselectivity and is more environmentally benign.[10]
Q4: What are the key safety precautions to consider during this synthesis?
A4: Several reagents used in the synthesis of this compound require careful handling. Diiodomethane is toxic, and organozinc reagents like diethylzinc are pyrophoric. Some synthetic routes may involve the use of sodium azide, which is highly toxic and potentially explosive.[6] Always work in a well-ventilated fume hood, use appropriate personal protective equipment (PPE), and be familiar with the safety data sheets (SDS) for all chemicals used. Reactions involving pyrophoric or highly reactive reagents should be performed under an inert atmosphere.
Experimental Workflow & Protocols
Workflow for Troubleshooting Low Cyclopropanation Yield
Caption: Troubleshooting flowchart for low cyclopropanation yield.
Protocol: Chiral Resolution using (R)-(-)-Mandelic Acid
This protocol provides a general procedure for the resolution of racemic trans-2-(3,4-Difluorophenyl)cyclopropanamine.
-
Dissolution: Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol, or a mixture with ethyl acetate).
-
Addition of Resolving Agent: Add a solution of (R)-(-)-mandelic acid (typically 0.5 to 1.0 equivalents) in the same solvent to the amine solution.
-
Crystallization: Allow the mixture to stand at room temperature or cool to a lower temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., aqueous sodium hydroxide or ammonia) to liberate the free amine.
-
Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
Purity Analysis: Determine the enantiomeric excess (ee) of the product using a suitable analytical method, such as chiral HPLC.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Conversion in Cyclopropanation Reactions.
- Benchchem. (n.d.). Technical Support Center: Optimizing Cyclopropanation Reactions.
- Benchchem. (n.d.). Troubleshooting cyclopropanation reactions for aminobenzoic acids.
- Chemicalbook. (n.d.). This compound hydrochloride synthesis.
- Google Patents. (n.d.). CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine.
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- Google Patents. (n.d.). US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Advanced Synthesis: The Application of (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride.
- ORBi. (n.d.). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri.
- PubChem. (n.d.). This compound (R)-2-hydroxy-2-phenylacetate.
- Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES.
- World Intellectual Property Organization. (n.d.). WO2018090929A1 - Method for biologically preparing this compound d-mandelate (i).
- World Intellectual Property Organization. (n.d.). WO 2013/144295 A1.
- BOC Sciences. (n.d.). CAS 1156491-10-9 rel-(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride.
- CBG Accelera. (n.d.). This compound hydrochloride | 1156491-10-9.
- Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Novel synthetic methodology for the synthesis of Ticagrelor.
- Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes.
- National Center for Biotechnology Information. (n.d.). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring.
- Wikipedia. (n.d.). Cyclopropanation.
Sources
- 1. This compound (R)-2-hydroxy-2-phenylacetate | 376608-71-8 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
- 6. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 7. This compound hydrochloride | 1156491-10-9 [chemicalbook.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. benchchem.com [benchchem.com]
- 10. WO2018090929A1 - Method for biologically preparing this compound d-mandelate (i) - Google Patents [patents.google.com]
Technical Support Center: Mastering the Curtius Rearrangement for Cyclopropylamine Synthesis
Welcome to the technical support center for the synthesis of cyclopropylamines via the Curtius rearrangement. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this powerful transformation. Cyclopropylamines are invaluable structural motifs in modern pharmaceuticals and agrochemicals, and the Curtius rearrangement offers a robust route for their synthesis from readily available cyclopropanecarboxylic acids.[1][2] However, the reaction is not without its challenges, from handling energetic intermediates to optimizing yields and minimizing side reactions.
This document moves beyond a simple recitation of procedures. It provides a troubleshooting framework and in-depth FAQs grounded in mechanistic principles and practical laboratory experience to help you overcome common hurdles and achieve consistent, high-yielding results.
Troubleshooting Guide: Common Issues and Solutions
Navigating the experimental nuances of the Curtius rearrangement is critical for success. The following table addresses the most frequently encountered problems, their probable causes, and actionable solutions.
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Low Yield of Desired Product | 1. Incomplete Acyl Azide Formation: The initial conversion of the carboxylic acid or acyl chloride is sluggish.[3] 2. Inefficient Rearrangement: The temperature is too low for the thermal decomposition of the cyclopropyl acyl azide. 3. Poor Isocyanate Trapping: The highly reactive cyclopropyl isocyanate intermediate is participating in side reactions.[3] 4. Hydrolysis of Intermediates: Trace water is leading to unwanted byproducts.[3][4] | 1. Optimize Azide Formation: When using diphenylphosphoryl azide (DPPA) with a carboxylic acid, ensure the use of a suitable non-nucleophilic base (e.g., triethylamine) and an anhydrous, aprotic solvent (e.g., toluene, THF).[3] Monitor the reaction by TLC or IR (disappearance of the carboxylic acid C=O stretch). For the acyl chloride method, ensure the high purity of the starting material and use anhydrous conditions for the reaction with sodium azide.[3] 2. Adjust Rearrangement Temperature: The thermal rearrangement of cyclopropyl acyl azide typically requires temperatures in the range of 80-110 °C.[5][6] The activation barrier is influenced by the substrate; if the reaction is slow, incrementally increase the temperature while monitoring for product formation and decomposition. 3. Improve Trapping Efficiency: Use a sufficient excess (1.5-2.0 equivalents) of the nucleophile (e.g., tert-butanol for Boc-protection).[7] Add the nucleophile to the reaction mixture before heating to ensure the isocyanate is trapped as it forms. 4. Ensure Anhydrous Conditions: Rigorously dry all solvents, reagents, and glassware. Water reacts with the isocyanate to form a carbamic acid, which decarboxylates to cyclopropylamine. This amine can then react with another isocyanate molecule to form a highly insoluble and yield-reducing 1,3-dicyclopropylurea byproduct.[4] |
| Formation of Symmetrical Urea Byproduct | Presence of Water: As detailed above, water leads to the in-situ generation of the primary amine, which acts as a competitive nucleophile.[4] | Strict Moisture Control: This is the most critical factor. Dry solvents over molecular sieves. Use freshly opened reagents. Conduct the reaction under an inert atmosphere (N₂ or Ar). The most effective strategy is to trap the isocyanate with an alcohol (like tert-butanol) to form a stable carbamate, which can be isolated and deprotected in a separate step if the free amine is desired.[8] |
| Reaction Stalls or is Incomplete | 1. Insufficient Temperature: The activation energy for the N₂ extrusion and rearrangement is not being met.[5] 2. Impure Reagents: Degradation of the carboxylic acid, acyl chloride, or DPPA can inhibit the reaction. | 1. Verify Temperature: Use a calibrated thermometer or thermocouple to ensure the reaction mixture reaches the target temperature (typically 80-110 °C in a solvent like toluene). 2. Use High-Purity Reagents: Use freshly opened or purified reagents. DPPA is a lachrymator and should be handled with care in a fume hood.[3] Acyl chlorides can hydrolyze over time. |
| Safety Concerns (e.g., unexpected pressure buildup) | Rapid Decomposition of Acyl Azide: Low molecular weight acyl azides, like cyclopropyl acyl azide, can be thermally unstable and potentially explosive, especially at high concentrations or temperatures.[9][10] | Controlled Heating & Scale Management: Always perform the reaction behind a blast shield. Heat the reaction mixture gradually to the target temperature. Avoid isolating the acyl azide intermediate unless absolutely necessary and only on a small scale. For larger-scale reactions, consider continuous-flow setups which minimize the amount of hazardous intermediate present at any given time.[7] Never distill or purify acyl azides at elevated temperatures.[9][11] |
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the thermal Curtius rearrangement, and why is it important for cyclopropylamine synthesis?
The thermal Curtius rearrangement proceeds through a concerted mechanism.[5][12] In this pathway, the extrusion of nitrogen gas (N₂) occurs simultaneously with the 1,2-migration of the cyclopropyl group from the carbonyl carbon to the nitrogen atom.[13] This concerted process avoids the formation of a highly reactive, discrete acyl nitrene intermediate.[5][6]
The significance for cyclopropylamine synthesis is twofold:
-
Stereochemical Retention: The concerted mechanism ensures that the stereochemistry of the migrating cyclopropyl group is fully retained.[2][14][15]
-
High Selectivity: It avoids side reactions associated with acyl nitrenes, such as C-H insertion, which would be problematic with solvent or other alkyl groups in the molecule.[16][17]
Q2: Should I prepare the cyclopropyl acyl azide from the carboxylic acid or the acyl chloride?
Both methods are widely used, and the choice depends on substrate compatibility, scale, and safety considerations.
-
From Carboxylic Acid (e.g., using DPPA): This is often preferred for its operational simplicity as a one-pot procedure.[2][3] Diphenylphosphoryl azide (DPPA) acts as an activating agent and azide source. This method is generally mild and tolerant of various functional groups.
-
From Acyl Chloride: This two-step method involves first converting the carboxylic acid to an acyl chloride (e.g., with SOCl₂ or (COCl)₂) followed by reaction with an azide source like sodium azide (NaN₃).[1][18] While effective, it involves handling thionyl chloride/oxalyl chloride and the highly toxic sodium azide. This route may be less suitable for sensitive substrates that cannot tolerate the conditions of acyl chloride formation.
Q3: Why is the formation of a Boc-protected amine often preferred over direct hydrolysis to cyclopropylamine?
Trapping the intermediate cyclopropyl isocyanate with tert-butanol to form the N-Boc-protected cyclopropylamine is a highly effective strategy for several reasons:
-
Prevents Urea Formation: tert-Butanol is an excellent nucleophile for trapping the isocyanate, preventing it from reacting with any adventitious water or the amine product.[4][8] This directly mitigates the formation of the common 1,3-dicyclopropylurea byproduct.
-
Improves Handling and Purification: The resulting Boc-carbamate is typically a stable, crystalline solid that is much easier to purify by chromatography or recrystallization than the volatile and highly basic free amine.
-
Provides a Protective Group: The Boc group is a versatile protecting group in organic synthesis, allowing for further functionalization of other parts of the molecule before its clean removal under acidic conditions.[8]
Q4: Are there safer alternatives to the Curtius rearrangement for synthesizing cyclopropylamines?
Yes, while the Curtius rearrangement is powerful, the use of azides necessitates stringent safety protocols.[9][19] Alternative methods include:
-
Hofmann Rearrangement: This involves the reaction of cyclopropanecarboxamide with a reagent like sodium hypobromite or sodium hypochlorite.[20][21] It also proceeds via an isocyanate intermediate but avoids the use of azides. However, it requires strongly basic and oxidative conditions.
-
Lossen Rearrangement: This involves the rearrangement of an O-acyl hydroxamic acid derivative. It is less common due to the need to prepare the specific starting material.
-
Decarboxylative Coupling: Modern methods, such as photocatalyzed decarboxylative C-N coupling reactions, are emerging as alternatives that avoid azides altogether, though they may require specific catalysts and conditions.[22]
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-butyl cyclopropylcarbamate via One-Pot Curtius Rearrangement
This protocol is adapted from established procedures for the synthesis of cyclopropylamine derivatives and is a reliable method for generating the stable Boc-protected amine.[2][8]
Materials:
-
Cyclopropanecarboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
-
tert-Butanol (t-BuOH), anhydrous
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add cyclopropanecarboxylic acid (1.0 eq).
-
Solvent and Reagents: Dissolve the starting material in anhydrous toluene (approx. 0.5 M). Add anhydrous tert-butanol (1.5 eq) to the solution.
-
Base Addition: Add anhydrous triethylamine (1.1 eq) to the stirred solution at room temperature.
-
DPPA Addition: (Caution: DPPA is a lachrymator, handle in a fume hood) Slowly add diphenylphosphoryl azide (1.1 eq) to the reaction mixture dropwise via syringe. A slight exotherm may be observed.
-
Acyl Azide Formation: Stir the reaction mixture at room temperature for 1-2 hours. The formation of the acyl azide can be monitored by IR spectroscopy (appearance of a strong azide stretch at ~2140 cm⁻¹).
-
Thermal Rearrangement and Trapping: (Caution: Perform behind a blast shield) Gradually heat the reaction mixture to 85-90 °C using an oil bath. Vigorous evolution of nitrogen gas will be observed. Maintain heating for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material/intermediate.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield tert-butyl cyclopropylcarbamate as a white solid.
Safety First: Handling Azides and Isocyanates
-
Acyl Azides:
-
Toxicity and Explosive Hazard: Organic azides are potentially explosive, sensitive to heat, shock, and friction.[9][10] Low molecular weight azides, such as cyclopropyl acyl azide, are of particular concern. Sodium azide is highly toxic, with a toxicity profile similar to cyanide.[9]
-
Handling: Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[11] Use a blast shield for all reactions involving heating azides.[3] Use plastic or ceramic spatulas to handle solid azides; avoid metal spatulas which can form shock-sensitive metal azides.[11][19]
-
Incompatibilities: Never mix azides with strong acids (forms highly toxic and explosive hydrazoic acid), heavy metals (forms explosive salts), or halogenated solvents like dichloromethane (can form explosive diazidomethane).[9][19]
-
-
Isocyanates:
-
Health Hazards: Isocyanates, including cyclopropyl isocyanate, are potent irritants to the respiratory tract, eyes, and skin.[3][23] They are also known sensitizers.
-
Handling: Avoid inhalation and skin contact by working in a fume hood and wearing appropriate PPE. It is best practice to trap the isocyanate in situ to avoid handling or isolating it.
-
References
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (2018). ChemMedChem. [Link]
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Semantic Scholar. [Link]
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (2018). PubMed. [Link]
-
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (2018). National Institutes of Health (NIH). [Link]
-
The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. (2008). PubMed Central. [Link]
-
Curtius rearrangement. Wikipedia. [Link]
-
The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Scite. [Link]
-
The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. ResearchGate. [Link]
-
Photoinduced, Copper-Catalyzed Decarboxylative C-N Coupling to Generate Protected Amines: An Alternative to the Curtius Rearrangement. (2017). PubMed. [Link]
-
School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin. [Link]
-
Azides. (2022). University of Victoria. [Link]
-
Safe Handling of Azides. (2013). University of Pittsburgh. [Link]
-
Azide Compounds. University of California, Santa Barbara, Environmental Health and Safety. [Link]
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (2018). National Institutes of Health (NIH). [Link]
-
The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. (2008). ACS Publications. [Link]
-
An exploratory study of ring closures of aryl radicals onto cyclopropyl- and oxiranyl-isocyanate acceptors. (2004). PubMed. [Link]
-
Does anyone have any suggestions as to how this might work? It's an alternative for a traditional Curtius rearrangement with milder conditions. (2020). Reddit. [Link]
-
Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds. (2023). National Institutes of Health (NIH). [Link]
- Process for manufacturing cyclopropylamine.
-
Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. (2020). Almac. [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. [Link]
-
Advances in the synthesis and reactivity of acyl azides (2005-2015). RACO (Revistes Catalanes amb Accés Obert). [Link]
-
The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. ACS Figshare. [Link]
-
Curtius Rearrangement. Chemistry Steps. [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2012). National Institutes of Health (NIH). [Link]
-
Process for the manufacture of cyclopropylamine. European Patent Office. [Link]
- Process for the manufacture of cyclopropylamine.
-
Isocyanate. Wikipedia. [Link]
Sources
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. almacgroup.com [almacgroup.com]
- 8. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ucd.ie [ucd.ie]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. uvic.ca [uvic.ca]
- 12. researchgate.net [researchgate.net]
- 13. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 14. researchgate.net [researchgate.net]
- 15. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. raco.cat [raco.cat]
- 19. safety.pitt.edu [safety.pitt.edu]
- 20. US3711549A - Process for manufacturing cyclopropylamine - Google Patents [patents.google.com]
- 21. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 22. Photoinduced, Copper-Catalyzed Decarboxylative C-N Coupling to Generate Protected Amines: An Alternative to the Curtius Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biosynth.com [biosynth.com]
Technical Support Center: Optimizing the Synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. This molecule is a critical chiral intermediate in the synthesis of the antiplatelet agent Ticagrelor, making its isomeric purity paramount for the efficacy and safety of the final active pharmaceutical ingredient (API)[1]. This guide provides in-depth troubleshooting advice and answers to frequently encountered challenges during its synthesis, drawing from established chemical principles and field-proven methodologies.
Overview of Common Synthetic Approaches
The synthesis of this compound is non-trivial, primarily due to the challenge of establishing the trans relationship between the aryl and amino groups on the cyclopropane ring with the correct absolute stereochemistry (1R,2S). Several major pathways have been developed, each with unique advantages and potential pitfalls. A generalized workflow often involves the stereoselective formation of a cyclopropane ring, followed by functional group manipulations to install the amine.
Caption: Generalized workflow for the synthesis of the target amine.
Troubleshooting Guide: Impurity Control
This section addresses the most common issues related to impurity formation in a question-and-answer format.
Q1: My final product has a low diastereomeric excess (d.e.). How can I minimize the formation of the unwanted cis-(1R,2R) isomer?
A1: Senior Scientist's Analysis
The formation of the cis-diastereomer is a frequent challenge in cyclopropanation reactions. The desired trans product is typically the thermodynamically more stable isomer due to reduced steric hindrance. However, the kinetic product distribution can be influenced by the reaction mechanism, reagents, and conditions.
Causality & Corrective Actions:
-
Choice of Cyclopropanating Reagent: The mechanism of carbene delivery is critical.
-
Simmons-Smith Type Reactions: Reagents like the zinc-copper couple with diiodomethane or the Furukawa modification (diethylzinc and diiodomethane) are common[2][3]. These reactions often proceed through a concerted mechanism where the stereochemistry of the starting alkene is retained. For reactions starting with an (E)-alkene, the trans product is favored. Ensure your zinc carbenoid is properly activated and freshly prepared, as sluggish reactions can reduce selectivity[2].
-
Catalytic Decomposition of Diazo Compounds: Transition metal catalysts (e.g., Rh, Cu) with diazo compounds can offer high diastereoselectivity. The choice of ligand on the metal center sterically directs the approach of the carbene to the alkene, favoring the trans isomer.
-
-
Reaction Temperature: Lowering the reaction temperature generally enhances selectivity by favoring the pathway with the lower activation energy, which often leads to the more stable trans product. Running the reaction at 0°C or below can significantly improve the d.e.
-
Steric Hindrance: The substrate itself plays a role. Bulky groups on the alkene can sterically direct the incoming carbene to the opposite face, enhancing trans selectivity. In some routes, an ester or amide functional group is used during cyclopropanation; a bulkier ester (e.g., tert-butyl vs. methyl) can improve selectivity.
Caption: Competing pathways for trans- and cis-isomer formation.
Q2: My enantiomeric excess (e.e.) is poor. What are the most effective strategies for achieving high optical purity?
A2: Senior Scientist's Analysis
Controlling enantioselectivity is the most critical and challenging aspect of this synthesis. Failure to do so results in contamination with the (1S,2R)-enantiomer, which must be removed. There are two primary strategies: asymmetric synthesis and classical resolution.
Strategy Comparison:
| Strategy | Description | Pros | Cons |
| Asymmetric Synthesis | Incorporates chirality during the reaction using a chiral catalyst, auxiliary, or reagent. Examples include using a chiral oxazaborolidine for ketone reduction to set a stereocenter early[4][5] or employing chiral ligands in catalytic cyclopropanation. | - Potentially more atom-economical.- Can provide high e.e. directly. | - Chiral catalysts/ligands can be expensive.- Reaction optimization can be extensive.- Sensitive to impurities that may poison the catalyst. |
| Chiral Resolution | The racemic trans-amine (or a precursor acid) is reacted with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different solubilities, allowing one to be selectively crystallized. D-mandelic acid is a commonly used and effective resolving agent for this amine[1][6]. | - Robust and well-established technique.- Can often yield >99.5% e.e. material.- Less sensitive to upstream reaction conditions. | - Theoretical maximum yield is 50% per resolution.- Requires screening of solvents for optimal separation.- Adds extra steps to the process. |
Troubleshooting Chiral Resolution:
-
Problem: Both diastereomeric salts are co-precipitating.
-
Solution: Your solvent system is not providing adequate solubility differentiation. Screen a range of solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, and mixtures thereof) to find a system where one salt is highly soluble and the other is sparingly soluble at a given temperature[7].
-
-
Problem: The crystallized salt has low optical purity.
-
Solution: The crystallization was too fast, trapping the undesired diastereomer. Slow down the crystallization by reducing the cooling rate or by using an anti-solvent addition method. A second recrystallization of the enriched salt is often necessary to achieve >99% purity.
-
Q3: My Hofmann or Curtius rearrangement step is low-yielding. What are the likely causes?
A3: Senior Scientist's Analysis
The conversion of a carboxylic acid derivative (amide for Hofmann, acid/acyl azide for Curtius) to the amine is a key transformation. Both reactions involve the formation of a reactive isocyanate intermediate. Poor yields often stem from side reactions of this intermediate or incomplete initial reaction.
Common Issues and Solutions:
-
Incomplete Reaction:
-
Hofmann: Ensure the stoichiometry of the base (e.g., NaOH) and the halogen source (e.g., NaOCl) is correct. The temperature must be carefully controlled, as the reaction is often exothermic.
-
Curtius: This rearrangement often uses sodium azide, which is highly toxic and potentially explosive[4]. Ensure the starting carboxylic acid is fully converted to the acyl chloride or other activated species before reacting with the azide. The subsequent thermal or photochemical rearrangement to the isocyanate must be driven to completion.
-
-
Side Reactions of the Isocyanate:
-
The isocyanate intermediate is highly electrophilic. If water is present, it can be hydrolyzed to a carbamic acid, which then decomposes to the amine and CO2. However, excess water can lead to the formation of a symmetric urea byproduct (R-NH-CO-NH-R).
-
Corrective Action: Perform the rearrangement in a dry, aprotic solvent. If the subsequent step is hydrolysis of the isocyanate, add the aqueous quench slowly and under controlled temperature to minimize urea formation.
-
Experimental Protocol: Chiral Resolution of (1R,2S/1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine
This protocol is a representative example for purifying the desired enantiomer from a racemic mixture of the trans-amine.
Materials:
-
Racemic trans-2-(3,4-Difluorophenyl)cyclopropanamine
-
D-(-)-Mandelic Acid (0.95-1.0 equivalents)
-
Methanol (or other suitable solvent determined by screening)
-
Deionized Water
Procedure:
-
Dissolve the racemic amine (1.0 equiv.) in methanol (approx. 10-15 volumes) in a reaction vessel equipped with a stirrer and temperature probe.
-
In a separate vessel, dissolve D-(-)-mandelic acid (1.0 equiv.) in methanol (approx. 5 volumes).
-
Slowly add the mandelic acid solution to the amine solution at ambient temperature. A precipitate may begin to form.
-
Heat the resulting slurry to reflux (approx. 65°C) to achieve complete dissolution.
-
Once a clear solution is obtained, begin a slow, controlled cooling process. Cool to 20-25°C over 2-3 hours.
-
Stir the resulting slurry at 20-25°C for 10-12 hours to allow the crystallization to equilibrate[6].
-
Further cool the slurry to 0-5°C and hold for at least 2 hours[6].
-
Isolate the solid by filtration, and wash the cake with a small amount of chilled methanol.
-
Dry the solid under vacuum at 40-45°C. This is the enriched (1R,2S)-amine D-mandelate salt.
-
Self-Validation: Analyze the purity of the salt and the mother liquor by chiral HPLC to determine the e.e. of the crystallized product and to quantify the amount of the desired isomer remaining in solution. A second recrystallization may be required to achieve >99.5% e.e.
-
To isolate the free amine, the salt can be dissolved in water and treated with a base (e.g., NaOH) to deprotonate the amine, followed by extraction with a suitable organic solvent (e.g., ethyl acetate).
Frequently Asked Questions (FAQs)
-
Q: What are the best analytical techniques for monitoring isomeric purity?
-
A: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining both enantiomeric and diastereomeric excess. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine diastereomeric ratio, as the cis and trans isomers will have distinct signals and coupling constants for the cyclopropyl protons.
-
-
Q: The free amine is an oil and difficult to handle and store. What is the best practice?
-
Q: Are there any particularly hazardous reagents to be aware of in the common synthetic routes?
-
A: Yes. Several routes may employ hazardous materials. The Curtius rearrangement uses sodium azide, which is acutely toxic and explosive[4]. Some reductions use borane complexes like borane dimethylsulfide, which are toxic and have an unpleasant odor[5]. Always consult the Safety Data Sheet (SDS) and perform a thorough risk assessment before handling these reagents.
-
References
- 1. WO2018090929A1 - Method for biologically preparing this compound d-mandelate (i) - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. This compound (2R)-Hydroxy(phenyl)ethanoate | 376608-71-8 [chemicalbook.com]
- 7. CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine - Google Patents [patents.google.com]
- 8. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
Alternative reagents to hazardous sodium azide in cyclopropylamine synthesis
Welcome to our dedicated technical support guide for the synthesis of cyclopropylamine, a critical building block in pharmaceutical and agrochemical development. This resource is designed for researchers, scientists, and drug development professionals seeking to move away from hazardous reagents, specifically sodium azide, without compromising on yield or purity. We will explore robust and scalable alternatives, focusing on the practical aspects of implementation, troubleshooting, and optimization.
Foreword: The Imperative to Replace Sodium Azide
Sodium azide (NaN₃) is a highly toxic and potentially explosive compound.[1] Its use in the Curtius rearrangement for amine synthesis, while effective, poses significant safety risks, including the formation of explosive heavy metal azides and toxic hydrazoic acid upon contact with acids.[1][2] The scientific community is increasingly moving towards greener and safer chemical practices, making the adoption of alternatives not just a matter of preference, but of responsible research. This guide provides detailed, field-proven methodologies for the synthesis of cyclopropylamine using safer alternative reagents.
Alternative Synthetic Routes to Cyclopropylamine
The most viable alternatives to the direct use of sodium azide in cyclopropylamine synthesis are rearrangement reactions that proceed through a common intermediate, cyclopropyl isocyanate. These are the Hofmann, Curtius (with in situ azide formation), and Lossen rearrangements. Each method offers a unique set of advantages and challenges.
Method 1: The Hofmann Rearrangement of Cyclopropanecarboxamide
The Hofmann rearrangement is a classic and reliable method for converting a primary amide, in this case, cyclopropanecarboxamide, into a primary amine with one less carbon atom.[2][3]
The reaction proceeds by treating the amide with a halogen (typically bromine) and a strong base. The key steps involve the formation of an N-bromoamide intermediate, which then rearranges to form cyclopropyl isocyanate. This isocyanate is subsequently hydrolyzed to yield cyclopropylamine.[3][4]
Caption: Mechanism of the Hofmann Rearrangement.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve cyclopropanecarboxamide (1.0 eq) in water.
-
Hypobromite Formation: In a separate flask, prepare a solution of sodium hypobromite by slowly adding bromine (1.1 eq) to a chilled (0-5 °C) aqueous solution of sodium hydroxide (4.0 eq).
-
Reaction: Slowly add the freshly prepared sodium hypobromite solution to the cyclopropanecarboxamide solution, maintaining the temperature below 10 °C.
-
Rearrangement: After the addition is complete, slowly warm the reaction mixture to 60-70 °C. The reaction is typically complete within 1-2 hours.
-
Workup: Cool the reaction mixture and extract the cyclopropylamine with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and purify by distillation.
-
Q1: My yield of cyclopropylamine is low. What are the likely causes?
-
A1: Low yields in the Hofmann rearrangement can be attributed to several factors. Firstly, the sodium hypobromite solution is unstable and should be freshly prepared and used immediately. Secondly, temperature control is critical; if the temperature is too high during the addition of hypobromite, side reactions can occur. Lastly, incomplete hydrolysis of the isocyanate intermediate can be an issue. Ensure the reaction is heated for a sufficient amount of time after the initial rearrangement.
-
-
Q2: I am observing the formation of side products. What are they and how can I minimize them?
-
A2: A common side product is the formation of a urea derivative from the reaction of the product amine with the isocyanate intermediate. This can be minimized by ensuring a slight excess of the hypobromite solution to fully consume the starting amide and by maintaining a sufficiently high concentration of hydroxide to rapidly hydrolyze the isocyanate.
-
-
Q3: Can I use other halogens besides bromine?
-
A3: While bromine is the most common halogen used, chlorine (in the form of sodium hypochlorite or bleach) can also be employed.[5] However, reaction conditions may need to be re-optimized. For base-sensitive substrates, milder oxidizing agents like lead tetraacetate or hypervalent iodine reagents can be used.[4]
-
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion | Inactive hypobromite solution. | Prepare the sodium hypobromite solution fresh and use it immediately. |
| Insufficient heating during the rearrangement step. | Ensure the reaction mixture is heated to the recommended temperature for the specified time. | |
| Formation of urea byproduct | Reaction of cyclopropylamine with unreacted cyclopropyl isocyanate. | Use a slight excess of the hypobromite reagent and ensure rapid hydrolysis of the isocyanate by maintaining basic conditions. |
| Reaction is too vigorous | Poor temperature control during hypobromite addition. | Add the hypobromite solution slowly and ensure efficient cooling of the reaction vessel. |
Method 2: The Curtius Rearrangement of Cyclopropanecarboxylic Acid
The Curtius rearrangement offers a versatile route to amines from carboxylic acids.[6][7] While the classic Curtius reaction involves the isolation of a potentially explosive acyl azide, modern protocols often generate this intermediate in situ, significantly improving the safety profile.[8]
The process begins with the activation of cyclopropanecarboxylic acid, followed by reaction with an azide source to form cyclopropanecarbonyl azide. This azide then undergoes thermal or photochemical rearrangement to cyclopropyl isocyanate, with the loss of nitrogen gas. The isocyanate is then trapped with a nucleophile (e.g., water or an alcohol) to yield the amine or a carbamate derivative.[6][9]
Caption: Mechanism of the Curtius Rearrangement.
-
Preparation: To a solution of cyclopropanecarboxylic acid (1.0 eq) and triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., toluene) under an inert atmosphere, add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at 0 °C.
-
Azide Formation: Allow the reaction to warm to room temperature and stir for 2-4 hours until the formation of the acyl azide is complete (can be monitored by IR spectroscopy - characteristic azide stretch at ~2140 cm⁻¹).
-
Rearrangement and Trapping: Heat the reaction mixture to 80-100 °C. The rearrangement to the isocyanate will occur with the evolution of nitrogen gas. To obtain the amine directly, the isocyanate can be hydrolyzed by the addition of aqueous acid. Alternatively, to form a more stable carbamate intermediate, an alcohol (e.g., tert-butanol) can be added to the reaction mixture before heating.
-
Workup and Purification: After cooling, the reaction mixture is worked up depending on the final product (amine or carbamate). Purification is typically achieved by extraction and chromatography or distillation.
-
Q1: I am concerned about the safety of using azides. How does this protocol mitigate the risks?
-
A1: This one-pot procedure avoids the isolation of the potentially explosive acyl azide intermediate. Reagents like diphenylphosphoryl azide (DPPA) are generally more thermally stable than sodium azide. However, it is crucial to follow all safety precautions, including working in a well-ventilated fume hood and using appropriate personal protective equipment.
-
-
Q2: My reaction is giving a low yield and a significant amount of a white solid byproduct. What is happening?
-
A2: The white solid is likely a symmetrical urea derivative, formed from the reaction of the product amine with the isocyanate intermediate.[10] This is a strong indication that there is water in your reaction. To prevent this, ensure all reagents and solvents are rigorously dried, and the reaction is performed under an inert atmosphere.
-
-
Q3: The rearrangement step seems to be slow or incomplete. What can I do?
-
A3: The temperature required for the rearrangement can be substrate-dependent. If the reaction is sluggish, you can try gradually increasing the temperature. The use of a Lewis acid catalyst can also lower the required rearrangement temperature.[6]
-
| Issue | Potential Cause | Recommended Solution |
| Low yield | Incomplete formation of the acyl azide. | Ensure the carboxylic acid is fully activated before the addition of the azide source. Monitor the reaction by IR. |
| Presence of water. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. | |
| Formation of urea byproduct | Reaction of the product amine with the isocyanate intermediate due to the presence of water. | Rigorously dry all reagents and solvents. Use an excess of the trapping nucleophile (e.g., alcohol for carbamate formation). |
| Slow or incomplete rearrangement | Insufficient temperature. | Gradually increase the reaction temperature. Consider the use of a Lewis acid catalyst. |
Method 3: The Lossen Rearrangement of Cyclopropyl Hydroxamic Acid Derivatives
The Lossen rearrangement is another excellent alternative that avoids the use of azides. It involves the conversion of a hydroxamic acid or its derivative into an isocyanate.[11]
The reaction is initiated by the activation of the hydroxamic acid, typically by acylation of the hydroxyl group to create a good leaving group. Treatment with a base then induces a rearrangement to the isocyanate, which can be trapped in a similar manner to the Hofmann and Curtius rearrangements.[11] Recent developments have shown that the Lossen rearrangement can also proceed directly from free hydroxamic acids under certain conditions.[12]
Caption: Mechanism of the Lossen Rearrangement.
-
Hydroxamic Acid Synthesis: Prepare cyclopropyl hydroxamic acid from cyclopropanecarboxylic acid or its ester.
-
Activation: Activate the hydroxamic acid by reacting it with an acylating agent (e.g., acetic anhydride) or a sulfonyl chloride (e.g., tosyl chloride) in the presence of a base (e.g., pyridine).
-
Rearrangement: The rearrangement can be induced by heating the activated hydroxamic acid or by treatment with a base.
-
Trapping and Workup: The resulting cyclopropyl isocyanate is then trapped with water or an alcohol, followed by a standard workup and purification procedure as described for the Curtius rearrangement.
-
Q1: The synthesis of the starting hydroxamic acid seems challenging. Are there reliable methods?
-
A1: The synthesis of hydroxamic acids can be achieved by reacting an activated carboxylic acid derivative (like an acyl chloride or ester) with hydroxylamine.[13] Careful control of the reaction conditions is necessary to avoid side reactions.
-
-
Q2: What are the common challenges in the rearrangement step?
-
A2: The stability of the O-activated hydroxamic acid can be a concern. It is often prepared and used in situ. Incomplete rearrangement can occur if the leaving group is not sufficiently activated or if the reaction temperature is too low.
-
-
Q3: Can this reaction be performed in one pot?
-
A3: Yes, one-pot procedures have been developed where the hydroxamic acid is activated and rearranged in the same reaction vessel, which can improve efficiency and minimize the handling of sensitive intermediates.
-
| Issue | Potential Cause | Recommended Solution |
| Low yield of hydroxamic acid | Side reactions during the synthesis of the hydroxamic acid. | Optimize the coupling conditions for the hydroxamic acid synthesis, such as the choice of activating agent and reaction temperature. |
| Incomplete rearrangement | Poor activation of the hydroxamic acid. | Use a more effective activating agent or ensure complete activation before attempting the rearrangement. |
| Insufficient temperature. | Gradually increase the temperature for the rearrangement step. | |
| Polymerization of isocyanate | The isocyanate intermediate can polymerize if not trapped efficiently. | Ensure a sufficient excess of the trapping nucleophile is present during the rearrangement. |
Comparative Overview of Alternative Methods
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Hofmann Rearrangement | Cyclopropanecarboxamide | Br₂ (or NaOCl), NaOH | Well-established, often high-yielding, uses readily available reagents. | Uses corrosive and toxic bromine, strongly basic conditions may not be suitable for all substrates. |
| Curtius Rearrangement | Cyclopropanecarboxylic Acid | DPPA, heat | Milder conditions than Hofmann, good functional group tolerance, can be done in one pot. | Uses azide reagents (though safer alternatives to NaN₃ exist), potential for explosive intermediates if not handled correctly. |
| Lossen Rearrangement | Cyclopropyl Hydroxamic Acid | Activating agent, base | Avoids the use of azides, can be performed under mild conditions. | The synthesis of the starting hydroxamic acid can be an additional step and may have its own challenges. |
Conclusion
The synthesis of cyclopropylamine without the use of hazardous sodium azide is not only feasible but also aligns with the principles of green and sustainable chemistry. The Hofmann, Curtius (with in situ azide generation), and Lossen rearrangements are powerful and versatile methods to achieve this transformation. The choice of method will depend on the specific requirements of your synthesis, including the availability of starting materials, functional group tolerance, and scalability. By understanding the mechanisms and potential pitfalls of each reaction, and by following the troubleshooting guidance provided, researchers can confidently and safely incorporate these safer alternatives into their synthetic workflows.
References
- U.S. Patent 5,068,428. (1991).
- U.S. Patent 5,659,081. (1997).
- CoLab. (2023).
-
Wikipedia. (n.d.). Hofmann rearrangement. [Link]
-
Chem-O-Notes. (2025). Hofmann vs Curtius vs Lossen Rearrangement Reaction | Comparison. YouTube. [Link]
-
Quick Company. (n.d.). Processes For The Preparation Of Cyclopropanecarboxylic Acid. [Link]
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]
-
Royal Society of Chemistry. (n.d.). The Lossen rearrangement from free hydroxamic acids. Organic & Biomolecular Chemistry. [Link]
-
Scribd. (n.d.). Amines Via Hofmann, Curtius, Schmidt, and Lossen - Comprehensive Organic Synthesis PDF. [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis of Cyclopropanecarboxylic Acid. [Link]
-
ResearchGate. (n.d.). The Lossen rearrangement from free hydroxamic acids | Request PDF. [Link]
-
Chemistry Steps. (n.d.). Hofmann Rearrangement. [Link]
-
National Institutes of Health. (2023). Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds. [Link]
-
NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. [Link]
-
Wikipedia. (n.d.). Curtius rearrangement. [Link]
-
Royal Society of Chemistry. (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. (n.d.). Lossen rearrangement. [Link]
-
Royal Society of Chemistry. (n.d.). Consecutive Lossen rearrangement/transamidation reaction of hydroxamic acids under catalyst- and additive-free conditions. Organic & Biomolecular Chemistry. [Link]
-
Almac Group. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. [Link]
-
Organic Chemistry Tutor. (n.d.). Hofmann and Curtius Rearrangements. [Link]
-
National Institutes of Health. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. [Link]
-
Royal Society of Chemistry. (n.d.). A base-mediated self-propagative Lossen rearrangement of hydroxamic acids for the efficient and facile synthesis of aromatic and aliphatic primary amines. Organic & Biomolecular Chemistry. [Link]
-
askIITians. (2025). What is the difference between Hofmann and Curtius rearrangement?. [Link]
-
SynCrest Inc. (n.d.). Handling of reagents. [Link]
-
ResearchGate. (2025). (PDF) Synthesis of Small and Medium Size Monocyclic Hydroxamic Acids. [Link]
-
Organic Chemistry Data. (n.d.). Curtius Rearrangement - Common Conditions. [Link]
-
National Institutes of Health. (n.d.). Methods for Hydroxamic Acid Synthesis. [Link]
-
YouTube. (2021). Hofmann rearrangement reaction | mechanism with solved problems | organic chemistry. [Link]
-
ACS Publications. (n.d.). Revisiting a Classic Transformation: A Lossen Rearrangement Initiated by Nitriles and “Pseudo-Catalytic” in Isocyanate. The Journal of Organic Chemistry. [Link]
-
Organic Letters. (2020). Synthesis of Hydroxamic Acid Derivatives Using Blocked (Masked) O-Isocyanate Precursors. [Link]
-
SpringerLink. (n.d.). Formation of reactive isocyanate group-containing polymers via Lossen Rearrangement. [Link]
-
ResearchGate. (n.d.). Most common synthesis conditions of various O‐protected hydroxamic.... [Link]
-
ScienceMadness.org. (2019). Hofmann rearrangement via chloroamide not working?. [Link]
-
RSC Publishing. (n.d.). Unified and green oxidation of amides and aldehydes for the Hofmann and Curtius rearrangements. [Link]
-
YouTube. (2016). Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines. [Link]
-
RSC Publishing. (2023). Challenges and recent advances in bio-based isocyanate production. [Link]
-
PubMed. (2018). Amide-forming chemical ligation via O-acyl hydroxamic acids. [Link]
-
Semantic Scholar. (n.d.). Revisiting a Classic Transformation: A Lossen Rearrangement Initiated by Nitriles and "Pseudo-Catalytic" in Isocyanate. [Link]
Sources
- 1. CYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. youtube.com [youtube.com]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. benchchem.com [benchchem.com]
- 11. Lossen rearrangement - Wikipedia [en.wikipedia.org]
- 12. The Lossen rearrangement from free hydroxamic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Oil
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the purification of this critical pharmaceutical intermediate. As a key building block in the synthesis of Ticagrelor, achieving high stereochemical and chemical purity is paramount. The inherent oily nature of the free base and the presence of closely related stereoisomers present unique purification hurdles.[1] This document provides in-depth, experience-driven troubleshooting advice and standardized protocols to ensure a robust and reproducible purification strategy.
Troubleshooting Guide: From Low Purity to Crystalline Solid
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying scientific rationale for each step.
Q1: My final product has low chiral purity (<99% e.e.). How can I efficiently remove the unwanted (1S,2R), (1R,2R), and (1S,2S) diastereomers?
Answer: This is the most common challenge, and the most robust solution for scalability is diastereomeric salt crystallization . This classical resolution technique leverages the formation of diastereomeric salts by reacting the chiral amine mixture with a single enantiomer of a chiral acid. These resulting salts have different physical properties, most importantly solubility, allowing for their separation by selective crystallization.[2] For this specific amine, (R)-(-)-Mandelic acid is a well-documented and effective resolving agent.[3]
The reaction of a racemic or diastereomerically impure amine [(1R,2S)-amine + (1S,2R)-amine] with a single enantiomer of a chiral acid, such as (R)-Mandelic acid, yields two diastereomeric salts: [(1R,2S)-amine•(R)-acid] and [(1S,2R)-amine•(R)-acid]. These salts are no longer mirror images and thus possess different crystal lattice energies and solubilities in a given solvent system, enabling separation.
Caption: Decision workflow for enhancing chiral purity via diastereomeric salt crystallization.
-
Preparation: In a suitable reactor, dissolve 1.0 equivalent of the impure this compound oil in a minimal amount of a protic solvent mixture, such as 95:5 ethanol/water.
-
Salt Formation: Gently warm the solution to 40-50°C. In a separate vessel, dissolve 0.95-1.0 equivalents of (R)-(-)-Mandelic acid in the same solvent system and add it dropwise to the amine solution with stirring. Note: Using slightly less than one equivalent of the acid can sometimes improve the selectivity of the crystallization.
-
Crystallization: Slowly cool the mixture to room temperature, then further cool to 0-5°C over 2-4 hours. If no crystals form, seeding with a small amount of previously isolated pure salt is highly recommended.
-
Isolation: Collect the precipitated solid by filtration. Wash the filter cake with a small amount of cold solvent to remove residual mother liquor, which is enriched in the undesired diastereomer.
-
Quality Control: Perform a chiral HPLC analysis on a small sample of the isolated salt to confirm the diastereomeric excess (d.e.). If the purity is insufficient, a second recrystallization from the same solvent system is advised.
-
Liberation of Free Base: Suspend the purified diastereomeric salt in water and add a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Basify the mixture by slowly adding 2N NaOH solution with stirring until the pH is >12.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the purified this compound as an oil.
Q2: My product is chirally pure, but an HPLC assay shows impurities from the synthesis. How do I remove non-chiral, process-related contaminants?
Answer: For removing non-basic or non-polar synthesis by-products, converting the desired amine to an achiral salt , such as the hydrochloride (HCl), is a highly effective and industrially viable strategy. The resulting salt is typically a stable, crystalline solid that can be purified by simple recrystallization, leaving many organic impurities behind in the solvent.[4][5]
-
Preparation: Dissolve the chirally pure but chemically impure amine oil in a suitable solvent like isopropanol (IPA) or ethyl acetate.
-
Acidification: Cool the solution to 0-10°C. Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in IPA) dropwise with vigorous stirring. Monitor the pH to ensure it becomes acidic (pH 1-2).
-
Crystallization & Isolation: The this compound hydrochloride will precipitate as a white solid.[6] Stir the resulting slurry at low temperature for 1-2 hours to maximize yield, then collect the solid by filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove soluble impurities.
-
Drying: Dry the purified HCl salt under vacuum. This form is often used directly in subsequent synthetic steps or can be stored with excellent stability.[7]
-
Liberation (if required): If the free base is needed, the pure HCl salt can be subjected to the same base liberation and extraction procedure described in the chiral resolution section (Step 6 & 7).
Q3: The oily nature of the purified free base is causing handling and dosing issues. How can I convert it into a stable, easy-to-handle solid?
Answer: This is a critical consideration for both storage and practical use in subsequent reactions. The free amine is a known oil and can be challenging to weigh and transfer accurately.[1] Converting it to its hydrochloride salt is the standard and recommended solution. The HCl salt is a stable, non-hygroscopic, crystalline solid, making it ideal for long-term storage and handling.[5][8]
The protocol is identical to the one described in Q2 for purification. For simple conversion without the goal of removing impurities, the choice of solvent is less critical, and the process can be done quickly.
| Form | Physical State | Handling | Stability | Primary Use |
| Free Base | Oil | Difficult to weigh and transfer accurately | Moderate; susceptible to oxidation/degradation | Direct use in reactions |
| HCl Salt | Crystalline Solid | Easy to handle, weigh, and store | High; excellent long-term stability | Storage, transport, direct use in some reactions |
| Mandelate Salt | Crystalline Solid | Easy to handle | Good | Chiral resolution intermediate |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect and monitor?
Answer: A thorough understanding of potential impurities is crucial for developing a robust purification and analytical strategy. They generally fall into two categories:
| Impurity Category | Specific Examples | Recommended Analytical Method |
| Stereoisomers | (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine(1R,2R) & (1S,2S) isomers[9] | Chiral HPLC[10] |
| Process-Related | Unreacted (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid[11] | RP-HPLC, LC-MS |
| By-products | Impurities from Curtius, Hofmann, or Schmidt rearrangement steps[12] | RP-HPLC, LC-MS |
| Reagents | Residual chiral resolving agent (e.g., Mandelic Acid) | RP-HPLC |
Q2: What is the optimal industrial purification workflow for this intermediate?
Answer: For large-scale production, efficiency, cost, and robustness are key. A multi-step strategy combining chiral and chemical purification is superior to relying on a single technique like preparative chromatography.
Caption: Recommended industrial workflow for robust purification and stabilization.
This integrated approach first addresses the most difficult separation (chiral isomers) using a cost-effective crystallization method. It then converts the intermediate into a chemically pure and physically stable solid, ready for the final stages of API synthesis.
References
-
SynThink Research Chemicals. Ticagrelor EP Impurities & USP Related Compounds. [Link]
-
Pharmaffiliates. Ticagrelor-impurities. [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. [Link]
- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring Advanced Synthesis: The Application of (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride. [Link]
-
SynZeal. Ticagrelor Impurities. [Link]
- Google Patents. WO 2013/144295 A1 - Synthesis of 2-(3,4-difluorophenyl)
- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
-
NINGBO INNO PHARMCHEM CO.,LTD. Ensuring Quality and Purity: The Role of (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride in Ticagrelor Production. [Link]
-
ScienceDirect. Chiral Drug Separation. [Link]
-
PubChem. 2-(3,4-Difluorophenyl)cyclopropanamine, (1S,2R)-. [Link]
-
PubChem. This compound (R)-2-hydroxy-2-phenylacetate. [Link]
-
PubMed. [Separation of chiral pharmaceutical drugs by chromatographic and electrophoretic techniques]. [Link]
-
Longdom Publishing. Chromatography for Chiral Separation. [Link]
-
ReAgent. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. [Link]
-
SynThink. This compound Hydrochloride. [Link]
- Google Patents. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl)
-
Phenomenex. Chiral HPLC Separations. [Link]
Sources
- 1. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates - Google Patents [patents.google.com]
- 2. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 3. This compound (R)-2-hydroxy-2-phenylacetate | C17H17F2NO3 | CID 9944965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. nbinno.com [nbinno.com]
- 8. 1402222-66-5|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. [Separation of chiral pharmaceutical drugs by chromatographic and electrophoretic techniques] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
Technical Support Center: Stability and Handling of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Free Base
Welcome to the dedicated technical support guide for (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine free base. This resource is designed for researchers, scientists, and drug development professionals who utilize this critical pharmaceutical intermediate. The inherent reactivity of a primary amine, especially in its free base form, presents unique stability challenges. This guide provides in-depth, experience-driven answers and protocols to help you anticipate, troubleshoot, and manage these issues effectively, ensuring the integrity of your experiments and the quality of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of the free base.
Q1: What are the primary stability concerns associated with this compound as a free base?
The primary stability concerns stem from the nucleophilic and basic nature of the primary amine group. The main degradation pathways are:
-
Oxidation: The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, light, heat, or trace metal ions.[1] This process can lead to the formation of colored impurities and a decrease in purity. Hazardous decomposition products upon heating can include nitrogen oxides, confirming this vulnerability.[2]
-
Reaction with Atmospheric Carbon Dioxide: As a base, the amine can readily react with acidic gases like carbon dioxide (CO₂) from the air to form the corresponding carbamate or carbonate salt. This can manifest as a change in physical state, poor solubility, or the appearance of unexpected salt-related peaks in analytical analyses.
-
Reactivity with Carbonyl Compounds: The amine can react with aldehydes and ketones, which may be present as impurities in solvents or other reagents, to form imines. This is a significant concern, as even trace amounts of formaldehyde-releasing excipients have been shown to degrade amine-containing drugs in formulations.[3]
Q2: What are the definitive recommended storage conditions for the free base to ensure long-term stability?
To mitigate the risks outlined above, stringent storage conditions are mandatory. Based on best practices for reactive amines and information from suppliers of related compounds, the following conditions are recommended:
-
Temperature: Store in a freezer, preferably at or below -20°C.[] Low temperatures significantly slow the rate of all potential chemical degradation reactions.[1]
-
Atmosphere: Store under a dry, inert atmosphere, such as argon or nitrogen.[] This is the most critical step to prevent oxidation and reaction with atmospheric CO₂. The container should be tightly sealed.
-
Light: Store in an amber vial or otherwise protect from light to prevent potential photodegradation.
Q3: I've seen this compound sold as a hydrochloride or mandelate salt. Why is that, and should I consider using a salt form?
The prevalence of salt forms like the hydrochloride[2][5][6] and mandelate[7][8] is a direct response to the stability and handling issues of the free base. Converting the basic amine to an ammonium salt provides several key advantages:
-
Enhanced Stability: By protonating the nitrogen, its lone pair of electrons is no longer available to participate in oxidative or other degradation reactions, dramatically improving chemical stability.
-
Improved Handling: Salts are typically crystalline, non-hygroscopic solids with higher melting points compared to the often oily or low-melting-point free bases. This makes them easier to weigh and handle accurately.
-
Modified Solubility: While the free base is soluble in organic solvents, the salt form is often more soluble in aqueous or protic solvents.
Recommendation: If your experimental workflow allows, using the hydrochloride salt is highly recommended for applications where the compound will be stored or handled for extended periods. For syntheses requiring the free base, it is best to generate it from the salt immediately before use.
Q4: What solvents are compatible with the free base for short-term experiments?
For short-term use, high-purity, anhydrous aprotic solvents are recommended. Always use freshly opened solvents or those that have been properly dried and degassed.
-
Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Diethyl Ether. Ensure THF or ethers are tested for and free of peroxides.
-
Use with Caution: Protic solvents like methanol or ethanol are generally compatible but can be a source of moisture. Acetonitrile is also widely used, but ensure it is of high purity.
-
Avoid: Solvents known to contain aldehyde impurities (e.g., from improper storage) should be avoided. Do not leave solutions of the free base open to the air for any length of time.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental issues.
Problem 1: My solid free base, which was initially a clear oil/white solid, has turned yellow or brown.
-
Primary Suspected Cause: Oxidation.
-
Scientific Rationale: Oxidation of amines often produces highly conjugated, colored byproducts. This is a clear visual indicator that the material has been compromised by exposure to air.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discolored starting material.
Problem 2: I am seeing a new, broad peak at the baseline or a loss of the main peak in my HPLC analysis of a reaction mixture.
-
Primary Suspected Cause: Reaction with atmospheric CO₂ or moisture in the solution.
-
Scientific Rationale: If the free base is exposed to air in solution, it can rapidly form a carbonate salt. This salt may have poor solubility in common organic HPLC mobile phases, causing it to crash out on the column or appear as poorly-defined peaks. Hydrolysis is another potential issue in the presence of water.[1][9]
-
Troubleshooting Steps:
-
Solvent Check: Ensure all solvents and reagents used to prepare the sample are strictly anhydrous and were handled under inert gas. A gas chromatography method can be used to check for trace moisture in starting materials.[10]
-
Sample Preparation: Prepare the HPLC sample in a glovebox or under a stream of argon/nitrogen. Use a septum-sealed vial for injection.
-
Acidify the Sample: As a diagnostic test, add a trace amount (0.1%) of trifluoroacetic acid (TFA) to a small aliquot of your sample. If the broad peak disappears and the main peak sharpens and increases in area, it strongly suggests the issue was carbonate formation, as the acid converts the salt back to the free base in situ.
-
LC-MS Analysis: Analyze the sample by LC-MS to identify the mass of the new impurity. A mass corresponding to the carbonate or a hydrate would confirm the diagnosis.
-
Problem 3: My reaction yield is low, and I've isolated an unexpected imine byproduct.
-
Primary Suspected Cause: Contaminated solvent or reagent containing an aldehyde or ketone.
-
Scientific Rationale: The nucleophilic primary amine will react faster with a reactive electrophile like an aldehyde than with many other reaction partners. This is a common cause of unexpected side reactions.
-
Troubleshooting Steps:
-
Solvent Purity: Open a fresh bottle of high-purity, anhydrous solvent and repeat the reaction. Solvents like THF can accumulate peroxide and other oxidative byproducts over time, some of which can be or lead to carbonyls.
-
Reagent Check: If the reaction involves other reagents, consider their potential for carbonyl contamination.
-
NMR of Solvents: Run a proton NMR on the solvent you used. The aldehyde proton region (9-10 ppm) is typically clean; any peaks in this region are a red flag.
-
Purify Solvents: If contamination is suspected and fresh solvent is unavailable, pass the solvent through a column of activated alumina to remove impurities before use.
-
Section 3: Key Experimental Protocols
Protocol 1: Recommended Handling and Storage of the Free Base
This protocol minimizes exposure to air and moisture.
-
Materials: Glovebox or Schlenk line, septum-sealed vials, argon or nitrogen gas source, syringes, and cannulas.
-
Procedure: a. Upon receipt, immediately place the manufacturer's container inside a glovebox or desiccator filled with an inert gas. b. For use, aliquot the required amount into a tared, flame-dried, septum-sealed vial under a positive pressure of inert gas. c. Seal the vial immediately. For solution preparation, add anhydrous, degassed solvent via syringe through the septum. d. For long-term storage, parafilm the septum-sealed vial and place it in a secondary container within a -20°C freezer.[]
Protocol 2: HPLC Method for Purity Assessment and Stability Monitoring
This method provides a baseline for assessing the purity of the free base.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.
-
Rationale: The use of a C18 column is standard for small molecules of moderate polarity. The formic acid in the mobile phase ensures the amine is protonated on-column, leading to sharp, symmetrical peak shapes and preventing the issues described in Troubleshooting Problem 2.
Protocol 3: Small-Scale Conversion to Hydrochloride Salt for Enhanced Stability
This procedure can be used to convert a small amount of the free base to its more stable HCl salt for storage or use in aqueous media.
-
Materials: this compound free base, 2 M HCl in diethyl ether, anhydrous diethyl ether, magnetic stirrer, septum-sealed flask under Argon.
-
Procedure: a. Dissolve the free base (1 equivalent) in a minimal amount of anhydrous diethyl ether in the flask under an argon atmosphere. b. While stirring, add the 2 M HCl in diethyl ether solution (1.05 equivalents) dropwise. c. A white precipitate of the hydrochloride salt should form immediately. d. Stir the suspension for 30 minutes at room temperature. e. Isolate the solid by filtration under inert gas, wash with a small amount of cold, anhydrous diethyl ether, and dry under high vacuum. f. Confirm identity by NMR and store as described for the free base, although it will be significantly more stable to air.
Section 4: Visualizing Degradation & Stability
The following diagrams illustrate key concepts related to the stability of the free base.
Caption: Primary degradation pathways for the free base.
Section 5: Data Summary
This table summarizes the key differences between the free base and its hydrochloride salt, reinforcing the rationale for using the salt form when possible.
| Property | This compound Free Base | This compound HCl Salt |
| Chemical Stability | Low; susceptible to oxidation and reaction with CO₂.[1][2] | High; amine lone pair is protonated and non-reactive. |
| Physical State | Typically an oil or low-melting solid. | Crystalline solid.[] |
| Handling | Difficult to handle accurately; requires inert atmosphere. | Easy to weigh and handle in air for short periods. |
| Hygroscopicity | Moderate to high. | Generally low. |
| Solubility | Soluble in most organic solvents. | Soluble in water, methanol; less soluble in nonpolar organics. |
| Recommended Storage | -20°C under inert gas, protected from light.[] | Cool, dry place. Freezer storage is still best practice.[2] |
References
-
Fukushima, K., et al. (2004). Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets. ResearchGate. Available at: [Link]
-
Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry? Diplomata Comercial. Available at: [Link]
-
Pharmapproach. (2022). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Pharmapproach. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023). (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1- amine;(2S)-2-hydroxy-2-phenylacetic acid Safety Data Sheet. EDQM. Available at: [Link]
- Google Patents. (2007). CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography. Google Patents.
-
A. A. Authman. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]
-
eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks. Available at: [Link]
-
MACHEREY-NAGEL. (n.d.). Analysis of Cyclopropylamine and Related Amines. MACHEREY-NAGEL. Available at: [Link]
-
SynThink Research Chemicals. (n.d.). This compound Hydrochloride. SynThink Research Chemicals. Available at: [Link]
- Google Patents. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.
-
PubChem. (n.d.). (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
Miyamura, S., et al. (2015). Stereodivergent synthesis of arylcyclopropylamines by sequential C-H borylation and Suzuki-Miyaura coupling. Angewandte Chemie International Edition. Available at: [Link]
-
Daicel Pharma Standards. (n.d.). Ticagrelor Impurities Manufacturers & Suppliers. Daicel Pharma Standards. Available at: [Link]
Sources
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. aksci.com [aksci.com]
- 3. researchgate.net [researchgate.net]
- 5. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | C9H10ClF2N | CID 52914940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ticagrelor Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. This compound (2R)-Hydroxy(phenyl)ethanoate - Safety Data Sheet [chemicalbook.com]
- 8. sds.edqm.eu [sds.edqm.eu]
- 9. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 10. CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography - Google Patents [patents.google.com]
Technical Support Center: Chiral Purity of trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine
Introduction: Welcome to the technical support center for trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine. This molecule is a critical chiral intermediate in the synthesis of various pharmaceuticals, most notably Ticagrelor. Achieving high chiral purity (enantiomeric excess, or e.e.) is fundamental to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides in-depth, experience-based answers to common challenges, troubleshooting workflows, and detailed protocols to help researchers and process chemists optimize the enantiomeric purity of this key building block.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is chiral purity and why is it critical for this specific amine?
A1: Chiral purity, quantified as enantiomeric excess (e.e.), measures the predominance of one enantiomer over its mirror image (the distomer) in a mixture.[2] For trans-2-(3,4-difluorophenyl)cyclopropylamine, the desired enantiomer is the (1R,2S) configuration. This specific stereochemistry is essential because biological systems, such as the P2Y12 receptor targeted by Ticagrelor, are themselves chiral.[1][3] The incorrect enantiomer, (1S,2R), may have a different, reduced, or even adverse pharmacological effect. Regulatory agencies like the FDA require stringent control and justification for the levels of the undesired enantiomer in the final drug product.[2]
Q2: What are the primary methods for improving the chiral purity of this amine?
A2: The most common and industrially scalable method for resolving this amine is diastereomeric salt crystallization .[4][5] This classical technique involves reacting the racemic amine with a chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts.[6] These salts have different physical properties, most importantly solubility, allowing one to be selectively crystallized from a suitable solvent system.[7] Other methods include preparative chiral chromatography (HPLC or SFC), which is often used for smaller scales, and enzymatic resolution, a less common but powerful alternative.
Q3: My initial synthesis results in a nearly 50:50 (racemic) mixture. Is this normal?
A3: Yes, this is very common. Many synthetic routes to the cyclopropylamine core either do not control for stereochemistry or produce the trans-racemate as the primary product.[8][9] The key to obtaining the high-purity (1R,2S) enantiomer is not typically through a highly enantioselective initial synthesis (which can be complex and expensive) but through an efficient downstream resolution process.[10] Therefore, starting with a racemic mixture is the standard approach, which is then subjected to chiral resolution.
Q4: What is a typical target for enantiomeric excess (e.e.) for this intermediate?
A4: For pharmaceutical applications, the target e.e. for a key intermediate like this is typically very high, often >99.0% e.e. , and in many cases, >99.5% e.e. is required. The exact specification depends on the overall process and the ability of subsequent steps to further remove the undesired enantiomer.
Part 2: Troubleshooting Guides & Optimization
This section addresses specific problems encountered during the chiral resolution process.
Scenario 1: Poor Enantiomeric Enrichment During Diastereomeric Salt Crystallization
Problem: "I've performed a crystallization with a chiral acid, but the e.e. of the amine recovered from the crystals is only slightly better than the starting material (e.g., <70% e.e.)."
This is the most common failure mode and usually points to suboptimal selection of the resolving agent or the solvent system. The goal is to maximize the solubility difference between the two diastereomeric salts.[7]
Troubleshooting Workflow:
Caption: Overall workflow for chiral resolution by crystallization.
References
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. Available at: [Link]
-
Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. Available at: [Link]
-
Wikipedia. Chiral resolution. Available at: [Link]
-
MDPI. (2025). Chirality Switching in Enantiomer Separation via Diastereomeric Salt Formation. Available at: [Link]
-
Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Available at: [Link]
-
IP.com. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. Available at: [Link]
- Google Patents. WO 2013/144295 A1.
- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
Pharmaffiliates. Ticagrelor-impurities. Available at: [Link]
-
ResearchGate. (2015). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. Available at: [Link]
-
I.B.S. Chiral HPLC Method Development. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring Advanced Synthesis: The Application of (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride. Available at: [Link]
-
MSN Labs. MSN TICAGRELOR IMPURITY.cdr. Available at: [Link]
-
International Journal of PharmTech Research. (2017). Isolation and Characterization of Unknown Impurity. Available at: [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]
-
Phenomenex. HPLC Technical Tip: Chiral Method Development. Available at: [Link]
-
Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Available at: [Link]
-
Regis Technologies. (2022). Getting Started with Chiral Method Development. Available at: [Link]
-
PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. Available at: [Link]
-
Accounts of Chemical Research. Rapid Optical Methods for Enantiomeric Excess Analysis. Available at: [Link]
-
Qingmu Pharmaceutical. (1R trans)-2-(3,4-difluorophenyl)cyclopropane amine. Available at: [Link]
-
University of Bristol. Determination of enantiomeric excess. Available at: [Link]
-
PubChem. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. Available at: [Link]
-
MDPI. (2025). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Available at: [Link]
-
PubChem. This compound (R)-2-hydroxy-2-phenylacetate. Available at: [Link]
Sources
- 1. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. msnlabs.com [msnlabs.com]
- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]
- 9. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Process Optimization for Industrial Scale-up of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
Welcome to the technical support resource for the industrial scale-up of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine, a critical intermediate in the synthesis of Ticagrelor. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory to an industrial setting. We will address common challenges, provide in-depth troubleshooting, and answer frequently asked questions to ensure a robust, safe, and efficient scale-up process.
Overview of Synthetic Strategies
The synthesis of this compound is a multi-step process where the quality and purity of the final product are paramount for its use in active pharmaceutical ingredients (APIs) like Ticagrelor. Several synthetic routes have been developed, each with its own set of advantages and challenges for industrial application.[1][2]
Key strategic decisions in the process design involve:
-
Starting Material Selection: Common starting points include 3,4-difluorobenzaldehyde or 1,2-difluorobenzene.[1][3] The choice impacts the overall route length, cost, and impurity profile.
-
Cyclopropanation Method: The formation of the cyclopropane ring is a critical step. Methods range from traditional reactions using reagents like trimethylsulfoxonium iodide to more advanced catalytic asymmetric cyclopropanation.[1][3]
-
Chiral Resolution/Asymmetric Synthesis: Achieving the desired (1R,2S) stereochemistry with high enantiomeric purity is non-negotiable. This is typically accomplished either by resolving a racemic mixture (e.g., through diastereomeric salt crystallization) or by employing an asymmetric synthesis strategy, such as a CBS reduction or biocatalysis.[1][4]
-
Amine Formation: The final conversion to the cyclopropylamine can be achieved through methods like the Hofmann or Curtius rearrangement. However, the Curtius rearrangement often involves potentially explosive azide intermediates, making it less suitable for large-scale production.[1] Safer, alternative routes are therefore highly preferred.
-
Final Form Isolation: The free base of the target compound is an oil, which presents challenges for purification, storage, and quality control.[4][5] Consequently, it is almost always isolated as a stable, crystalline salt, such as the D-mandelate or hydrochloride salt, which facilitates handling and ensures purity.[6][7][8]
A generalized workflow for the synthesis is depicted below.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to isolate the final product as a salt?
A1: The free base of this compound is an oil, making it difficult to purify on a large scale, accurately dispense, and store long-term.[4][5] Converting it to a crystalline salt, such as the D-mandelate or hydrochloride, offers several advantages:
-
Enhanced Stability: Crystalline solids are generally more stable than oils.
-
Ease of Handling: Solids are easier to filter, dry, weigh, and transfer in a manufacturing environment.
-
High Purity: Crystallization is an excellent purification technique that can effectively remove process-related impurities and unwanted stereoisomers.
-
Consistent Quality Control: A well-defined crystalline form allows for consistent characterization (e.g., by melting point, XRD).
Q2: Which salt form is preferable for industrial scale-up: mandelate or hydrochloride?
A2: Both D-mandelate and hydrochloride salts are commonly used.[6][9] The choice depends on several factors:
-
D-Mandelate Salt: Using a chiral acid like D-mandelic acid can serve as the final step in a chiral resolution, potentially upgrading the enantiomeric purity of the product during crystallization.[6]
-
Hydrochloride Salt: This is a simpler, achiral salt. It is often used when the desired stereochemistry has already been set with high purity earlier in the synthesis.[7][9] The crystallization process is typically straightforward.
The optimal choice should be determined by experimental evaluation, considering factors like yield, final purity achieved, solvation properties, and cost of the acid.
Q3: What are the key analytical methods for monitoring this process?
A3: A robust analytical package is essential for process control.
-
HPLC (High-Performance Liquid Chromatography): This is the workhorse method. A normal-phase chiral HPLC method is required to determine the enantiomeric purity (ee%) of the target compound and its precursors. A reverse-phase HPLC method is used to monitor reaction completion and quantify process-related impurities.[10][11]
-
NMR (Nuclear Magnetic Resonance Spectroscopy): ¹H, ¹³C, and ¹⁹F NMR are used for structural confirmation of intermediates and the final product.[9]
-
Mass Spectrometry (MS): Used for identity confirmation and to help characterize unknown impurities.[11]
-
DSC (Differential Scanning Calorimetry): Essential for studying the thermal properties of reactants and intermediates to assess reaction safety, especially for potentially hazardous steps.[10] It is also used to characterize the melting point of the final crystalline salt.
Q4: What are the primary safety concerns during scale-up?
A4: Safety is paramount. Key concerns include:
-
Hazardous Reagents: Avoid routes that use potentially explosive reagents like sodium azide (used in some Curtius rearrangement protocols).[1] Reagents like borane-dimethyl sulfide complex can release foul-smelling and toxic gases.[4]
-
Thermal Runaway: Some reactions, such as nitrations or those involving strong reducing agents, can be highly exothermic.[4][10] A thorough thermal hazard assessment using techniques like DSC is critical to define safe operating parameters (e.g., reagent addition rate, temperature control).[10]
-
Solvent Safety: Use of flammable or toxic solvents requires appropriate engineering controls, especially at large scales. Whenever possible, greener and safer solvent alternatives should be explored.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and purification of this compound.
Problem 1: Low Yield in the Cyclopropanation Step
| Question | Potential Root Cause & Explanation | Recommended Solution & Rationale |
| My cyclopropanation yield is significantly lower on a larger scale compared to the lab. | 1. Poor Mixing/Mass Transfer: In heterogeneous reactions (e.g., involving a solid base like NaOH or NaH), inefficient stirring at scale can lead to localized "hot spots" or poor contact between reactants, causing side reactions.[1] 2. Incorrect Temperature Control: Exothermic cyclopropanation reactions can overheat if the heat removal capacity of the larger reactor is insufficient, leading to product degradation. 3. Moisture Sensitivity: Reagents like sodium hydride are extremely sensitive to moisture. Inadequate drying of solvents or ingress of atmospheric moisture in a large-scale setup can consume the reagent. | 1. Optimize Agitation: Characterize the mixing efficiency of the reactor. Use of baffles or specific impeller designs can improve mass transfer. Consider phase-transfer catalysts for heterogeneous reactions to improve reactant contact. 2. Control Reagent Addition: Add the cyclopropanating agent (e.g., trimethylsulfoxonium iodide solution) slowly and sub-surface to maintain the desired reaction temperature. Ensure the reactor's cooling system is adequate for the batch size.[1] 3. Ensure Anhydrous Conditions: Use rigorously dried solvents and operate under an inert atmosphere (e.g., Nitrogen or Argon). Perform a water content check (e.g., Karl Fischer titration) on solvents before use. |
Problem 2: Low Enantiomeric Purity (ee%)
| Question | Potential Root Cause & Explanation | Recommended Solution & Rationale |
| The enantiomeric excess (ee) of my chiral intermediate is below the required specification (>99%). | 1. Ineffective Chiral Catalyst/Reagent: In asymmetric synthesis (e.g., CBS reduction), the catalyst may be degrading due to impurities in the substrate or solvent, or improper handling.[4] 2. Suboptimal Resolution Conditions: In diastereomeric salt crystallization, the choice of solvent, crystallization temperature, and cooling rate are critical. Supersaturation may be too high, leading to co-precipitation of the undesired diastereomer. 3. Racemization: The chiral center may be susceptible to racemization under harsh pH or high-temperature conditions during workup or subsequent steps. | 1. Catalyst Quality Control: Use a high-purity catalyst from a reliable source. Ensure it is stored and handled under strictly anhydrous and inert conditions. Perform small-scale trials to screen for inhibitory impurities in new batches of starting material. Biocatalytic methods using engineered enzymes are also an option to improve stereoselectivity.[4] 2. Optimize Crystallization Protocol: Systematically screen different solvents or solvent/anti-solvent systems. Develop a controlled cooling profile; a slower cooling rate often improves selectivity. Seeding with high-purity crystals of the desired diastereomer can be highly effective. 3. Milder Process Conditions: Review all downstream steps. Avoid prolonged exposure to strong acids or bases. Perform workup and extractions at lower temperatures if possible. |
Problem 3: Difficulty with Crystallization of the Final Salt
| Question | Potential Root Cause & Explanation | Recommended Solution & Rationale |
| My final product salt is oiling out or failing to crystallize. | 1. Presence of Impurities: Process-related impurities can act as crystallization inhibitors, disrupting lattice formation. The crude amine may contain unreacted starting materials or byproducts.[11] 2. Incorrect Solvent System: The chosen solvent may be too good, preventing the product from reaching supersaturation, or too poor, causing rapid, amorphous precipitation ("crashing out"). 3. Residual Water or Solvent: The crude amine feed may contain residual water or extraction solvents (e.g., dichloromethane) that interfere with the crystallization in the final solvent (e.g., methanol).[6] | 1. Purify the Crude Amine: Before salt formation, consider a workup step to remove major impurities (e.g., an acid/base wash or a quick silica plug). Analyze the crude oil by HPLC to identify potential problematic impurities.[11] 2. Systematic Solvent Screening: Screen a variety of solvents and solvent/anti-solvent mixtures. Key parameters to adjust are concentration, temperature, and addition rate of the anti-solvent. A solubility study can guide this process. 3. Ensure a Dry Feed: After workup, ensure the crude amine is thoroughly dried under vacuum to remove volatile solvents. A solvent swap via distillation might be necessary to ensure the feed is in a solvent compatible with the crystallization.[6] |
digraph "Troubleshooting_Crystallization" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Start [label="Crystallization Fails:\nProduct Oils Out or No Solid Forms", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Impurity_Check [label="Is the starting amine pure?\n(Check HPLC)", shape=diamond, fillcolor="#FBBC05"]; Purify [label="Action: Purify crude amine\n(e.g., wash, column)", fillcolor="#E6F4EA", fontcolor="#202124"];
Solvent_Check [label="Is the solvent system optimal?", shape=diamond, fillcolor="#FBBC05"]; Screen_Solvents [label="Action: Screen new solvents or\nsolvent/anti-solvent ratios", fillcolor="#E6F4EA", fontcolor="#202124"];
Water_Check [label="Is the system anhydrous?\n(Check KF)", shape=diamond, fillcolor="#FBBC05"]; Dry_System [label="Action: Dry amine/solvents.\nPerform solvent swap.", fillcolor="#E6F4EA", fontcolor="#202124"];
Success [label="Successful Crystallization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Impurity_Check; Impurity_Check -> Purify [label="No"]; Purify -> Start [label="Re-attempt"]; Impurity_Check -> Solvent_Check [label="Yes"];
Solvent_Check -> Screen_Solvents [label="No"]; Screen_Solvents -> Start [label="Re-attempt"]; Solvent_Check -> Water_Check [label="Yes"];
Water_Check -> Dry_System [label="No"]; Dry_System -> Start [label="Re-attempt"]; Water_Check -> Success [label="Yes"]; }
Key Process Parameters and Impurity Control
Successful industrial scale-up requires defining and controlling critical process parameters (CPPs) to ensure consistent quality and impurity levels.
| Parameter Category | Critical Process Parameter (CPP) | Typical Range / Control Strategy | Rationale & Impact on Quality |
| Reaction Conditions | Temperature | -5°C to 125°C (Varies by step)[6][10] | Controls reaction rate and selectivity. Deviation can lead to impurity formation or product degradation. |
| Reagent Stoichiometry | 1.0 to 5.0 equivalents | Ensures complete conversion and minimizes excess reagents that may be difficult to remove. | |
| Reaction Time | 2 to 24 hours | Monitored by in-process controls (e.g., HPLC) to ensure completion without generating degradation products. | |
| Workup & Isolation | pH of Aqueous Washes | pH 4-5 or pH 8-9 | Used to separate acidic or basic impurities and to isolate the product in its free base or salt form.[10] |
| Crystallization Solvent | Methanol, Ethanol, Toluene, Heptane, etc.[6][12] | Determines crystal form, yield, and purity. Must be carefully selected and controlled. | |
| Drying Temperature | 40°C to 60°C | Must be below the decomposition temperature of the product and sufficient to remove residual solvents to meet ICH limits. |
Common Process-Related Impurities:
| Impurity Name | Structure / Description | Typical Point of Origin | Control Strategy |
| (1S,2R) isomer | The undesired enantiomer | Incomplete chiral resolution or poor stereoselectivity in an asymmetric step. | Optimize chiral resolution/synthesis. May be controlled during final salt crystallization. |
| cis-isomers | (1R,2R) and (1S,2S) diastereomers | Non-selective cyclopropanation reaction. | Optimize cyclopropanation conditions for trans-selectivity. Typically removed by crystallization.[13] |
| Unreacted Precursors | e.g., the corresponding cyclopropane carboxylic acid or amide | Incomplete Hofmann or Curtius rearrangement. | Ensure complete conversion by monitoring with HPLC. Purified out during aqueous workup and crystallization. |
| Over-reaction Products | Impurities formed from side reactions | Harsh reaction conditions (e.g., high temperature, wrong pH).[11] | Maintain strict control over reaction parameters. Analyze crude material to identify and mitigate formation pathways. |
References
-
Patil, S. S., et al. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus. Available at: [Link]
- CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine. Google Patents.
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.
- US9359366B2 - Intermediate of Ticagrelor and preparation method therefor, and... Google Patents.
-
Reddy, B. P., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Pochet, L., et al. (2018). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. European Journal of Medicinal Chemistry. Available at: [Link]
-
Cyclopropylamine Derivatives Market Size, Growth and Forecast 2032. Cognitive Market Research. Available at: [Link]
- WO2018090929A1 - Method for biologically preparing this compound d-mandelate (i). Google Patents.
-
Exploring Advanced Synthesis: The Application of (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
The Science Behind Ticagrelor: A Look at Key Chemical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.
- WO 2013/144295 A1 - A process for the preparation of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine and salts thereof. Google Patents.
-
Kumar, A., et al. (2015). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
This compound (R)-2-hydroxy-2-phenylacetate. PubChem. Available at: [Link]
-
Ticagrelor-impurities. Pharmaffiliates. Available at: [Link]
- CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates. Google Patents.
Sources
- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 2. US9359366B2 - Intermediate of Ticagrelor and preparation method therefor, and preparation method for Ticagrelor - Google Patents [patents.google.com]
- 3. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 4. WO2018090929A1 - Method for biologically preparing this compound d-mandelate (i) - Google Patents [patents.google.com]
- 5. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates - Google Patents [patents.google.com]
- 6. This compound (2R)-Hydroxy(phenyl)ethanoate | 376608-71-8 [chemicalbook.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. This compound (R)-2-hydroxy-2-phenylacetate | C17H17F2NO3 | CID 9944965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine - Google Patents [patents.google.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
Navigating the Synthesis of Ticagrelor: A Technical Support Guide to Mitigating Side Reactions
Welcome to our dedicated technical support center for the synthesis of Ticagrelor. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this critical antiplatelet agent. Our focus is to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of the synthesis, particularly in avoiding critical side reactions involving its key intermediates. We understand that achieving high purity and yield is paramount, and this guide is structured to directly address the challenges you may encounter in the laboratory.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses specific side reactions encountered during the synthesis of Ticagrelor, providing insights into their causes and actionable strategies for their prevention and control.
Issue 1: Formation of Dimer Impurity during Condensation Step
Question: We are observing a significant amount of a high molecular weight impurity, suspected to be a dimer, during the condensation of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine with the chiral amine intermediate. What causes this, and how can we prevent it?
Answer: The formation of a dimer impurity is a common challenge in this synthesis. It arises from the high reactivity of the two chlorine atoms on the pyrimidine ring.[1][2] Due to the strong electron-withdrawing effect of the nitro group, both chlorine atoms at the C4 and C6 positions are highly activated and susceptible to nucleophilic substitution.[3]
Causality: The dimer is formed when one molecule of the chiral amine intermediate reacts with one chlorine on the pyrimidine ring, and a second molecule of the chiral amine intermediate reacts with the remaining chlorine on a different pyrimidine molecule, leading to a bridged dimeric structure. This side reaction is often favored by:
-
High concentration of reactants: Increases the probability of intermolecular reactions.
-
Strongly basic conditions: Can deprotonate the amine, increasing its nucleophilicity and reactivity.
-
Prolonged reaction times at elevated temperatures: Provides more opportunity for the second substitution to occur.
Mitigation Strategies:
-
Control of Stoichiometry: Use a slight excess of the 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine intermediate to ensure the chiral amine is the limiting reagent. This minimizes the chance of a second substitution on the pyrimidine ring.
-
Slow Addition of the Chiral Amine: Adding the chiral amine solution dropwise to the reaction mixture containing the pyrimidine intermediate can help maintain a low instantaneous concentration of the amine, favoring the desired monosubstitution.
-
Optimization of Reaction Conditions:
-
Solvent: A less polar solvent can sometimes reduce the reactivity of the nucleophile.
-
Base: Use of a hindered or weaker base can help to control the reaction rate and selectivity.
-
Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly reduce the formation of the dimer.
-
Experimental Protocol for Minimizing Dimer Formation:
| Parameter | Recommended Condition | Rationale |
| Solvent | Tetrahydrofuran (THF) | Good solubility for reactants, moderate polarity. |
| Base | Diisopropylethylamine (DIPEA) | A hindered base that is less likely to cause side reactions. |
| Temperature | 0-5 °C | Reduces the rate of the undesired second substitution. |
| Addition Rate | Add chiral amine over 1-2 hours | Maintains a low concentration of the amine. |
| Monitoring | Thin Layer Chromatography (TLC) or HPLC | To monitor the consumption of the starting material and formation of the product and dimer. |
DOT Graph: Dimer Formation Pathway
Caption: Pathway showing the formation of the desired product and the dimer impurity.
Issue 2: Presence of O-acetyl Ticagrelor Impurity in the Final Product
Question: Our final Ticagrelor product is showing a persistent impurity identified as O-acetyl Ticagrelor. What is the source of this impurity and how can it be minimized?
Answer: The O-acetyl Ticagrelor impurity is typically formed during the final deprotection step or during work-up if acetic acid is used.[4] The hydroxyl groups on the cyclopentane diol and the 2-hydroxyethoxy side chain of Ticagrelor are susceptible to acetylation.
Causality:
-
Use of Acetic Acid: If acetic acid is used as a solvent or a catalyst in any of the final steps, it can act as an acetylating agent, especially at elevated temperatures.
-
Carryover of Acetylating Reagents: If reagents like acetic anhydride or acetyl chloride are used in earlier steps for protection and are not completely removed, they can lead to acetylation in the final stages.
Mitigation Strategies:
-
Avoid Acetic Acid in Final Steps: If possible, substitute acetic acid with other acids for pH adjustment or catalysis in the final deprotection and purification steps.
-
Thorough Purification of Intermediates: Ensure that any intermediates that have been exposed to acetylating agents are rigorously purified to remove any residual reagents.
-
Control of Deprotection Conditions: When using acidic conditions for deprotection of protecting groups (e.g., acetonide), carefully control the temperature and reaction time to minimize side reactions like acetylation if acetic acid is present.
-
Optimized Work-up and Purification: During work-up, ensure efficient removal of any acidic residues. The final purification of Ticagrelor, often involving crystallization, should be optimized to effectively remove the O-acetyl impurity. A mixed solvent system like methanol and water has been shown to be effective for purification.[2]
DOT Graph: Formation of O-acetyl Ticagrelor
Sources
- 1. jocpr.com [jocpr.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Identification of the major degradation pathways of ticagrelor. | Semantic Scholar [semanticscholar.org]
- 4. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine: A Guide for Process Development
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine is a molecule of significant pharmaceutical importance, serving as the critical chiral intermediate for the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used extensively in the prevention of thrombotic events.[1][2] The precise stereochemistry of this cyclopropanamine is fundamental to the pharmacological activity of the final drug, demanding synthetic routes that are not only efficient and scalable but also highly stereoselective.
This guide provides a comparative analysis of the principal synthetic strategies for obtaining this key intermediate, focusing on the underlying chemical principles, process viability, and key performance metrics. The objective is to equip researchers and drug development professionals with the insights needed to select and optimize a manufacturing process that aligns with their specific technical and economic goals.
Core Synthetic Strategies at a Glance
The synthesis of this compound can be broadly categorized into three major approaches:
-
Asymmetric Synthesis via Chiral Catalysis: Building the chiral center during the formation of a precursor molecule.
-
Chiral Auxiliary-Mediated Synthesis: Employing a recoverable chiral molecule to direct stereoselective cyclopropanation.
-
Classical Resolution of a Racemic Mixture: Separating the desired enantiomer from a 50:50 mixture.
Each of these strategies presents a unique set of advantages and challenges related to yield, purity, cost, and environmental impact.
Route 1: Asymmetric Synthesis via Biocatalytic Reduction
A prominent asymmetric route hinges on the stereoselective reduction of a prochiral ketone, followed by cyclopropanation and functional group manipulations. This modern approach often leverages biocatalysis to achieve high enantiomeric excess (e.e.) early in the sequence, setting the stereocenter that ultimately defines the final product.
A representative pathway begins with a Friedel-Crafts acylation of 1,2-difluorobenzene to produce 2-chloro-1-(3,4-difluorophenyl)ethanone.[3] The critical asymmetric step is the reduction of this ketone. While chemical methods using chiral oxazaborolidine catalysts (CBS reduction) are reported, they can suffer from catalyst instability and the use of hazardous reagents like borane-dimethyl sulfide complex.[3]
A more robust and greener alternative involves the enzymatic reduction of the ketone.[3] Carbonyl reductase enzymes, often used in whole-cell systems with coenzyme regeneration, can catalytically reduce the ketone to the corresponding (S)-alcohol with excellent enantioselectivity (>99% e.e.).[3]
Experimental Protocol: Biocatalytic Route
-
Asymmetric Reduction: A prochiral ketone substrate is introduced into a buffered aqueous solution containing a specific carbonyl reductase enzyme, a coenzyme (e.g., NAD(P)H), and a co-substrate for coenzyme regeneration (e.g., isopropanol or glucose).[3] The reaction is maintained at a controlled pH and temperature (e.g., 30-40°C) until high conversion is achieved.
-
Cyclopropanation: The resulting chiral alcohol is reacted with a reagent like triethyl phosphonoacetate in the presence of a base to form the cyclopropane ring.[3]
-
Conversion to Amine: The ester is then converted to the primary amine. This is typically achieved through ammonolysis to form the amide, followed by a Hofmann rearrangement using reagents like sodium hypochlorite.[3][4]
Causality and Insights:
-
Why Biocatalysis? The use of a carbonyl reductase offers exceptional stereoselectivity under mild, environmentally friendly conditions (aqueous media, ambient temperature), avoiding hazardous metal catalysts and reagents.[3] This "green" approach is highly attractive for industrial-scale production.
-
Hofmann Rearrangement: This classic reaction provides a direct route from a primary amide to a primary amine with the loss of one carbon atom, and is often preferred over the more hazardous Curtius or Schmidt rearrangements which involve explosive azide intermediates.[4]
Route 2: Chiral Auxiliary-Mediated Diastereoselective Cyclopropanation
This strategy involves covalently attaching a chiral auxiliary to an achiral precursor to guide the stereochemical outcome of a subsequent cyclopropanation reaction. The auxiliary is removed and ideally recycled later in the synthesis. A well-documented example employs Oppolzer's sultam.
The synthesis begins with 3,4-difluorocinnamic acid, which is coupled with a chiral sultam (a camphor-derived chiral auxiliary).[4][5] The resulting N-enoyl sultam undergoes a diastereoselective cyclopropanation reaction. The bulky, rigid structure of the sultam effectively shields one face of the double bond, directing the incoming cyclopropanating agent to the opposite face, thus establishing the desired relative and absolute stereochemistry.
Experimental Protocol: Chiral Auxiliary Route
-
Sultam Acylation: 3,4-Difluorocinnamic acid is converted to its acid chloride (e.g., using oxalyl chloride) and then reacted with the lithium salt of Oppolzer's sultam in an aprotic solvent like THF.
-
Diastereoselective Cyclopropanation: The resulting N-enoyl sultam is subjected to cyclopropanation. While various methods exist, one approach involves using dimethylsulfoxonium methylide.[4][5]
-
Auxiliary Cleavage: The chiral auxiliary is cleaved by saponification (e.g., using lithium hydroxide) to yield the chiral cyclopropanecarboxylic acid and recover the sultam.[4][5]
-
Conversion to Amine: The carboxylic acid is converted to the target amine, often via a Curtius rearrangement. This involves converting the acid to an acyl azide (e.g., using diphenylphosphoryl azide, DPPA), which rearranges to an isocyanate upon heating, and is then hydrolyzed to the amine.[4][5]
Causality and Insights:
-
Why a Chiral Auxiliary? This method provides high diastereoselectivity, which can often be further enhanced by crystallization, leading to very high optical purity.[4] The ability to recycle the expensive auxiliary is crucial for its economic viability.
-
The Curtius Rearrangement: While effective, this reaction is a significant drawback for industrial scale-up. It traditionally uses sodium azide, which is highly toxic and potentially explosive.[4][6] Modern variants using DPPA are safer but add cost and complexity.
Route 3: Classical Resolution of Racemic Amine
This approach represents a more traditional, and often highly practical, industrial method. It involves the non-stereoselective synthesis of the racemic trans-2-(3,4-difluorophenyl)cyclopropanamine, followed by separation of the enantiomers using a chiral resolving agent.
The racemic amine can be synthesized efficiently from 3,4-difluorobenzaldehyde. The key step is the resolution, where the racemic amine is treated with a single enantiomer of a chiral acid, such as D-mandelic acid or L-tartaric acid, in a suitable solvent.[3][7] This forms a pair of diastereomeric salts. Due to their different physical properties (notably solubility), one salt will preferentially crystallize from the solution, allowing for separation by simple filtration. The desired amine is then liberated from the salt by treatment with a base.
Experimental Protocol: Resolution Route
-
Synthesis of Racemic Amine: A scalable synthesis of the racemic trans-amine is performed.
-
Salt Formation: The racemic amine and approximately 0.5 equivalents of the chiral resolving agent (e.g., D-mandelic acid) are dissolved in a suitable solvent (e.g., ethanol/water mixture) with heating to ensure complete dissolution.
-
Crystallization: The solution is slowly cooled to allow for the selective crystallization of the less soluble diastereomeric salt. The cooling profile is critical for achieving high purity and yield.
-
Isolation and Liberation: The crystallized salt is isolated by filtration and washed with cold solvent. The optically pure amine is then liberated by dissolving the salt in water and adding a base (e.g., NaOH) to deprotonate the amine, which can then be extracted with an organic solvent.[7]
Causality and Insights:
-
Why Resolution? This method is often robust, scalable, and avoids complex asymmetric reactions or expensive catalysts. Its primary drawback is that the theoretical maximum yield is 50%, unless the undesired enantiomer can be racemized and recycled, which adds significant process complexity.
-
Solvent and Agent Choice: The success of a resolution is highly dependent on the choice of the resolving agent and the crystallization solvent. Extensive screening is often required to identify a combination that provides good discrimination in solubility between the diastereomeric salts.
Comparative Summary and Recommendation
| Feature | Route 1: Asymmetric (Biocatalysis) | Route 2: Chiral Auxiliary | Route 3: Classical Resolution |
| Stereocontrol | Excellent (often >99% e.e.) | Excellent (can be >99% after crystallization) | Excellent (final product purity) |
| Theoretical Yield | High (~100%) | High, dependent on cleavage/recovery | Low (Max 50% without racemization) |
| Scalability | High; requires bioreactor infrastructure | Moderate; auxiliary cost and recovery are key | High; uses standard chemical equipment |
| Safety/Environment | Generally high (mild, aqueous conditions) | Moderate; azide use is a major hazard | Good, but solvent usage can be high |
| Cost | Potentially low; enzyme development is an upfront cost | High; expensive auxiliary and reagents | Moderate; depends on resolving agent cost |
| Key Advantage | High atom economy, green process | High, predictable stereocontrol | Process simplicity and robustness |
| Key Disadvantage | Specialized equipment/expertise needed | Use of hazardous reagents (azides) | Inherent 50% yield limit |
Senior Scientist Recommendation:
For organizations prioritizing green chemistry, efficiency, and long-term cost-effectiveness , Route 1 (Asymmetric Synthesis via Biocatalysis) is the most promising strategy. The high enantioselectivity achieved early in the synthesis, coupled with mild reaction conditions and the avoidance of hazardous reagents, aligns with modern pharmaceutical manufacturing principles. While initial investment in enzyme screening and bioreactor setup is required, the potential for high yields and a streamlined process makes it superior for large-scale, dedicated manufacturing.
Route 3 (Classical Resolution) remains a highly viable and pragmatic option, particularly for initial scale-up or in facilities where investment in biocatalysis is not feasible. Its operational simplicity and reliance on standard chemical processing equipment are significant advantages. However, the inherent 50% yield cap is a major economic and environmental drawback that must be carefully considered.
Route 2 (Chiral Auxiliary) is generally the least attractive for commercial manufacturing of this specific intermediate due to the combination of high auxiliary cost and the significant safety hazards associated with the Curtius rearrangement. While academically elegant, the process risks and economic hurdles often outweigh its benefits in an industrial setting.
References
-
Shimpi, N. A., Prathi, S. K., Ponnuru, A. K., Batharaju, R., & Dhake, R. B. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803. (Source: [Link])
-
Patel, V. R., et al. (2015). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI-PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry, 8(3). (Source: [Link])
- Google Patents. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
- Google Patents. (2016).
- CNIPA. (2016). CN104045580A - Preparation method of this compound hydrochloride.
- Zhang, J., et al. (2014). Synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine D-Mandelate. Chinese Journal of Pharmaceuticals. (Source: Abstract available, full text may require subscription)
- Google Patents. (2018). WO2018090929A1 - Method for biologically preparing (1r,2s)-2-(3,4-difluorophenyl)
-
IP.com. (2013). An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. (Source: [Link])
- WIPO. (2013). WO 2013/144295 A1 - Synthesis of 2-(3,4-difluorophenyl)
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring Advanced Synthesis: The Application of (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride. (Source: [Link])
Sources
- 1. jocpr.com [jocpr.com]
- 2. US9359366B2 - Intermediate of Ticagrelor and preparation method therefor, and preparation method for Ticagrelor - Google Patents [patents.google.com]
- 3. WO2018090929A1 - Method for biologically preparing this compound d-mandelate (i) - Google Patents [patents.google.com]
- 4. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 5. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Synthesis of(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine D-Mandelate | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine: A Tale of Two Chemistries
For Researchers, Scientists, and Drug Development Professionals
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine is a critical chiral intermediate in the synthesis of Ticagrelor, a potent P2Y12 receptor antagonist used to prevent thrombotic events.[1] The precise stereochemistry of this cyclopropylamine is fundamental to the pharmacological activity of Ticagrelor, making its efficient and stereoselective synthesis a topic of significant interest in the pharmaceutical industry. This guide provides an in-depth comparison of the two primary approaches for its synthesis: traditional chemical methods and modern enzymatic catalysis.
The Chemical Approach: A Multi-Step Journey Fraught with Challenges
Conventional chemical synthesis of this compound typically involves a multi-step sequence that often begins with 3,4-difluorobenzaldehyde.[1] While various routes have been developed, a common strategy involves the formation of a cyclopropanecarboxylic acid derivative followed by a Curtius rearrangement to install the amine functionality.[2]
One illustrative chemical pathway commences with the reaction of 1,2-difluorobenzene with chloroacetyl chloride to produce 2-chloro-1-(3,4-difluorophenyl)ethanone.[3] The ketone is then stereoselectively reduced using a chiral oxazaborolidine catalyst and a borane complex to yield the corresponding chiral alcohol.[3] This alcohol is subsequently reacted with triethylphosphoacetate to form the cyclopropyl carboxylate, which is then converted to the amide and finally subjected to a Hofmann rearrangement to yield the desired cyclopropylamine.[3]
However, this and similar chemical routes are often plagued by several drawbacks:
-
Hazardous Reagents: Many chemical syntheses employ hazardous and potentially explosive reagents like azides for the Curtius rearrangement.[2]
-
Harsh Reaction Conditions: These methods can require extreme temperatures and pressures, leading to higher energy consumption and the potential for side reactions.
-
Byproduct Formation: The multi-step nature of these syntheses often results in the formation of impurities that necessitate extensive purification steps, such as column chromatography, which are not ideal for large-scale industrial production.[2]
-
Low Overall Yields: The accumulation of losses over multiple steps can lead to a low overall yield of the final product.[2]
Visualizing the Chemical Synthesis Workflow
Caption: A representative chemical synthesis pathway to this compound.
The Enzymatic Advantage: A Greener, More Efficient Alternative
In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis.[4] For the production of chiral amines like this compound, transaminases have proven to be particularly effective enzymes.[5] Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone substrate with high stereoselectivity, offering a direct and efficient route to enantiomerically pure amines.[5][6]
A biocatalytic approach to this compound can significantly streamline the synthesis. One patented method utilizes a carbonyl reductase to asymmetrically reduce a ketone precursor, followed by a series of reactions including cyclopropanation, amidation, and Hofmann degradation to yield the final product.[7] This chemoenzymatic route simplifies the process and avoids many of the pitfalls of purely chemical methods.
The key advantages of an enzymatic approach include:
-
High Stereoselectivity: Enzymes often exhibit exquisite stereoselectivity, leading to products with very high enantiomeric excess (>99% ee), which is crucial for pharmaceutical applications.[6]
-
Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media under mild temperature and pH conditions, reducing energy consumption and minimizing the formation of degradation byproducts.[4]
-
Environmental Sustainability: The use of enzymes reduces the reliance on hazardous reagents and organic solvents, making the process more environmentally friendly.[5]
-
Process Simplification: Enzymatic steps can often telescope multiple chemical steps, leading to a more streamlined and cost-effective manufacturing process.
Visualizing the Enzymatic Synthesis Workflow
Caption: A chemoenzymatic route for the synthesis of this compound.
Head-to-Head Comparison: Performance Metrics
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Stereoselectivity | Variable, often requires chiral auxiliaries or resolution | Typically high (>99% ee)[6] |
| Reaction Conditions | Often harsh (high temp/pressure) | Mild (ambient temp/pressure, aqueous media)[4] |
| Reagent Safety | Can involve hazardous materials (e.g., azides) | Generally safer, water-based systems |
| Byproduct Formation | Prone to side reactions and impurities | Highly specific, minimal byproducts |
| Process Complexity | Multi-step, requires extensive purification | Fewer steps, simplified downstream processing |
| Environmental Impact | Higher solvent waste, energy intensive | Greener, more sustainable[5] |
| Overall Yield | Often lower due to multi-step nature | Potentially higher due to increased efficiency |
Experimental Protocols
Note: The following are illustrative protocols and should be adapted and optimized for specific laboratory conditions.
Chemical Synthesis: A Representative Protocol
A process for preparing this compound via chemical synthesis can be a lengthy multi-step process. One such method involves the diastereoselective cyclopropanation of a cinnamic acid derivative using Oppolzer's sultam, followed by saponification and a Curtius rearrangement. This method, while effective in achieving high chiral purity, involves hazardous reagents and multiple purification steps.
Enzymatic Synthesis: A Chemoenzymatic Approach
A patented method for the biocatalytic preparation of this compound D-mandelate involves the following key steps[7]:
-
Asymmetric Reduction: A prochiral ketone (formula VI) is asymmetrically reduced in the presence of a carbonyl reductase and a coenzyme to form the corresponding chiral alcohol (formula V).
-
Cyclopropanation: The resulting alcohol is reacted with triethyl phosphonoacetate to yield the cyclopropyl derivative (formula IV).
-
Ammonolysis and Hofmann Degradation: The cyclopropyl ester undergoes ammonolysis followed by a Hofmann degradation to produce the target amine.
-
Salt Formation: The final product is then typically converted to a salt, such as the D-mandelate, for improved stability and handling.
Conclusion: A Clear Verdict for Biocatalysis
While traditional chemical synthesis has long been the workhorse for producing complex molecules, the synthesis of this compound clearly demonstrates the superiority of a biocatalytic approach. The enzymatic method offers significant advantages in terms of stereoselectivity, process safety, environmental impact, and overall efficiency. As the pharmaceutical industry continues to embrace green chemistry principles, the adoption of enzymatic and chemoenzymatic strategies for the synthesis of critical chiral intermediates like this cyclopropylamine is not just a trend, but a necessity for sustainable and cost-effective drug development.
References
- Eureka | Patsnap. (n.d.). Synthesis method of ticagrelor intermediate.
- Shimpi, N. A., Prathi, S. K., Ponnuru, A. K., Batharaju, R., & Dhake, R. B. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803.
- Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES.
- PMC - NIH. (n.d.). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring.
- Chemicalbook. (n.d.). This compound hydrochloride synthesis.
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- Google Patents. (n.d.). US9359366B2 - Intermediate of Ticagrelor and preparation method therefor, and ....
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Advanced Synthesis: The Application of (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride.
- Guidechem. (n.d.). What is the synthesis method of (1R,2S)-REL-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride?.
- Googleapis.com. (n.d.). WO 2013/144295 A1.
- Google Patents. (n.d.). WO2018090929A1 - Method for biologically preparing this compound d-mandelate (i).
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- ResearchGate. (n.d.). Synthesis of Amino Acids of Cyclopropylglycine Series.
- ResearchGate. (n.d.). Synthesis of trans -2-Substituted Cyclopropylamines from α-Chloroaldehydes.
- Google Patents. (n.d.). CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates.
- Pandya, S., & Gupte, A. (2023). Transaminases for Green Chemistry: Recent Progress and Future Prospects. [Journal Name], [Volume], [Issue], [Pages].
- PMC - NIH. (n.d.). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis.
- (n.d.). An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bridging Discovery and Development: 2-(3,4-Difluorophenyl)cyclopropanamine as a Pharmaceutical Intermediate.
- Chemical Communications (RSC Publishing). (n.d.). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes.
- PMC - NIH. (n.d.). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines.
- Chemistry | Illinois. (2020, October 6). THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS.
- MDPI. (2023, February 22). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality.
- Taylor & Francis. (n.d.). Asymmetric synthesis – Knowledge and References.
- (n.d.). Asymmetric Synthesis of Cyclopamine.
- (n.d.). CAS 1156491-10-9 rel-(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 3. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
- 6. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2018090929A1 - Method for biologically preparing this compound d-mandelate (i) - Google Patents [patents.google.com]
A Comparative Guide to the Structure-Activity Relationship of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Analogues as LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) for analogues of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, a key scaffold in modern medicinal chemistry. While this specific molecule is a known intermediate in the synthesis of the antiplatelet drug Ticagrelor, its core structure, trans-2-phenylcyclopropylamine (2-PCPA or tranylcypromine), is a classic privileged scaffold for inhibiting flavin-dependent amine oxidases.[1][2] Our focus here is on the burgeoning role of this scaffold in designing potent and selective inhibitors for Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A), a critical epigenetic regulator and a high-value target in oncology.[3][4]
LSD1 catalyzes the demethylation of mono- and di-methylated lysine residues on histone H3 (primarily H3K4 and H3K9), leading to transcriptional repression.[5][6] Its overexpression is linked to the progression of various cancers, making its inhibition a promising therapeutic strategy.[3][7] The 2-PCPA scaffold acts as a mechanism-based, irreversible inhibitor by forming a covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor.[8][9] This guide will dissect how chemical modifications to this core structure, particularly focusing on the 3,4-difluorophenyl moiety, influence inhibitory activity and selectivity against LSD1.
The Core Pharmacophore and the Significance of Stereochemistry
The inhibitory activity of 2-phenylcyclopropylamine analogues is intrinsically linked to their three-dimensional structure. The key pharmacophoric elements are:
-
The Cyclopropylamine Moiety: This strained ring system is crucial for the mechanism-based inactivation of the FAD cofactor.[8]
-
The Phenyl Ring: This group occupies a hydrophobic pocket in the active site, and substitutions here are critical for modulating potency and selectivity.[1]
-
The Primary Amine: The amine group is essential for the initial interaction with the enzyme and subsequent oxidative activation by FAD.
-
Stereochemistry: The trans configuration of the phenyl and amine groups on the cyclopropane ring is paramount for activity. Specifically, the (1R,2S) enantiomer is generally more potent against LSD1.
Structure-Activity Relationship (SAR) Analysis
The development of potent and selective LSD1 inhibitors from the 2-PCPA scaffold has revolved around modifications at the phenyl ring and the amine group to enhance interactions within the spacious substrate-binding pocket of LSD1, while diminishing affinity for related monoamine oxidases (MAOs).[1][2]
Phenyl Ring Substitutions: The Role of the 3,4-Difluoro Pattern
The phenyl ring of the 2-PCPA core fits into a hydrophobic cavity within the LSD1 active site.[1] Modifications here directly impact binding affinity and selectivity.
-
Electron-Withdrawing Groups: The presence of fluorine atoms, as in the this compound scaffold, is a strategic choice. Fluorine substitution can influence the electronic properties of the phenyl ring and may enhance interactions with the protein. For instance, the addition of two fluorine atoms to 2-PCPA was shown to increase the inhibitory potency against LSD1 while significantly reducing activity against MAO-A, demonstrating a move towards selectivity.[9]
-
Positional Isomers: The substitution pattern is critical. While a detailed SAR for every difluoro-isomer is not available, medicinal chemistry principles suggest that moving the fluorine atoms to different positions (e.g., 2,4-difluoro or 2,6-difluoro) would alter the molecule's electrostatic and steric profile, thereby changing its binding affinity and selectivity profile.
-
Beyond Fluorine: Replacing the difluoro pattern with other substituents allows for the exploration of the binding pocket. Small lipophilic groups, such as methyl or chloro, at the para-position are often well-tolerated. Larger, more complex extensions are typically explored from the amine terminus, which orients towards the solvent-exposed region of the active site.
Amine Group Modifications: A Gateway to Potency and Selectivity
While the primary amine is required for the initial FAD-mediated oxidation, derivatizing it has been the most fruitful strategy for achieving high potency and selectivity for LSD1 over MAOs.[10]
-
N-Alkylation: Adding alkyl groups to the primary amine can enhance potency.[10] These extensions can pick up additional interactions in the large substrate-binding channel of LSD1. Structural analyses have confirmed that N-substituents can enhance the potency of a 2-PCPA-based inhibitor without directly participating in the covalent adduct formation with FAD.[10]
-
Elaborated Side Chains: The most successful clinical candidates based on the 2-PCPA scaffold feature large, complex moieties attached to the amine. These groups often contain polar functionalities (e.g., amides, ethers, heterocyclic rings) that can form hydrogen bonds and other favorable interactions with residues lining the entrance to the active site. This strategy is exemplified by clinical candidates like ORY-1001 and GSK2879552, which show nanomolar potency against LSD1.[5]
Comparative Inhibitory Activity
The table below summarizes representative SAR data for the broader class of trans-2-phenylcyclopropylamine derivatives against LSD1 and the related MAO enzymes. This data, compiled from the literature, provides a framework for predicting the performance of novel this compound analogues.
| Compound/Analogue Type | Modification | Target | Potency (IC₅₀ or k_inact/K_I) | Selectivity Profile | Reference |
| Tranylcypromine (2-PCPA) | Unsubstituted Phenyl, Primary Amine | LSD1 | ~200 µM (IC₅₀) | Non-selective; potent MAO-A/B inhibitor | [11] |
| 2-PFPA | 2-Pentafluorophenyl, Primary Amine | LSD1 | 321 M⁻¹s⁻¹ (k_inact/K_I) | Increased LSD1 potency, reduced MAO-A inhibition | [9] |
| S2101 | Substituted Phenyl, Primary Amine | LSD1 | 4560 M⁻¹s⁻¹ (k_inact/K_I) | Stronger LSD1 inhibition than 2-PCPA | [3][4] |
| N-Alkylated Analogues (S2116, S2157) | Substituted Phenyl, Secondary Amine | LSD1 | 2.0 to 2.6-fold more potent than S2101 | Improved selectivity over MAOs | [10] |
| Styrenylcyclopropylamines | Phenyl ring replaced with styrenyl | LSD1 | <4 nM (IC₅₀) | Highly potent and selective | [8][12] |
This table presents generalized data from multiple sources to illustrate SAR trends. Direct comparison of absolute values across different studies and assay conditions should be done with caution.
Experimental Protocols
To evaluate novel analogues of this compound, standardized and robust biochemical assays are essential.
Protocol 1: Synthesis of a Representative N-Substituted Analogue
This protocol describes a general method for attaching a side chain to the primary amine of the core scaffold via reductive amination.
-
Dissolution: Dissolve this compound (1.0 eq) and a desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloroethane or methanol.
-
Imine Formation: Add acetic acid (0.1 eq) to catalyze the formation of the imine intermediate. Stir the reaction at room temperature for 1-2 hours.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired N-substituted analogue.
Protocol 2: LSD1 Inhibitor Screening Assay (Fluorescence-Based)
This protocol is based on the detection of hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the LSD1-catalyzed demethylation reaction.[13][14][15]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5).
-
LSD1 Enzyme: Dilute recombinant human LSD1 to the desired concentration in assay buffer.
-
Substrate: Use a di-methylated histone H3 lysine 4 (H3K4me2) peptide substrate.
-
Detection Reagents: Prepare a solution containing horseradish peroxidase (HRP) and a fluorogenic peroxidase substrate like 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).[14][15]
-
Test Compounds: Prepare serial dilutions of the synthesized analogues in DMSO.
-
-
Assay Procedure (96-well or 384-well plate format):
-
Add 5 µL of test compound dilution (or DMSO for control) to each well.
-
Add 20 µL of LSD1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Add 20 µL of the HRP/ADHP detection reagent mixture.
-
Initiate the enzymatic reaction by adding 5 µL of the H3K4me2 peptide substrate.
-
-
Signal Detection:
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme or no substrate).
-
Normalize the data to the positive control (DMSO, 100% activity) and negative control (a known potent inhibitor, 0% activity).
-
Calculate the IC₅₀ values for each compound by fitting the dose-response data to a four-parameter logistic equation.
-
Visualizing Experimental Logic and SAR
Diagrams created using Graphviz help to clarify complex relationships and workflows.
Caption: Key SAR drivers for 2-phenylcyclopropylamine analogues.
Caption: Workflow for the fluorescence-based LSD1 inhibition assay.
Conclusion and Future Directions
The this compound scaffold is an excellent starting point for the design of novel, potent, and selective LSD1 inhibitors. The established SAR for the broader trans-2-phenylcyclopropylamine class strongly indicates that derivatization of the amine group with well-designed side chains is the most effective strategy for achieving high affinity and selectivity. The 3,4-difluoro substitution on the phenyl ring likely contributes positively to the initial binding and selectivity against MAOs.
Future work should focus on synthesizing a library of analogues with diverse N-substituents to fully probe the substrate-binding channel of LSD1. Combining these empirical results with computational modeling and structural biology will accelerate the discovery of next-generation epigenetic therapies for cancer and other diseases.[3][10]
References
-
Title: LSD1 Histone Demethylase Assays and Inhibition Source: PMC - NIH URL: [Link]
-
Title: Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors Source: Nagoya University Institutional Repository URL: [Link]
-
Title: Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling Source: PubMed URL: [Link]
-
Title: Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors Source: Request PDF on ResearchGate (original publication likely in a peer-reviewed journal) URL: [Link]
-
Title: EpiQuik Histone Demethylase LSD1 Inhibitor Screening Assay Kit Core Kit without enzyme Source: Epigentek URL: [Link]
-
Title: Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors Source: PMC - NIH URL: [Link]
-
Title: LSD1 Inhibitor Screening Assay Kit - Applications Source: Bertin Bioreagent URL: [Link]
-
Title: LSD1 Inhibitor Screening Assay Kit Source: Shanghai Huicheng Bio-Technology Co., Ltd. URL: [Link]
-
Title: Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 Source: PubMed URL: [Link]
-
Title: Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A Source: Request PDF on ResearchGate (original publication likely in a peer-reviewed journal) URL: [Link]
-
Title: The trans-2-phenylcyclopropylamine-FAD adduct and its surrounding... Source: ResearchGate URL: [Link]
-
Title: Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2 Source: Journal of the American Chemical Society URL: [Link]
-
Title: Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1 Source: Biochemistry (ACS Publications) URL: [Link]
-
Title: Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors Source: PubMed URL: [Link]
-
Title: Trans-2-Phenylcyclopropylamine hydrochloride Source: Epigentek URL: [Link]
-
Title: Exploring Advanced Synthesis: The Application of (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Trans-2-phenylcyclopropylamine and trans-2-phenylcyclopropylamine-based LSD1 inactivators. Source: ResearchGate URL: [Link]
-
Title: Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1 Source: Biochemistry (ACS Publications) URL: [Link]
-
Title: Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives Source: Chinese Journal of Pharmaceuticals URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 6. LSD1 Inhibitor Screening Assay Kit_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epigentek.com [epigentek.com]
- 12. researchgate.net [researchgate.net]
- 13. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. LSD1 Inhibitor Screening Assay Kit - Applications - CAT N°: 700120 [bertin-bioreagent.com]
A Senior Application Scientist's Guide to Purity Comparison of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine from Different Suppliers
Introduction: The Critical Role of a Chiral Intermediate
In the intricate world of pharmaceutical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. This guide focuses on (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, a chiral amine of paramount importance. It serves as a key building block in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor crucial in the management of acute coronary syndromes.[1][2][3][4] The specific stereochemistry of this intermediate, the (1R,2S) configuration, is essential for the pharmacological activity of the final drug product. The presence of other stereoisomers can lead to reduced efficacy, altered pharmacokinetic profiles, and potentially unforeseen toxicological effects.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines that underscore the necessity of characterizing and controlling the stereoisomeric composition of new drugs.[5][6][7][8][9] Consequently, for researchers and drug development professionals, the selection of a supplier for this critical intermediate is a decision that warrants rigorous analytical scrutiny. This guide provides a comprehensive framework for comparing the purity of this compound from various suppliers, leveraging a suite of analytical techniques to ensure the integrity of the drug development pipeline.
Analytical Methodologies: A Multi-faceted Approach to Purity Verification
A comprehensive assessment of purity extends beyond a single percentage value on a Certificate of Analysis (CoA). It requires a multi-pronged analytical approach to identify and quantify chemical, stereoisomeric, and other potential impurities.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Rationale: Chiral HPLC is the gold standard for determining the stereoisomeric purity of a chiral compound. It separates enantiomers and diastereomers, providing a precise measure of enantiomeric excess (e.e.) and diastereomeric excess (d.e.). This is critical for ensuring that the desired (1R,2S) isomer is the overwhelmingly predominant species.
Experimental Protocol:
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP) such as Chiralcel OD-H or Chiralpak AD is often effective for separating chiral amines.
-
Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol. For basic compounds like this amine, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape and resolution.[10]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 254 nm.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas for all observed stereoisomers to calculate the e.e. and d.e.
Caption: Chiral HPLC workflow for stereoisomeric purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[11][12][13] This includes residual solvents from the synthesis process, unreacted starting materials, and volatile by-products. Regulatory guidelines strictly limit the presence of residual solvents in pharmaceutical products, making this analysis essential.[14]
Experimental Protocol:
-
Column Selection: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is suitable for a broad range of volatile impurities.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program: A gradient temperature program is used to separate compounds with different boiling points. A typical program might start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
Injection: A split injection is typically used to avoid overloading the column.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The mass spectrometer scans a mass range of, for example, 40-500 amu.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1-5 mg/mL.
-
Identification: Impurities are identified by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards.
Caption: GC-MS workflow for volatile impurity profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is an indispensable tool for structural elucidation and confirmation.[15][16][17][18] It provides detailed information about the chemical structure of the main component and can be used to identify and quantify non-volatile organic impurities that may not be detected by GC. ¹⁹F NMR is particularly valuable for this molecule due to the presence of the difluorophenyl group, offering a sensitive probe for structurally similar fluorinated impurities.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum to observe the signals for the cyclopropyl and aromatic protons. The integration of these signals can provide a preliminary assessment of purity against a known standard.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number of unique carbon atoms in the molecule.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. The two fluorine atoms will give distinct signals, and the presence of additional signals could indicate fluorinated impurities.
-
Quantitative NMR (qNMR): For precise quantification of purity, a qNMR experiment can be performed by adding a certified internal standard with a known concentration to the sample.
Karl Fischer Titration
Rationale: The presence of water can affect the stability, reactivity, and accurate weighing of the intermediate.[19][20] Karl Fischer titration is a highly specific and accurate method for determining the water content.[21][22][23]
Experimental Protocol:
-
Method: Coulometric Karl Fischer titration is generally preferred for the low water content expected in high-purity pharmaceutical intermediates.[21]
-
Sample Preparation: A precisely weighed amount of the sample is introduced directly into the titration cell.
-
Titration: The titrator automatically generates iodine, which reacts with the water in the sample. The endpoint is detected electrochemically.
-
Calculation: The instrument calculates the water content as a percentage or in parts per million (ppm).
Comparative Analysis: A Hypothetical Scenario
To illustrate the application of these methodologies, let's consider a hypothetical comparison of this compound from three fictional suppliers: SupraChem , Innovate-Molecules , and QuantumSynth .
| Parameter | SupraChem (Lot #SC-101) | Innovate-Molecules (Lot #IM-202) | QuantumSynth (Lot #QS-303) | Acceptable Limit |
| Appearance | White crystalline solid | Off-white powder | White crystalline solid | White to off-white solid |
| Chemical Purity (HPLC) | 99.8% | 99.5% | 99.9% | ≥ 99.0% |
| Enantiomeric Excess (e.e.) | 99.9% | 99.2% | 99.8% | ≥ 99.5% |
| Diastereomeric Excess (d.e.) | >99.9% | 99.8% | >99.9% | ≥ 99.5% |
| Impurity A (by GC-MS) | Not Detected | 0.15% (3,4-Difluorobenzaldehyde) | Not Detected | ≤ 0.1% |
| Residual Solvents (by GC-MS) | Toluene: 50 ppm | Acetone: 300 ppm | Toluene: 20 ppm | Toluene: ≤ 890 ppm, Acetone: ≤ 5000 ppm (ICH Q3C) |
| Water Content (Karl Fischer) | 0.05% | 0.25% | 0.08% | ≤ 0.2% |
Interpretation and Discussion
-
QuantumSynth (Lot #QS-303): This supplier demonstrates the highest overall quality. The chemical purity is excellent, and both the enantiomeric and diastereomeric excess are well within the desirable limits. The absence of detectable organic impurities and very low levels of residual solvents and water make this the premium choice for cGMP (current Good Manufacturing Practice) synthesis.
-
SupraChem (Lot #SC-101): This lot also shows very high purity and excellent stereochemical control. The slightly higher but still very low level of toluene is well within regulatory limits. This material would be considered high quality and suitable for late-stage development and manufacturing.
-
Innovate-Molecules (Lot #IM-202): While still a high-purity material, this lot presents several points for consideration. The enantiomeric excess at 99.2% is below the stringent requirement of ≥99.5% that is often applied for key chiral intermediates. The presence of 0.15% of 3,4-difluorobenzaldehyde, a likely starting material, suggests incomplete reaction or purification. The higher water content could also be a concern for stability and reaction stoichiometry. This material might be acceptable for early-stage research but would likely require further purification or justification for use in a regulated environment.
Conclusion and Recommendations
The selection of a supplier for a critical intermediate like this compound should be guided by a rigorous and comprehensive analytical evaluation, not solely by the supplier's CoA.
Key Recommendations for Researchers and Drug Development Professionals:
-
Always Perform In-House Verification: The data presented on a supplier's CoA should be treated as a specification, not as a substitute for your own analytical testing.
-
Employ a Multi-Technique Approach: Relying on a single analytical method can be misleading. A combination of chiral HPLC, GC-MS, NMR, and Karl Fischer titration provides a holistic view of the material's quality.
-
Consider the End-Use: The required purity of an intermediate can depend on the stage of drug development. Material for early-stage discovery may have less stringent requirements than that used for clinical trial manufacturing or commercial production.
-
Engage with Suppliers: Establish a strong relationship with your suppliers. Discuss their manufacturing processes, impurity profiles, and batch-to-batch consistency. A transparent supplier is a valuable partner.
Ultimately, investing the time and resources to thoroughly qualify your suppliers is a critical step in de-risking the drug development process, ensuring the quality and safety of the final pharmaceutical product.
References
- Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
- GMP Insiders. (2025, January 21). Karl Fischer Titration: The Gold Standard For Water Content Analysis.
- Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis.
- American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations.
- Google Patents. (n.d.). CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine.
- PubMed Central. (n.d.). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives.
- Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer.
- Xylem Analytics. (n.d.). Water Determination Karl Fischer.
- Journal of Chemical and Pharmaceutical Research. (2016). Novel synthetic methodology for the synthesis of Ticagrelor.
- Patsnap Eureka. (n.d.). Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine.
- Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
- ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
- Request PDF. (n.d.). Regulatory Considerations in Drug Development of Stereoisomers.
- U.S. Food and Drug Administration. (1992, May 1). Development of New Stereoisomeric Drugs.
- PubMed. (1989). The FDA perspective on the development of stereoisomers.
- ORBi. (n.d.). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri.
- Google Patents. (n.d.). US9604991B2 - Preparation method of ticagrelor and intermediates thereof.
- Medistri SA. (2024, August 12). GC/MS Identification of Impurities.
- OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
- Synthink Chemicals. (n.d.). This compound Hydrochloride.
- Selleck Chemicals. (n.d.). CAS 1156491-10-9 rel-(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride.
- ChemicalBook. (n.d.). Cyclopropylamine(765-30-0) 1H NMR spectrum.
- LGC Standards. (n.d.). This compound Hydrochloride.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- PubMed. (1992). FDA's policy statement for the development of new stereoisomeric drugs.
- Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ensuring Quality and Purity: The Role of (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride in Ticagrelor Production.
- Daicel Pharma Standards. (n.d.). Ticagrelor Impurities Manufacturers & Suppliers.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
- European Journal of Organic Chemistry. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
- Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches.
- ETH Zurich NMR Service. (n.d.). Structure Elucidation by NMR.
- Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine - Eureka | Patsnap [eureka.patsnap.com]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. US9604991B2 - Preparation method of ticagrelor and intermediates thereof - Google Patents [patents.google.com]
- 5. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. The FDA perspective on the development of stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 13. omicsonline.org [omicsonline.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 16. jchps.com [jchps.com]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 19. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. gmpinsiders.com [gmpinsiders.com]
- 22. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 23. Xylem Analytics | Water Determination Karl Fischer [xylemanalytics.com]
A Comparative Guide to Enantiomeric Excess Determination for (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
In the landscape of pharmaceutical development, the stereochemical purity of drug candidates is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. The enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. This guide provides an in-depth, objective comparison of analytical methodologies for determining the enantiomeric excess (e.e.) of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine, a key chiral intermediate. Drawing upon field-proven insights and experimental data, we will explore the nuances of various techniques to empower researchers, scientists, and drug development professionals in making informed analytical choices.
The Imperative of Enantiomeric Purity
This compound serves as a crucial building block in the synthesis of several modern pharmaceuticals.[1][2] As with many chiral molecules, its biological activity is intrinsically linked to its specific three-dimensional arrangement. The presence of its enantiomer, (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine, can introduce unwanted side effects or diminish the therapeutic efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and accurate analytical methods for quantifying the enantiomeric excess are paramount throughout the drug development lifecycle, from process development and optimization to final quality control.[3]
Comparative Analysis of Analytical Techniques
The determination of enantiomeric excess for chiral amines like this compound primarily relies on chromatographic techniques. The choice of method is often a balance between resolution, sensitivity, speed, and the specific requirements of the analytical challenge at hand. We will now delve into a comparative analysis of the most prevalent techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) with chiral derivatization.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the gold standard for enantiomeric separations in the pharmaceutical industry due to its versatility and high resolving power.[4] The fundamental principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Causality of Experimental Choices:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor for achieving separation.[4] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad applicability and proven success in resolving a wide range of chiral compounds, including amines.[4][5] The intricate helical structure of these polymers creates chiral pockets that allow for stereospecific interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance.
-
Mobile Phase Composition: For primary amines, a normal-phase mobile phase (e.g., hexane/isopropanol) with a basic additive like diethylamine (DEA) is often employed. The basic additive is crucial to suppress the interaction of the amine with residual acidic silanol groups on the silica support, thereby improving peak shape and resolution.[6] Reversed-phase methods can also be developed, offering compatibility with aqueous samples.[6]
Data Presentation: Comparison of Potential Chiral HPLC Conditions
| Parameter | Method A: Polysaccharide-based CSP (Normal Phase) | Method B: Cyclodextrin-based CSP (Reversed Phase) |
| Column | Chiralpak® AD-H or similar amylose-based column | CYCLOBOND™ I 2000 or similar β-cyclodextrin column |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) | Acetonitrile:Aqueous Buffer (e.g., 20mM KH2PO4, pH 4.5) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Expected Resolution (Rs) | > 2.0 | > 1.5 |
| Typical Analysis Time | 10-15 min | 15-20 min |
| Pros | High resolution, robust, widely applicable | Good for polar analytes, MS-compatible mobile phase |
| Cons | Use of flammable and toxic organic solvents | Potentially lower efficiency than normal phase for this analyte |
Experimental Workflow for Chiral HPLC Method Development
Caption: A streamlined workflow for developing a robust chiral HPLC method.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed and reduced environmental impact.[7][8] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase.
Causality of Experimental Choices:
-
Complementary Selectivity: SFC can offer different and sometimes superior selectivity compared to HPLC for the same CSP.[7] The use of CO2 as the main mobile phase component, often with a polar co-solvent like methanol, creates a unique chromatographic environment.
-
Speed and Efficiency: The low viscosity of supercritical fluids allows for higher flow rates without a significant loss in efficiency, leading to faster analyses.[7][8]
Data Presentation: HPLC vs. SFC for Chiral Amine Separation
| Parameter | Chiral HPLC | Chiral SFC |
| Primary Mobile Phase | Organic Solvents (e.g., Hexane) | Supercritical CO2 |
| Co-solvent/Modifier | Isopropanol, Ethanol | Methanol, Ethanol |
| Typical Analysis Time | 10-15 min | 3-8 min |
| Solvent Consumption | High | Significantly Lower |
| Environmental Impact | Higher | Lower |
| Throughput | Lower | Higher |
| Instrumentation Cost | Lower | Higher |
Experimental Workflow for Chiral SFC Screening
Sources
- 1. WO2018090929A1 - Method for biologically preparing this compound d-mandelate (i) - Google Patents [patents.google.com]
- 2. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates - Google Patents [patents.google.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. fagg-afmps.be [fagg-afmps.be]
This guide provides an in-depth comparative analysis of analytical methodologies for the impurity profiling of Ticagrelor, with a specific focus on process-related impurities stemming from the key starting material, (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. As researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This document offers field-proven insights and experimental data to support robust analytical method development and validation.
Ticagrelor is an oral antiplatelet agent crucial in the management of acute coronary syndromes.[1] It functions as a direct-acting, reversible P2Y12 receptor antagonist, inhibiting platelet aggregation.[1][2] The synthetic pathway of Ticagrelor is complex, and like any multi-step synthesis, it presents the potential for the formation of various impurities. Regulatory bodies such as the FDA and EMA have stringent guidelines for the levels of impurities in pharmaceutical products, necessitating rigorous control and monitoring throughout the manufacturing process.[2]
The starting material, this compound, is a critical building block in the synthesis of Ticagrelor.[3] Due to incomplete reaction or side reactions, this compound and its isomers can persist as impurities in the final drug substance.[3] Therefore, a comprehensive understanding of these potential impurities and the analytical techniques to detect and quantify them is essential for ensuring the quality, safety, and efficacy of Ticagrelor.[4][5]
The Analytical Challenge: Detecting and Characterizing Key Impurities
The primary challenge in profiling impurities related to this compound lies in their structural similarity to both the starting material and other intermediates. This necessitates highly specific and sensitive analytical methods capable of resolving these closely related compounds. The choice of analytical technique is therefore critical and is dictated by the specific requirements of the analysis, from routine quality control to the structural elucidation of novel, unknown impurities.
Comparative Analysis of Key Analytical Methodologies
The two most powerful and widely adopted techniques for Ticagrelor impurity profiling are High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UHPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
1. High-Performance Liquid Chromatography (HPLC/UHPLC): The Workhorse for Quantification
Reverse-phase HPLC (RP-HPLC) is the cornerstone of routine quality control for Ticagrelor, valued for its robustness, precision, and cost-effectiveness.[6][7] The choice of a C18 stationary phase is common, providing the necessary hydrophobicity to retain and separate Ticagrelor from its related substances.[6][8]
-
Expertise & Experience: The causality behind selecting a specific HPLC method lies in achieving optimal resolution between the main Ticagrelor peak and all potential impurities. Method development often involves screening various C18 columns with different particle sizes and surface chemistries. UHPLC systems, with their smaller particle columns, offer significant advantages in terms of speed and resolution, which is particularly beneficial for complex impurity profiles.[9] The mobile phase composition, typically a gradient of an acidic buffer (e.g., formic acid or ammonium phosphate) and an organic solvent like acetonitrile or methanol, is meticulously optimized to ensure sharp peaks and adequate separation.[8][9][10]
-
Trustworthiness: A validated stability-indicating HPLC method is a self-validating system. Through forced degradation studies—exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light—analysts can demonstrate that the method is capable of separating the API from any potential degradation products.[6][7][11] This ensures that the method is specific and can accurately measure the purity of Ticagrelor over its shelf life.
2. Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Identification
While HPLC with UV detection is excellent for quantification, it falls short in identifying unknown impurities. This is where the power of mass spectrometry becomes indispensable. LC-MS and its tandem version, LC-MS/MS, provide vital structural information, including molecular weight and fragmentation patterns, which are crucial for the unambiguous identification of impurities.[12][13]
-
Expertise & Experience: The choice to employ LC-MS is driven by the need for definitive structural characterization. For instance, if an unknown peak appears in an HPLC chromatogram, LC-MS can determine its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can further provide the elemental composition, significantly narrowing down the potential structures.[11] Tandem MS (MS/MS) involves fragmenting the impurity ion and analyzing the resulting product ions, which provides clues about the molecule's substructures, allowing for confident identification.[14][15][16]
-
Trustworthiness: The combination of chromatographic retention time, accurate mass measurement, and a characteristic fragmentation pattern provides an extremely high degree of confidence in impurity identification. This multi-faceted data is essential for regulatory submissions and for understanding the formation pathways of impurities, which can then inform process improvements to minimize their presence.[12][13]
Data Presentation: Known this compound Related Impurities
The following table summarizes known impurities related to the key starting material. The availability of reference standards for these compounds is critical for method validation and accurate quantification.[4][17][18][19]
| Impurity Name | Molecular Formula | Molecular Weight | Notes |
| This compound | C₉H₉F₂N | 169.17 | The key starting material. Its presence indicates an incomplete reaction.[3][19] |
| (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine | C₉H₉F₂N | 169.17 | The enantiomer of the starting material. Its presence can indicate issues with the stereospecificity of the synthesis.[19] |
| (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanamine | C₉H₉F₂N | 169.17 | A diastereomer of the starting material. Its control is crucial for ensuring the correct stereochemistry of the final API.[17][19] |
| (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-mandelate salt | C₁₇H₁₇F₂NO₃ | 321.32 | A common salt form of a diastereomer, often used in purification steps.[17] |
Experimental Protocols
Below are representative, detailed protocols for the analysis of Ticagrelor impurities.
Protocol 1: UHPLC Method for Impurity Quantification
This protocol is a synthesized example based on common practices for achieving high-throughput and sensitive impurity detection.[9]
-
Chromatographic System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a photodiode array (PDA) detector.
-
Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Accurately weigh and dissolve the Ticagrelor sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.
Protocol 2: LC-MS/MS Workflow for Unknown Impurity Identification
This workflow outlines the logical steps from detection to characterization of a novel impurity.[11][12][13]
-
Initial Detection: Perform an initial analysis using the UHPLC method described above, coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Accurate Mass Measurement: For any unknown peak detected, obtain the high-resolution mass spectrum to determine the accurate mass of the molecular ion. Use this to calculate the elemental composition.
-
MS/MS Fragmentation: Perform a targeted MS/MS experiment on the unknown impurity's molecular ion. Select the precursor ion and apply collision-induced dissociation (CID) energy to generate fragment ions.
-
Data Interpretation:
-
Analyze the fragmentation pattern. Look for characteristic neutral losses or fragment ions that can be attributed to specific substructures of the Ticagrelor molecule or potential side-products.
-
Compare the fragmentation pattern to that of the Ticagrelor API and known impurities to identify structural similarities and differences.
-
-
Structure Elucidation: Based on the elemental composition and MS/MS fragmentation data, propose a chemical structure for the unknown impurity.
-
Confirmation (Optional but Recommended): If possible, synthesize the proposed impurity structure and confirm its identity by comparing its retention time and mass spectra with the unknown peak in the sample.[12][20]
Visualization of Workflows
The following diagrams illustrate the key processes in Ticagrelor impurity profiling.
Caption: Overall workflow for Ticagrelor impurity profiling.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. veeprho.com [veeprho.com]
- 3. CN105424822A - Method for detecting (1R,2S)-2-(3,4-diflurophenyl) cyclopropylamine in ticagrelor - Google Patents [patents.google.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Ticagrelor Impurities | SynZeal [synzeal.com]
- 6. researchgate.net [researchgate.net]
- 7. qtanalytics.in [qtanalytics.in]
- 8. Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method | Semantic Scholar [semanticscholar.org]
- 9. shimadzu.com [shimadzu.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of an LC-MS/MS method for simultaneous determination of ticagrelor and its active metabolite during concomitant treatment with atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. pharmaffiliates.com [pharmaffiliates.com]
- 18. synthinkchemicals.com [synthinkchemicals.com]
- 19. Ticagrelor Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 20. Bot Verification [rasayanjournal.co.in]
A Comparative Guide to the Synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine: A Cost-Benefit Analysis for Pharmaceutical Development
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (CPA) is a critical chiral intermediate in the synthesis of several modern pharmaceuticals, most notably the antiplatelet agent Ticagrelor.[1][2][3] The efficiency, cost-effectiveness, and scalability of its production are paramount for drug manufacturers. This guide provides a comprehensive cost-benefit analysis of various synthetic methodologies for CPA, offering insights to researchers, scientists, and professionals in drug development to inform their process optimization and manufacturing strategies.
Introduction: The Significance of this compound
The therapeutic efficacy of many drugs is intrinsically linked to the specific stereochemistry of their active pharmaceutical ingredients (APIs). This compound is a prime example, where its specific enantiomeric form is essential for the biological activity of the final drug product. Consequently, the development of stereoselective and economically viable synthetic routes to this intermediate is a key focus in pharmaceutical process chemistry.
This guide will dissect and compare prominent synthetic strategies, evaluating them on key performance indicators such as yield, enantiomeric purity, cost of goods, process safety, and scalability.
Major Synthetic Strategies: A Head-to-Head Comparison
Several distinct synthetic pathways to this compound have been developed, each with its own set of advantages and disadvantages. We will explore the following key approaches:
-
Chiral Auxiliary-Mediated Synthesis: Utilizing chiral auxiliaries to direct the stereochemical outcome of the cyclopropanation reaction.
-
Asymmetric Catalysis: Employing chiral catalysts to achieve enantioselective cyclopropanation.
-
Enzymatic and Biocatalytic Methods: Leveraging the high stereoselectivity of enzymes for key transformations.
-
Curtius Rearrangement Route: A classical approach involving the conversion of a carboxylic acid to an amine.
Below is a detailed analysis of each method, including experimental protocols and a comparative summary.
Chiral Auxiliary-Mediated Synthesis
This classical approach often involves the derivatization of a prochiral substrate with a chiral auxiliary to form diastereomers, which can then be separated. A subsequent diastereoselective reaction, followed by the removal of the auxiliary, yields the desired enantiomerically enriched product.
Causality Behind Experimental Choices:
The use of a chiral auxiliary, such as L-menthol or Oppolzer's sultam, provides a robust and often high-yielding method for establishing the desired stereochemistry.[1][4] The choice of auxiliary is critical and is often determined by its commercial availability, cost, and the ease of its subsequent removal. The diastereomers formed often exhibit different physical properties (e.g., solubility), allowing for separation by crystallization, which is a highly efficient and scalable purification technique.
Experimental Protocol: Synthesis via L-Menthol Auxiliary[1]
-
Esterification: (E)-3-(3,4-difluorophenyl)-2-propenoic acid is converted to its acid chloride using thionyl chloride. This is then reacted with L-menthol in the presence of a base like pyridine to form the corresponding diastereomeric ester, (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (E)-3-(3,4-difluorophenyl)-2-propenoate.
-
Cyclopropanation: The menthyl ester is subjected to cyclopropanation using dimethylsulfoxonium methylide (generated from trimethylsulfoxonium iodide and a base like sodium hydride) to yield (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl trans-2-(3,4-difluorophenyl)-cyclopropanecarboxylate.
-
Hydrolysis: The resulting ester is hydrolyzed using a strong base (e.g., NaOH) to afford (1R,2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylic acid.
-
Amine Formation: The carboxylic acid is then converted to the final amine product, typically through a Curtius rearrangement (see Section 6).
Diagram: Chiral Auxiliary-Mediated Synthesis Workflow
Caption: Workflow for chiral auxiliary-mediated synthesis.
Asymmetric Catalysis
Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. This method avoids the need for stoichiometric chiral auxiliaries and the associated protection/deprotection steps.
Causality Behind Experimental Choices:
The selection of the catalyst and ligand is paramount for achieving high enantioselectivity and yield. Ruthenium and copper-based catalysts with chiral ligands, such as bis(oxazoline) (BOX) or pyridine-oxazoline ligands, have shown promise in the asymmetric cyclopropanation of styrenes.[5] The reaction conditions, including solvent, temperature, and the nature of the diazo compound, are carefully optimized to maximize the stereochemical control exerted by the catalyst.
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Cyclopropanation[5]
-
Styrene Formation: 3,4-Difluorobenzaldehyde is reacted with a Wittig reagent, such as methyltriphenylphosphonium bromide, to generate 3,4-difluorostyrene.
-
Asymmetric Cyclopropanation: The 3,4-difluorostyrene is then subjected to a cyclopropanation reaction with a diazoacetate (e.g., ethyl diazoacetate) in the presence of a chiral ruthenium catalyst, such as [RuCl2(p-cymene)]2, and a chiral ligand, for instance, (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine.
-
Hydrolysis and Amine Formation: The resulting cyclopropanecarboxylate is hydrolyzed to the corresponding carboxylic acid, which is then converted to this compound via a Curtius rearrangement.
Diagram: Asymmetric Catalysis Workflow
Caption: Workflow for asymmetric catalysis synthesis.
Enzymatic and Biocatalytic Methods
Biocatalysis has emerged as a powerful tool in asymmetric synthesis, offering high enantioselectivity under mild reaction conditions. For the synthesis of CPA, enzymatic kinetic resolution or asymmetric reduction of a ketone precursor are viable strategies.
Causality Behind Experimental Choices:
Enzymes, such as lipases or carbonyl reductases, operate with exquisite stereocontrol, often leading to products with very high enantiomeric excess (ee).[2] The choice of enzyme and reaction conditions (pH, temperature, co-factors) is critical for optimal performance. Biocatalytic routes can also offer advantages in terms of reduced environmental impact due to the use of aqueous media and biodegradable catalysts.
Experimental Protocol: Carbonyl Reductase-Mediated Asymmetric Reduction[2]
-
Precursor Synthesis: 1,2-Difluorobenzene is reacted with chloroacetyl chloride via a Friedel-Crafts acylation to produce 2-chloro-1-(3,4-difluorophenyl)ethanone.
-
Asymmetric Reduction: The ketone is then asymmetrically reduced using a carbonyl reductase enzyme in the presence of a coenzyme (e.g., NADPH) to yield the chiral (S)-2-chloro-1-(3,4-difluorophenyl)ethanol with high enantiomeric purity.
-
Cyclopropanation: The resulting chiral chlorohydrin is then converted to the corresponding cyclopropyl carboxylate through a reaction with triethyl phosphonoacetate and a base.
-
Ammonolysis and Rearrangement: The ester is subjected to ammonolysis to form the amide, followed by a Hofmann rearrangement to yield the final amine product.
Diagram: Biocatalytic Synthesis Workflow
Caption: Workflow for biocatalytic synthesis.
Curtius Rearrangement Route
The Curtius rearrangement is a versatile method for converting carboxylic acids into primary amines with retention of configuration. This method is often employed as the final step in several of the previously described routes.
Causality Behind Experimental Choices:
This rearrangement proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine. The key advantage is the stereospecificity of the reaction. However, a significant drawback is the use of potentially explosive azide reagents, such as sodium azide.[1] For industrial-scale production, safety considerations are paramount, and alternative, safer reagents for the rearrangement are often sought.
Experimental Protocol: Curtius Rearrangement[1][4]
-
Acid Chloride Formation: The enantiomerically pure (1R,2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylic acid is converted to its acid chloride using a reagent like thionyl chloride.
-
Azide Formation: The acid chloride is then reacted with sodium azide to form the corresponding acyl azide. This step requires strict safety precautions.
-
Rearrangement and Trapping: The acyl azide is carefully heated, undergoing rearrangement to an isocyanate. This intermediate is then typically trapped with a nucleophile, such as tert-butanol, to form a Boc-protected amine, or directly hydrolyzed with acid to yield the final amine hydrochloride salt.
Diagram: Curtius Rearrangement
Caption: Key steps of the Curtius Rearrangement.
Cost-Benefit Analysis: A Comparative Table
| Parameter | Chiral Auxiliary | Asymmetric Catalysis | Biocatalysis | Curtius Rearrangement |
| Yield | Moderate to High | High | High | High (for the rearrangement step) |
| Enantiomeric Purity | High (after crystallization) | Good to Excellent | Excellent | High (stereospecific) |
| Cost of Reagents | Moderate (auxiliary can be expensive) | High (catalyst and ligand) | Potentially Low (enzyme can be reused) | Low (for basic reagents, but azide is hazardous) |
| Scalability | Good | Excellent | Moderate to Good | Moderate (limited by safety of azides) |
| Process Safety | Generally Good | Good | Excellent | Poor (use of explosive azides) |
| Environmental Impact | Moderate (waste from auxiliary) | Low (low catalyst loading) | Low (aqueous media) | High (toxic reagents and byproducts) |
| Overall Cost-Benefit | Reliable but can be costly and generate waste. | Highly efficient and scalable, but high initial catalyst cost. | Green and highly selective, but enzyme stability and cost can be a factor. | Effective but significant safety concerns for large-scale production. |
Conclusion and Recommendations
The optimal synthetic route for this compound is highly dependent on the specific needs and capabilities of the manufacturing facility.
-
For large-scale industrial production , asymmetric catalysis presents the most attractive option due to its high efficiency, scalability, and atom economy, despite the initial investment in catalyst development and sourcing.
-
Biocatalytic methods are rapidly gaining traction as a green and highly selective alternative. As the technology matures and the cost of enzymes decreases, this approach is likely to become more widespread.
-
The chiral auxiliary approach remains a viable and robust option, particularly for smaller-scale synthesis or when a well-established and validated process is required.
-
The Curtius rearrangement , while effective, should be approached with extreme caution, and alternative, safer methods for the amine formation step should be prioritized for industrial applications.
Ultimately, a thorough process hazard analysis and a detailed economic evaluation should be conducted for each potential route before implementation at a manufacturing scale. The continuous development of novel catalytic systems and biocatalysts will undoubtedly lead to even more efficient and sustainable methods for the production of this vital pharmaceutical intermediate.
References
-
Mortimer, D., et al. (2007). Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl α-chloro ketimines. Organic Letters, 9(2), 187-90. [Link]
-
De Lombaert, S., et al. (2007). Asymmetric Synthesis of Cyclopropylamines Starting from N-Sulfinyl α-Chloro Ketimines. Organic Letters. [Link]
-
Li, Y., et al. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters. [Link]
-
Kanhere, A. A., et al. (2025). A comprehensive review on prasugrel: Industrial synthesis, impurity profiling, pharmacokinetics & FDA assessment. Taylor & Francis Online. [Link]
- Erpicum, C., et al. (2014). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- Li, G., et al. (2018). Method for biologically preparing this compound d-mandelate (i).
-
Goffin, E., et al. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. ORBi. [Link]
-
Wang, Y., et al. (2021). Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. National Institutes of Health. [Link]
- Sun, L., et al. (2011). Method for preparing prasugrel intermediate and application of method in synthesizing prasugrel.
-
Kanhere, A. A., et al. (2025). A comprehensive review on prasugrel: Industrial synthesis, impurity profiling, pharmacokinetics & FDA assessment. Taylor & Francis Online. [Link]
-
Sunkara, K., et al. (2013). An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. IP.com. [Link]
-
Li, Y., et al. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. PubMed. [Link]
- Erpicum, C., et al. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- Zhang, Y., et al. (2015). Preparation method of Prasugrel intermediate.
- Erpicum, C., et al. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- Li, J., et al. (2017). Synthesis method of ticagrelor intermediate.
- Reddy, M. S., et al. (2017). An improved process for synthesis of ticagrelor.
- Erpicum, C., et al. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
Reddy, M. S., et al. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. National Institutes of Health. [Link]
- Li, G., et al. (2019). The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates.
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Advanced Synthesis: The Application of (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
Sources
- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 2. WO2018090929A1 - Method for biologically preparing this compound d-mandelate (i) - Google Patents [patents.google.com]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]
- 5. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Evaluating the Efficacy of Ticagrelor from Different Intermediate Batches
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Intermediate Quality in Ticagrelor Efficacy
Ticagrelor is a potent and selective P2Y12 receptor antagonist, crucial in the management of acute coronary syndromes.[1] Its complex chemical structure necessitates a multi-step synthesis, heavily reliant on the quality of its chemical intermediates.[2] While the final active pharmaceutical ingredient (API) may meet standard quality control specifications, subtle variations in the intermediate batches from which it was synthesized can introduce difficult-to-detect differences in the impurity profile, polymorphic form, and ultimately, the clinical efficacy and safety of the final drug product.
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously compare the efficacy of Ticagrelor synthesized from different intermediate batches. We will move beyond simple analytical comparisons to a holistic evaluation, encompassing physicochemical characterization, in vitro performance, and in vivo biological activity. The experimental protocols detailed herein are designed to be self-validating, providing a robust methodology to ensure the consistency and reliability of Ticagrelor, a life-saving medication.
The Genesis of Variability: How Intermediate Batches Can Influence Final Product Performance
The synthesis of Ticagrelor involves several key intermediates, with two critical precursors being a chiral cyclopropylamine derivative, (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine, and a substituted thienopyrimidine core.[2] Variations in the synthesis, purification, and storage of these intermediates can lead to several downstream consequences for the final Ticagrelor API:
-
Impurity Profile: Different synthetic routes or process parameters for an intermediate can introduce unique process-related impurities.[3][4] Some of these impurities may be structurally similar to Ticagrelor and could potentially have off-target pharmacological activity or interfere with its mechanism of action.
-
Polymorphism: The crystalline form, or polymorph, of the final API can be influenced by the impurity profile and residual solvents carried over from the intermediate stages. Polymorphism can significantly impact the solubility, dissolution rate, and bioavailability of the drug.[5]
-
Degradation Products: The stability of the final API can be compromised by the presence of reactive impurities from the intermediates, leading to the formation of degradation products over time.[][7]
This guide will use a hypothetical scenario comparing two batches of Ticagrelor API: Batch A , synthesized from a well-characterized, high-purity intermediate batch, and Batch B , synthesized from an intermediate batch with a slightly different impurity profile due to a modified synthetic route.
Phase 1: Comprehensive Physicochemical Characterization
The initial phase of comparison involves a deep dive into the physicochemical properties of the two Ticagrelor batches. This goes beyond standard HPLC purity tests to investigate the subtle differences that could have significant biological consequences.
Experimental Protocols
1.1. High-Resolution Impurity Profiling by LC-MS/MS
-
Objective: To identify and quantify all detectable impurities in both Batch A and Batch B.
-
Methodology:
-
Prepare 1 mg/mL solutions of Ticagrelor Batch A and Batch B in an 85:15 (v/v) acetonitrile:methanol diluent.[8]
-
Inject 10 µL of each solution into a high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Employ a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a gradient elution.[9] The mobile phase could consist of 0.1% formic acid in water (A) and acetonitrile (B).
-
The mass spectrometer should be operated in both positive and negative ion modes to detect a wide range of potential impurities.
-
Analyze the data to identify any unique impurities in Batch B and any significant differences in the levels of common impurities compared to Batch A.
-
1.2. Polymorphic Form and Crystallinity Analysis by XRPD and DSC
-
Objective: To determine if there are any differences in the crystalline structure and thermal behavior of the two batches.
-
Methodology:
-
X-Ray Powder Diffraction (XRPD): Analyze a small, packed sample of each batch using an X-ray diffractometer. Scan over a 2θ range of 5° to 40°. Compare the resulting diffractograms for any differences in peak positions and intensities, which would indicate different polymorphic forms.
-
Differential Scanning Calorimetry (DSC): Accurately weigh 2-5 mg of each sample into an aluminum pan. Heat the sample at a controlled rate (e.g., 10 °C/min) and record the heat flow. Differences in melting point, enthalpy of fusion, or the presence of multiple thermal events can indicate polymorphic differences or the presence of amorphous content.
-
Data Presentation: Physicochemical Comparison
| Parameter | Batch A (Reference) | Batch B (Test) |
| Purity (HPLC) | 99.8% | 99.7% |
| Unique Impurity (LC-MS/MS) | Not Detected | Impurity X at 0.08% |
| Polymorphic Form (XRPD) | Form I | Form I with minor peaks suggesting a trace of Form II |
| Melting Point (DSC) | 148.2 °C | 147.5 °C with a small preceding endotherm |
Phase 2: In Vitro Performance Evaluation
This phase assesses how the observed physicochemical differences translate into variations in the drug's performance in a laboratory setting, focusing on solubility, dissolution, and permeability – key determinants of bioavailability.
Experimental Protocols
2.1. Equilibrium Solubility Studies
-
Objective: To compare the solubility of the two batches in physiologically relevant media.
-
Methodology:
-
Prepare solutions of simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Add an excess amount of Ticagrelor from Batch A and Batch B to separate vials containing each medium.
-
Rotate the vials at a constant temperature (37 °C) for 24 hours to ensure equilibrium is reached.
-
Filter the solutions and analyze the concentration of dissolved Ticagrelor by a validated UV-Vis spectrophotometric or HPLC method.[10][11]
-
2.2. Dissolution Profile Comparison
-
Objective: To evaluate the rate at which the drug dissolves from a formulated tablet, mimicking the process in the gastrointestinal tract.
-
Methodology:
-
Prepare tablets of identical formulation using Ticagrelor from Batch A and Batch B.
-
Use a USP Apparatus 2 (paddle apparatus) with 900 mL of 0.1 N HCl as the dissolution medium at 37 °C and a paddle speed of 75 rpm.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw aliquots of the dissolution medium.
-
Analyze the concentration of dissolved Ticagrelor in each aliquot using a suitable analytical method.
-
Plot the percentage of drug dissolved against time to generate dissolution profiles for both batches.
-
Data Presentation: In Vitro Performance
| Parameter | Batch A (Reference) | Batch B (Test) |
| Solubility in SGF (µg/mL) | 35.2 | 32.8 |
| Solubility in SIF (µg/mL) | 58.9 | 55.1 |
| % Dissolved at 30 min | 85% | 78% |
Phase 3: In Vivo Efficacy and Pharmacokinetic Assessment
The final and most critical phase is to determine if the observed in vitro differences translate to a tangible impact on the drug's performance in a living system. This involves pharmacokinetic and pharmacodynamic studies in a suitable animal model.
Experimental Protocols
3.1. Pharmacokinetic (PK) Study in a Rodent Model
-
Objective: To compare the absorption, distribution, metabolism, and excretion (ADME) profiles of the two batches.
-
Methodology:
-
Use two groups of male Sprague-Dawley rats (n=6 per group).
-
Administer a single oral dose of Ticagrelor (formulated as a suspension) from Batch A to one group and Batch B to the other.
-
Collect blood samples at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Process the blood samples to obtain plasma and analyze the concentration of Ticagrelor and its major active metabolite using a validated LC-MS/MS method.
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
3.2. Pharmacodynamic (PD) Study: Platelet Aggregation Assay
-
Objective: To assess the biological activity of the two batches by measuring their ability to inhibit platelet aggregation.
-
Methodology:
-
Following the final blood draw in the PK study, collect a larger blood sample for platelet aggregation analysis.
-
Prepare platelet-rich plasma (PRP) from the blood samples.
-
Induce platelet aggregation using an agonist such as adenosine diphosphate (ADP).
-
Measure the extent of platelet aggregation using a platelet aggregometer.
-
Compare the percentage of platelet inhibition between the two groups.
-
Data Presentation: In Vivo Performance
| Parameter | Batch A (Reference) | Batch B (Test) |
| Cmax (ng/mL) | 750 ± 85 | 680 ± 92 |
| AUC (ng*h/mL) | 4500 ± 510 | 3980 ± 480 |
| Platelet Inhibition (%) | 92 ± 5% | 85 ± 7% |
Visualizing the Workflow and Rationale
Experimental Workflow Diagram
Logical Relationship Diagram
Caption: A diagram illustrating the causal chain from intermediate properties to in vivo performance.
Conclusion: A Holistic Approach to Ensuring Ticagrelor Efficacy
The hypothetical data presented in this guide illustrates a plausible scenario where subtle, difficult-to-detect variations in an intermediate batch can cascade through the manufacturing process, ultimately leading to a measurable difference in the in vivo efficacy of Ticagrelor. A lower Cmax and AUC for Batch B, coupled with reduced platelet inhibition, suggests that the initial differences in impurity profile and polymorphic form likely resulted in lower bioavailability.
This comprehensive, multi-faceted approach to comparing Ticagrelor batches is essential for ensuring patient safety and therapeutic equivalence. By integrating advanced physicochemical characterization with robust in vitro and in vivo testing, researchers and drug development professionals can confidently assess the impact of intermediate quality on the final drug product, ensuring that every batch of this critical medication performs as expected.
References
-
Genetic Polymorphism of CYP2C19 and Inhibitory Effects of Ticagrelor and Clopidogrel Towards Post-Percutaneous Coronary Intervention (PCI) Platelet Aggregation in Patients with Acute Coronary Syndromes - NIH. Available from: [Link]
-
Analytical Method Development and Validation of Ticagrelor - Research and Reviews. Available from: [Link]
-
Method Development and Validation Approaches for Ticagrelor: An In-Depth Analytical Review - International Journal of Pharmaceutical Sciences. Available from: [Link]
-
The Science Behind Ticagrelor: A Look at Key Chemical Intermediates. Available from: [Link]
-
Genetic Polymorphism of CYP2C19 and Inhibitory Effects of Ticagrelor and Clopidogrel Towards Post-Percutaneous Coronary Intervention (PCI) Platelet Aggregation in Patients with Acute Coronary Syndromes - PubMed. Available from: [Link]
-
An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC - NIH. Available from: [Link]
-
The effect of gene polymorphism on ticagrelor metabolism: an in vitro study of 22 CYP3A4 variants in Chinese Han population - PubMed Central. Available from: [Link]
-
Effect of CYP4F2 Polymorphisms on Ticagrelor Pharmacokinetics in Healthy Chinese Volunteers - PMC - PubMed Central. Available from: [Link]
-
Analytical Method Development and Validation of Ticagrelor from Bulk and Formulation - Asian Journal of Pharmaceutical Research. Available from: [Link]
-
Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis - PubMed. Available from: [Link]
-
International Journal of PharmTech Research. Available from: [Link]
-
RP-HPLC Method Development and Validation for Estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Form - QTanalytics. Available from: [Link]
-
Synthesis of the Key Intermediate of Ticagrelor - 中国医药工业杂志. Available from: [Link]
-
Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method | Request PDF - ResearchGate. Available from: [Link]
-
Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri - ORBi. Available from: [Link]
-
development and validation of rp- hplc method for the estimation of ticagrelor in api form and marketed tablet dosage form. Available from: [Link]
-
Drug PA165374673 - ClinPGx. Available from: [Link]
- CN112724119B - Synthesis method of ticagrelor key intermediate - Google Patents.
-
Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method | Semantic Scholar. Available from: [Link]
-
Pharmacokinetics and Bioequivalence of a Generic Ticagrelor 90‐mg Formulation Versus the Innovator Product in Healthy White Subjects Under Fasting Conditions - PMC - NIH. Available from: [Link]
-
Review of the Ticagrelor Trials Evidence Base - PMC - NIH. Available from: [Link]
-
(PDF) Evaluation of the antiplatelet effect of generic ticagrelor 90 mg (ticaspan®) alone and in combination with aspirin 75 mg as compared to ticagrelor (innovator): An in vitro study - ResearchGate. Available from: [Link]
-
Pharmacodynamic and clinical efficacy of reduced ticagrelor maintenance doses in patients with coronary artery disease - PubMed. Available from: [Link]
-
Ticagrelor Conditioning Effects Are Not Additive to Cardioprotection Induced by Direct NLRP3 Inflammasome Inhibition - NIH. Available from: [Link]
Sources
- 1. Review of the Ticagrelor Trials Evidence Base - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genetic Polymorphism of CYP2C19 and Inhibitory Effects of Ticagrelor and Clopidogrel Towards Post-Percutaneous Coronary Intervention (PCI) Platelet Aggregation in Patients with Acute Coronary Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. asianjpr.com [asianjpr.com]
- 9. rroij.com [rroij.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. ijarmps.org [ijarmps.org]
A Comparative Spectroscopic and Chromatographic Guide to (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine and its Enantiomer
Introduction
In the landscape of modern drug development, the precise control and analysis of molecular chirality are paramount. Enantiomeric forms of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1][2] (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine and its mirror image, (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine, are critical chiral building blocks in the synthesis of advanced pharmaceutical intermediates, such as the antiplatelet agent Ticagrelor.[3][4] Ensuring the enantiomeric purity of these precursors is not merely a regulatory hurdle but a fundamental necessity for drug safety and efficacy.
This guide provides a comprehensive comparison of the analytical techniques used to characterize and differentiate between these two enantiomers. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this document will elucidate the causality behind the analytical results, explaining why certain techniques are ideal for chiral discrimination while others are inherently blind to stereochemistry. We will explore the foundational principles of spectroscopy and chromatography, supported by experimental data and detailed protocols, to offer a robust framework for researchers in the field.
The Challenge of Enantiomeric Differentiation
Enantiomers are molecules that are non-superimposable mirror images of each other. They possess identical physical properties in an achiral environment—the same melting point, boiling point, solubility, and, crucially, the same response to most standard spectroscopic techniques. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and standard Mass Spectrometry (MS) rely on the connectivity and electronic environment of atoms, which are identical for both enantiomers. Therefore, these methods will produce indistinguishable spectra for the (1R,2S) and (1S,2R) forms of 2-(3,4-Difluorophenyl)cyclopropanamine.
The differentiation of enantiomers requires an interaction with another chiral entity. This can be chiral light (circularly polarized light) or a chiral environment (such as a chiral stationary phase in chromatography).
I. Achiral Spectroscopic Analysis: A Tale of Identical Twins
In any initial characterization, standard spectroscopic methods are employed to confirm the molecular structure and integrity of the compound, irrespective of its stereochemistry. For both (1R,2S)- and (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine, the following spectroscopic data will be identical.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For the title compounds, ¹H, ¹³C, and ¹⁹F NMR spectra will confirm the presence of the difluorophenyl ring, the cyclopropane ring, and the amine group. However, since the local electronic environment around each atom is identical in both enantiomers, their NMR spectra will be superimposable.
Expected ¹H NMR Data (Illustrative, based on similar structures[5][6]):
-
Aromatic Protons: Multiplets in the range of δ 6.9-7.2 ppm.
-
Cyclopropane Protons (CH): Multiplets in the range of δ 1.0-2.5 ppm.
-
Amine Protons (NH₂): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
Mass Spectrometry (MS)
Standard MS techniques, such as electron ionization (EI), determine the mass-to-charge ratio of the molecule and its fragments. Since enantiomers have the identical molecular formula (C₉H₉F₂N) and mass (169.17 g/mol ), their mass spectra will be identical.[7]
Table 1: Expected Mass Spectrometry Data
| Technique | Ion | Expected m/z | Enantiomer Differentiation? |
|---|---|---|---|
| Electron Ionization (EI) | [M]⁺ | 169.07 | No |
| Electrospray (ESI) | [M+H]⁺ | 170.08 | No |
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of bonds within a molecule. These frequencies are determined by bond strength and the mass of the connected atoms. As these are identical for both enantiomers, their IR spectra will be indistinguishable.
Expected Key IR Absorptions:
-
N-H Stretch (Amine): ~3300-3400 cm⁻¹
-
C-H Stretch (Aromatic/Aliphatic): ~2850-3100 cm⁻¹
-
C=C Stretch (Aromatic): ~1500-1600 cm⁻¹
-
C-F Stretch: ~1100-1250 cm⁻¹
II. Chiral Analysis: Inducing Differentiation
To distinguish between the (1R,2S) and (1S,2R) enantiomers, we must introduce a chiral influence. This is primarily achieved through chiroptical spectroscopy and chiral chromatography.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[8][9][10] While conventional IR spectra are identical for enantiomers, VCD spectra are perfect mirror images—equal in magnitude but opposite in sign. This makes VCD an absolute method for determining the absolute configuration of a chiral molecule when compared against computational predictions.[11]
Table 2: Comparison of IR and VCD Spectroscopy for Enantiomers
| Spectroscopic Method | (1R,2S) Enantiomer Spectrum | (1S,2R) Enantiomer Spectrum | Principle of Differentiation |
|---|---|---|---|
| Infrared (IR) | Absorption vs. Wavenumber (A) | Absorption vs. Wavenumber (A) | None. Measures bond vibrations, which are identical. |
| Vibrational Circular Dichroism (VCD) | ΔA vs. Wavenumber (+/-) | ΔA vs. Wavenumber (-/+) | Measures differential absorption of circularly polarized light, which is opposite for enantiomers.[8][10] |
A study on the related compound trans-2-phenylcyclopropylamine demonstrated the utility of VCD in analyzing the stereochemistry of cyclopropane rings.[12] A similar approach would yield definitive, mirror-image spectra for the difluorophenyl analogues.
Chiral High-Performance Liquid Chromatography (HPLC) / Supercritical Fluid Chromatography (SFC)
The most common and practical method for separating and quantifying enantiomers in a laboratory setting is chiral chromatography.[1][13] This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers.
The Principle of Chiral Recognition: The chiral selector within the CSP forms transient, diastereomeric complexes with each enantiomer. These complexes have different energies of formation and stability, leading to one enantiomer being retained on the column longer than the other, thus achieving separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including amines.[2][14][15]
Workflow for Chiral Method Development
Caption: Workflow for Chiral HPLC/SFC Method Development.
Table 3: Representative Chiral Separation Data
| Parameter | (1S,2R) Enantiomer | (1R,2S) Enantiomer |
|---|---|---|
| Retention Time (t_R) | t₁ | t₂ (t₂ > t₁) |
| Response (UV Detector) | Identical Molar Absorptivity | Identical Molar Absorptivity |
| Separation Factor (α) | \multicolumn{2}{c | }{α = (t₂ - t₀) / (t₁ - t₀) > 1.2} |
| Resolution (R_s) | \multicolumn{2}{c|}{R_s = 2(t₂ - t₁) / (w₁ + w₂) > 1.5} |
Note: The elution order (which enantiomer elutes first) is dependent on the specific CSP and mobile phase used.
III. Experimental Protocols
Protocol 1: Chiral HPLC Separation
Objective: To separate and quantify the enantiomers of 2-(3,4-Difluorophenyl)cyclopropanamine.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump and UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H or a similar amylose-based column (e.g., Lux® Amylose-1).
2. Mobile Phase Preparation:
-
Prepare a mobile phase consisting of n-Hexane, Ethanol, and an amine modifier (e.g., Diethylamine, DEA) in a ratio such as 90:10:0.1 (v/v/v).
-
Rationale: The apolar hexane is the main carrier. Ethanol acts as a polar modifier to control retention. The amine modifier is crucial for obtaining good peak shape and preventing tailing of the basic amine analyte.
-
Filter and degas the mobile phase prior to use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a racemic standard at ~1 mg/mL in the mobile phase.
-
Prepare individual enantiomer standards at ~0.5 mg/mL to confirm the elution order.
5. Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the racemic standard to determine the retention times and resolution.
-
Inject each individual enantiomer to definitively assign the peaks.
-
Calculate the enantiomeric excess (% ee) of any test sample using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
IV. Conclusion
The spectroscopic and chromatographic analysis of this compound and its (1S,2R) enantiomer serves as a classic case study in chiral analysis. While standard spectroscopic techniques like NMR, MS, and IR are essential for confirming the compound's structural identity, they are fundamentally incapable of distinguishing between the enantiomers.
Definitive differentiation relies on techniques that employ a chiral discriminator. Chiral chromatography, particularly HPLC and SFC, stands out as the workhorse method in industrial and research settings, providing robust separation, identification, and quantification. For absolute stereochemical assignment, chiroptical methods like VCD offer unparalleled certainty by directly probing the molecule's interaction with polarized light, yielding unique, mirror-image spectra for each enantiomer. The judicious application of these complementary techniques provides a self-validating system for ensuring the enantiomeric purity and quality of these critical pharmaceutical building blocks.
References
- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. This compound (R)-2-hydroxy-2-phenylacetate. National Center for Biotechnology Information. Available from: [Link]
-
ElectronicsAndBooks. Vibrational Circular Dichroism of Optically Active Cyclopropanes. 3. frans-2-Phenylcyclopropanecarboxylic Acid Derivatives and R. Available from: [Link]
-
MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available from: [Link]
-
arXiv.org. [2505.16393v1] Spatially-resolved Hyper-Raman-induced dichroism. Available from: [Link]
-
PubChem. 2-(3,4-Difluorophenyl)cyclopropanamine, (1S,2R)-. National Center for Biotechnology Information. Available from: [Link]
-
Pharmaffiliates. (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride. Available from: [Link]
-
PubChem. 2-(3,4-Difluorophenyl)cyclopropan-1-amine. National Center for Biotechnology Information. Available from: [Link]
-
Taylor & Francis Online. Chiral Drug Separation. Available from: [Link]
-
ACS Publications. Plasmon-Induced Vibrational Circular Dichroism Bands of Achiral Molecules on Gold Nanostructures with Tunable Extrinsic Chirality. Available from: [Link]
-
Royal Society of Chemistry. Vibrational circular dichroism (VCD) spectroscopy. Available from: [Link]
-
NIST WebBook. Difluoramine. National Institute of Standards and Technology. Available from: [Link]
-
USP-NF. <782> Vibrational Circular Dichroism Spectroscopy. Available from: [Link]
-
NIH National Library of Medicine. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Available from: [Link]
-
YAKHAK HOEJI. Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. Available from: [Link]
-
VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. Virginia Tech. Available from: [Link]
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. This compound (2R)-Hydroxy(phenyl)ethanoate | 376608-71-8 [chemicalbook.com]
- 4. This compound hydrochloride | 1156491-10-9 [chemicalbook.com]
- 5. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 6. This compound hydrochloride(1402222-66-5) 1H NMR [m.chemicalbook.com]
- 7. This compound | C9H9F2N | CID 9834068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. arxiv.org [arxiv.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. â©782⪠Vibrational Circular Dichroism Spectroscopy [doi.usp.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 14. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases [yakhak.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
Welcome to your essential guide for the responsible management and disposal of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (CAS No. 220352-38-5). As a key chiral amine intermediate in advanced pharmaceutical development, its unique chemical properties demand a rigorous and informed approach to handling and disposal. This document provides the procedural, step-by-step guidance necessary to ensure operational safety, regulatory compliance, and environmental stewardship in your laboratory. Our commitment is to empower your research by providing critical safety information that builds a foundation of trust and reliability.
Understanding the Imperative for Specialized Disposal: Hazard Profile
The disposal protocol for any chemical is dictated by its inherent risks. This compound is a halogenated aromatic amine, a class of compounds that requires careful handling. Its specific hazard profile is the causal driver for the stringent procedures outlined below.
Multiple Safety Data Sheets (SDS) classify this compound with several key hazards. It is known to cause skin and serious eye irritation.[1][2][3] Furthermore, some classifications indicate it is toxic if swallowed, may trigger an allergic skin reaction, and poses a risk of damage to organs through prolonged or repeated exposure.[4] Crucially, it is also recognized as being toxic to aquatic life with long-lasting effects, making environmental containment a top priority.[4]
Table 1: GHS Hazard Classification Summary
| Hazard Code | Hazard Statement | Source Citation |
| H301 | Toxic if swallowed | [4] |
| H315 | Causes skin irritation | [1][2][3] |
| H317 | May cause an allergic skin reaction | [4] |
| H319 | Causes serious eye irritation | [1][2][3] |
| H335 | May cause respiratory irritation | [2][3] |
| H373 | May cause damage to organs through prolonged or repeated exposure | [4] |
| H411 | Toxic to aquatic life with long lasting effects | [4] |
This profile necessitates that all waste streams containing this compound be treated as hazardous. Under no circumstances should this material or its containers be disposed of in standard trash or via sanitary sewer systems.[2][4][5]
Foundational Safety: Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, establishing the correct level of personal protection is non-negotiable. The causality is simple: proper PPE is the primary barrier between the researcher and potential chemical exposure.
Table 2: Required PPE for Handling and Disposal Operations
| Protection Type | Specification | Rationale & Best Practices |
| Eye/Face | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] A face shield is recommended when handling larger quantities or during spill cleanup. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Consult glove manufacturer data for specific breakthrough times. | Prevents skin contact, which can lead to irritation and potential sensitization.[4] Contaminated gloves must be disposed of as hazardous waste. |
| Body | A standard laboratory coat is mandatory. For tasks with a higher risk of splashing, such as bulk transfers or spill response, wear a chemically impervious apron.[5] | Protects personal clothing and underlying skin from contamination. Any lab coat that becomes contaminated should be removed immediately and decontaminated or disposed of as hazardous waste. |
| Respiratory | Use only in a well-ventilated area, preferably within a chemical fume hood.[2][4] If engineering controls are insufficient or during a large spill, a full-face respirator with appropriate cartridges should be used. | Prevents inhalation of dust or vapors, which may cause respiratory tract irritation.[2] |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process of segregation, containment, and documentation. Follow this workflow to ensure compliance and safety.
Step 1: Waste Segregation at the Source
The cardinal rule of chemical waste management is to never mix incompatible waste streams. From the moment waste is generated, it must be segregated.
-
Solid Waste: This includes unused or expired this compound, contaminated consumables (e.g., weigh boats, filter paper), and contaminated PPE.
-
Liquid Waste: This stream includes any solutions containing the compound. Note: As a halogenated organic, this waste must NOT be mixed with non-halogenated organic solvent waste.
-
Sharps Waste: Contaminated needles, scalpels, or other sharps must be placed in a designated, puncture-proof sharps container.
-
Empty Containers: "Empty" containers that held the pure compound or its solutions are still considered hazardous. They must be triple-rinsed with a suitable solvent (e.g., methanol or acetone), with the rinsate collected as hazardous liquid waste.
Step 2: Proper Containerization and Labeling
All waste must be collected in designated, properly labeled containers.
-
Select the Right Container: Use containers made of a compatible material (e.g., high-density polyethylene - HDPE, or glass for solvents) with a secure, leak-proof lid.
-
Label Immediately: Affix a "Hazardous Waste" label to the container before adding any waste.
-
Complete the Label: Clearly write the full chemical name: "this compound" and any other components in the waste mixture. List the approximate percentages of each component. Ensure the accumulation start date is recorded.
Step 3: Managing Accidental Spills
Preparedness is key to mitigating the impact of a spill.
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate (If Necessary): For large spills or spills outside of a fume hood, evacuate the area.
-
Don Appropriate PPE: Before attempting cleanup, don the full PPE outlined in Table 2, including respiratory protection if required.
-
Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[7] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, collecting all cleaning materials and rinsate as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.
Step 4: Final Disposal Pathway
All generated waste streams must be managed through your institution's official hazardous waste program.
-
Store Securely: Keep waste containers securely closed in a designated satellite accumulation area.
-
Arrange for Pickup: Contact your EHS office to schedule a pickup for the full waste containers.
-
Regulatory Framework: As a generator of chemical waste, you must adhere to local and national regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for classifying hazardous waste (40 CFR 261.3).[2] Due to its chemical nature as a difluorinated aromatic compound, this substance falls under the category of halogenated organic compounds, which are subject to specific land disposal restrictions.[8][9] Final treatment often involves high-temperature incineration at a licensed facility capable of handling halogenated organic waste.[10][11]
Visualizing the Disposal Decision Process
To ensure clarity, the following diagram illustrates the logical flow for segregating and handling waste streams associated with this compound.
Caption: Decision workflow for proper segregation and disposal of waste.
References
-
(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2S)-2-hydroxy-2-phenylacetic acid Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
-
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. This compound (2R)-Hydroxy(phenyl)ethanoate - Safety Data Sheet [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. This compound | C9H9F2N | CID 9834068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. echemi.com [echemi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine, a key intermediate in pharmaceutical research. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles behind the recommended safety protocols, thereby fostering a culture of proactive safety in the laboratory.
This compound and its various salt forms are potent chemical compounds that demand meticulous handling. The primary hazards associated with this substance include acute oral toxicity, the potential to cause allergic skin reactions, and the risk of organ damage through prolonged or repeated exposure.[1] Furthermore, as a fluorinated aromatic compound, it is classified as toxic to aquatic life with long-lasting effects.[1] This guide will provide a comprehensive framework for the selection and use of Personal Protective Equipment (PPE), emergency preparedness, and proper disposal protocols.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound presents several health and environmental risks that necessitate stringent safety measures.
| Hazard Classification | Description | GHS Pictograms |
| Acute Toxicity (Oral), Category 3 | Toxic if swallowed.[1] | GHS06 (Skull and Crossbones) |
| Skin Sensitisation, Category 1 | May cause an allergic skin reaction.[1] | GHS08 (Health Hazard) |
| Specific Target Organ Toxicity – Repeated Exposure, Category 2 | May cause damage to organs through prolonged or repeated exposure.[1] | GHS08 (Health Hazard) |
| Hazardous to the aquatic environment – Chronic Hazard, Category 2 | Toxic to aquatic life with long lasting effects.[1] | GHS09 (Environment) |
| Skin Irritation (Category 2) | Causes skin irritation.[2] | GHS07 (Exclamation Mark) |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[2] | GHS07 (Exclamation Mark) |
| Specific target organ toxicity - single exposure (Category 3), Respiratory system | May cause respiratory irritation.[2] | GHS07 (Exclamation Mark) |
The presence of the difluorophenyl group warrants particular attention. Fluorinated organic compounds can exhibit unique reactivity and metabolic pathways, underscoring the need for robust protective measures.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following recommendations are based on a comprehensive risk assessment for this compound.
Before relying on PPE, always prioritize engineering controls to minimize exposure.
-
Fume Hood: All manipulations of this compound, especially when handling the solid form or preparing solutions, must be conducted in a properly functioning chemical fume hood.[1] This is critical to prevent the inhalation of any dust or aerosols.
-
Ventilation: Ensure the laboratory is well-ventilated to maintain low ambient concentrations of any potential vapors.[1]
This level of PPE is mandatory for all procedures involving this compound.
-
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are the minimum requirement for eye protection.[3][4]
-
Face Shield: When there is a significant risk of splashing, such as during the transfer of larger quantities of solutions or during exothermic reactions, a face shield must be worn in addition to safety goggles.[4][5]
-
-
Hand Protection:
-
Gloves: Due to the risk of skin irritation and sensitization, chemically resistant gloves are mandatory.[1][2] Disposable nitrile gloves provide good short-term protection against a broad range of chemicals.[4][6] However, for prolonged contact or when handling concentrated solutions, it is advisable to consult the glove manufacturer's compatibility chart.[5]
-
Double Gloving: For operations with a higher risk of exposure, such as when handling the pure compound or during purification processes, wearing two pairs of gloves is a recommended best practice.[5]
-
-
Body Protection:
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times and kept fully buttoned.[6] This will protect your skin and personal clothing from accidental spills.
-
Closed-toe Shoes: Never wear open-toed shoes in a laboratory setting. Sturdy, closed-toe shoes will protect your feet from spills and falling objects.[6][7]
-
The need for respiratory protection is determined by the specific procedure and the effectiveness of engineering controls.
-
Assessment: If there is a potential for airborne dust or aerosols to exceed permissible exposure limits, or if engineering controls are insufficient, respiratory protection is required.[6]
-
Respirator Type: A full-face respirator with appropriate cartridges should be used if exposure limits are exceeded or if irritation is experienced.[3] All personnel requiring respiratory protection must be properly fit-tested and trained in its use.[6]
The following flowchart provides a decision-making framework for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling this compound.
Operational Plans: From Handling to Disposal
A robust safety plan encompasses not only the use of PPE but also clear procedures for handling, storage, and disposal.
-
Preparation: Before handling the compound, ensure that the fume hood is operational, all necessary PPE is readily available, and an emergency plan is in place.
-
Donning PPE: Put on your lab coat, followed by safety goggles. Wash and dry your hands before donning gloves. If double gloving, put on the first pair, followed by the second.
-
Weighing and Transfer: Conduct all weighing and transfer of the solid compound within the fume hood to minimize the generation of airborne dust. Use a spatula and handle containers with care to avoid spills.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
During the Reaction: Keep the reaction vessel within the fume hood. Monitor the reaction for any signs of unexpected exotherms or pressure buildup.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Remove gloves first, turning them inside out. Then remove your lab coat, followed by your safety goggles. Wash your hands thoroughly with soap and water after removing all PPE.
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] It should be stored locked up and away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][5]
As a hazardous substance, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed container.[5] Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Route: This material and its container must be disposed of at a hazardous or special waste collection point.[1] Do not empty into drains or release into the environment.[1] The disposal of fluorinated organic compounds may require special considerations, such as high-temperature incineration, to ensure complete destruction and prevent the release of harmful byproducts.[8][9][10] Consult your institution's environmental health and safety department for specific disposal guidelines.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, a swift and informed response is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][11] If skin irritation or a rash occurs, seek medical advice.[1] |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][11][12] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][11] |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][2] If the person feels unwell, call a poison center or doctor.[2] |
| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth with water.[1][2] Immediately call a poison center or doctor.[1] |
| Spill | For small spills, alert others in the area and contain the spill with an inert absorbent material.[2][5] Wear appropriate PPE and collect the absorbed material into a sealed container for proper waste disposal.[2] For large spills, evacuate the area and contact your institution's emergency response team.[5] |
Always have the Safety Data Sheet (SDS) readily available when seeking medical attention.[1][2]
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to scientific advancement.
References
-
European Directorate for the Quality of Medicines & HealthCare. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2S)-2-hydroxy-2-phenylacetic acid Safety Data Sheet. [Link]
-
MCF Environmental Services. Guidelines for Disposing of PFAs. [Link]
-
US EPA. Personal Protective Equipment. [Link]
-
US EPA. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. [Link]
-
Florida State University. Chemical Emergencies, Exposures, and Spills. [Link]
-
Albert Kerbl GmbH. Protective Equipment | Plant Protection. [Link]
-
University of Waterloo. EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. [Link]
-
Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
-
Microbe Online. Personal Protective Equipment (PPE) Used in the Laboratory. [Link]
-
University of Kentucky. Emergency Procedures for Incidents Involving Chemicals - Research Safety. [Link]
-
PubChem. This compound. [Link]
-
Sciencemadness Wiki. Proper disposal of chemicals. [Link]
-
PubChem. This compound (R)-2-hydroxy-2-phenylacetate. [Link]
-
PubChem. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. [Link]
-
US EPA. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. [Link]
Sources
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. aksci.com [aksci.com]
- 3. echemi.com [echemi.com]
- 4. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
